5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-anilino-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h1-5H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLJKMUGYYKCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145261 | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821118 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10253-83-5 | |
| Record name | 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10253-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010253835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-anilino-1,3,4-thiadiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Abstract: The 1,3,4-thiadiazole moiety is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative, 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione. We delve into the causality behind experimental choices, offering a self-validating protocol designed for researchers, chemists, and drug development professionals. The objective is to equip scientists with a robust framework for producing and verifying this valuable molecular scaffold, a precursor for novel therapeutic agents.[3][4]
Strategic Overview: The Scientific Rationale
The 1,3,4-thiadiazole ring system is a privileged scaffold in drug discovery, conferring a unique combination of metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[4][5] Our target molecule, this compound, is of particular interest due to the presence of both a thione group and a phenylamino substituent, which offer multiple points for further chemical modification and potential interaction with biological targets.
The synthetic strategy outlined herein is a classic and highly reliable two-step process. It begins with the formation of a 4-phenylthiosemicarbazide intermediate, which is then subjected to a cyclocondensation reaction with carbon disulfide. This approach is favored for its high yields, accessible starting materials, and straightforward execution. The subsequent characterization workflow is designed to provide unambiguous structural confirmation, ensuring the integrity of the final compound for downstream applications.
Synthesis Methodology: From Precursor to Final Product
The synthesis is logically divided into two primary stages: the formation of the key thiosemicarbazide intermediate and its subsequent cyclization to form the target 1,3,4-thiadiazole ring.
Step 1: Synthesis of the 4-Phenylthiosemicarbazide Intermediate
Causality and Expertise: The synthesis of the thiosemicarbazide backbone is the critical foundation of this entire process. We begin with aniline, a readily available primary aromatic amine. The reaction with carbon disulfide in the presence of a base (like ammonia) forms a dithiocarbamate salt.[6] This intermediate is then reacted in situ with hydrazine hydrate. The hydrazine, a potent nucleophile, displaces the dithiocarbamate group to form the stable 4-phenylthiosemicarbazide. This precursor contains the necessary N-N-C=S framework required for the subsequent ring-closing reaction.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, combine aniline (0.1 mol) with 50 mL of ethanol.
-
Reagent Addition: While stirring vigorously, slowly add carbon disulfide (0.11 mol).[7][8] Following this, add concentrated ammonia solution dropwise until the solution becomes basic. A precipitate of the ammonium dithiocarbamate salt may form.
-
Hydrazine Reaction: To this stirring mixture, add hydrazine hydrate (0.12 mol) dropwise. The temperature should be maintained below 10°C during this addition.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Cool the reaction mixture in an ice bath. The precipitated product, 4-phenylthiosemicarbazide, is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a minimal amount of hot ethanol to yield pure, crystalline 4-phenylthiosemicarbazide.
Step 2: Cyclization to this compound
Causality and Expertise: This step involves the crucial ring formation. The 4-phenylthiosemicarbazide is reacted with carbon disulfide, which serves as the electrophilic source of the C2 carbon atom of the thiadiazole ring. The reaction is conducted in the presence of a base, such as potassium hydroxide or sodium carbonate, in an alcoholic solvent. The base deprotonates the terminal thioamide nitrogen, creating a potent nucleophile that attacks the carbon of CS₂, initiating the cyclization cascade with the elimination of hydrogen sulfide. This method is highly efficient for constructing the 1,3,4-thiadiazole-2-thione core.
-
Reaction Setup: To a 250 mL round-bottom flask, add the synthesized 4-phenylthiosemicarbazide (0.05 mol), anhydrous sodium carbonate (0.06 mol), and 100 mL of absolute ethanol.
-
Reagent Addition: Add carbon disulfide (0.06 mol) to the suspension.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 8-10 hours. Monitor the reaction's completion using TLC.
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup and Precipitation: Dissolve the resulting residue in a small amount of warm water and filter to remove any insoluble impurities. Transfer the filtrate to a beaker and cool in an ice bath.
-
Acidification: Carefully acidify the filtrate with dilute hydrochloric acid (HCl) until the pH is approximately 5-6. The target compound will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold distilled water to remove any inorganic salts, and dry under vacuum. For higher purity, the product can be recrystallized from ethanol or an ethanol-DMF mixture.
Synthesis Workflow Diagram
Caption: Reaction pathway for the synthesis of the target compound.
Structural Characterization and Validation
Unambiguous structural confirmation is paramount. A multi-technique approach ensures that the synthesized molecule is indeed this compound and meets the required purity standards for further research.
Spectroscopic and Physical Analysis
-
Melting Point (M.P.): A sharp and consistent melting point is a primary indicator of purity. The literature value should be compared with the experimental result.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. The spectrum is expected to show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=N stretching of the thiadiazole ring (~1600 cm⁻¹), and the C=S (thione) stretching (around 1250-1350 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides definitive information about the hydrogen environment. One would expect to see a multiplet in the aromatic region (typically 7.0-7.6 ppm) corresponding to the five protons of the phenyl ring. Additionally, signals for the two N-H protons will appear as broad singlets at a downfield chemical shift, which can be confirmed by D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. Distinct signals are expected for the aromatic carbons, the C=N carbon, and most characteristically, the C=S carbon, which appears significantly downfield (often >180 ppm).
-
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₈H₇N₃S₂ (209.30 g/mol ).[9]
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Elemental Analysis (CHN): This provides the empirical formula by determining the mass percentages of Carbon, Hydrogen, and Nitrogen. The experimental values should align closely with the theoretical percentages calculated for the molecular formula C₈H₇N₃S₂.[10]
Summary of Expected Characterization Data
| Analysis Technique | Expected Result | Purpose |
| Melting Point | Sharp, defined range | Purity Assessment |
| FT-IR (cm⁻¹) | ~3200 (N-H), ~1600 (C=N), ~1300 (C=S) | Functional Group Identification |
| ¹H NMR (ppm) | 7.0-7.6 (m, 5H, Ar-H), Broad singlets (2H, N-H) | Proton Environment Mapping |
| ¹³C NMR (ppm) | 115-140 (Ar-C), ~165 (C=N), >180 (C=S) | Carbon Skeleton Confirmation |
| Mass Spec (m/z) | [M+H]⁺ at 210.0154 | Molecular Weight Verification |
| Elemental Analysis | C: 45.91%, H: 3.37%, N: 20.08% | Empirical Formula Confirmation |
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the final product.
Potential Applications & Future Research
The this compound scaffold is a versatile platform for the development of new chemical entities. The literature is rich with examples of 1,3,4-thiadiazole derivatives exhibiting a wide array of biological activities.[1][3][4][11] The amino and thione groups on this molecule are particularly attractive for further functionalization, allowing for the creation of libraries of related compounds for screening against various diseases, including cancer, microbial infections, and inflammatory conditions.[5] Future work could focus on derivatizing the phenylamino group or alkylating the thione sulfur to modulate the compound's physicochemical properties and biological activity.
Conclusion
This guide has detailed a reliable and reproducible protocol for the synthesis of this compound, grounded in established chemical principles. By following the step-by-step synthesis and employing the comprehensive characterization workflow described, researchers can confidently produce and validate this important heterocyclic compound. The insights into the causality of each experimental step are intended to empower scientists to not only replicate this procedure but also to adapt and innovate upon it for the advancement of medicinal chemistry and drug discovery.
References
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Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]
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Current Topics in Medicinal Chemistry. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Available at: [Link]
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ShodhKosh: Journal of Visual and Performing Arts. BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. Available at: [Link]
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Journal of Applied Pharmaceutical Science. Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Available at: [Link]
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Semantic Scholar. Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Available at: [Link]
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Der Pharma Chemica. Antibacterial activity of thiosemicarbazide derivatives. Available at: [Link]
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PubChem. 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione. Available at: [Link]
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ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available at: [Link]
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Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of 1,3,4-Thiadiazoles in Medicinal Chemistry
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The compound 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione, belonging to this versatile class, holds significant potential for drug design and development.[4][5][6][7] Understanding the precise three-dimensional arrangement of atoms within this molecule—its crystal structure—is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and facilitating rational drug design.
This in-depth technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of this compound and its structurally related analogs. As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to empower researchers in their quest for novel therapeutics.
Part 1: The Foundation of Structure - Synthesis and Crystallization
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of the 1,3,4-Thiadiazole Core
The synthesis of 5-substituted-1,3,4-thiadiazole-2-thiones often involves the cyclization of dithiocarbazates or the reaction of thiosemicarbazide derivatives with carbon disulfide.[8] For instance, N-phenyl-thiosemicarbazide can be reacted with carbon disulfide in the presence of a base to yield the desired this compound. Purity of the synthesized compound is a critical factor for successful crystallization.[9]
The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure analysis.[10] For small organic molecules like this compound, several techniques can be employed. The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often a good starting point.[9]
Experimental Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent system at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.
Part 2: Deciphering the Blueprint - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid.[10]
The Workflow of a Single-Crystal X-ray Diffraction Experiment
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection
A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial arrangement of atoms in the unit cell (the "phase problem") is solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to best fit the experimental diffraction data.
Part 3: Case Study - Crystal Structure of a Bioactive 5-Arylimino-1,3,4-thiadiazole Derivative
While a crystal structure for the exact title compound is not publicly available, a detailed analysis of a closely related and bioactive derivative, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, provides invaluable insights into the structural features of this class of molecules.[10]
Crystallographic Data Summary
| Parameter | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one[10] |
| Chemical Formula | C₁₇H₁₂FIN₄OS |
| Formula Weight | 482.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234(5) |
| b (Å) | 16.4567(8) |
| c (Å) | 11.2345(6) |
| α (°) | 90 |
| β (°) | 109.876(2) |
| γ (°) | 90 |
| Volume (ų) | 1759.8(2) |
| Z | 4 |
| R-factor (%) | 4.5 |
Molecular Geometry and Conformation
The X-ray diffraction analysis revealed a near-planar 1,3,4-thiadiazole ring.[10] The stereochemistry around the iminophenyl double bond was established as Z.[10] The 4-iodophenyl substituent is roughly coplanar with the thiadiazole ring.[10]
Key Bond Distances and Angles: [10]
-
The C=N bond length of the imino group is characteristic of a double bond.
-
The internal angles of the thiadiazole ring show some strain, which is typical for five-membered heterocyclic rings.
Caption: Key structural motifs of this compound.
Conclusion: From Structure to Function
The crystal structure analysis of this compound and its analogs provides a fundamental understanding of their three-dimensional architecture. This knowledge is indispensable for the scientific community engaged in drug discovery. It allows for the rational design of more potent and selective inhibitors, the interpretation of SAR data, and the prediction of molecular interactions with biological targets. The methodologies and insights presented in this guide serve as a robust framework for researchers to unlock the full therapeutic potential of the 1,3,4-thiadiazole scaffold.
References
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Al-Hourani, B. J., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1835. [Link]
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spectroscopic properties (NMR, IR, UV-Vis) of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
An In-depth Technical Guide to the Spectroscopic Properties of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the 1,3,4-thiadiazole core, it belongs to a class of molecules known for a wide spectrum of biological activities. The structural elucidation and purity assessment of this compound are fundamentally reliant on a suite of spectroscopic techniques. This guide provides a comprehensive analysis of its key spectroscopic properties—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—grounded in established principles and experimental methodologies. Understanding these spectral signatures is paramount for researchers engaged in the synthesis, characterization, and application of this and related molecular scaffolds.
The molecular structure of this compound, with CAS Number 10253-83-5, presents a fascinating case for spectroscopic analysis.[1][2] It features a phenyl ring, an amino linker, and a thiadiazolethione heterocyclic system. A crucial aspect of its chemistry is the potential for thione-thiol tautomerism, where the proton on the ring nitrogen can migrate to the exocyclic sulfur atom. However, in the solid state and in many solvents, the thione form is predominant. This guide will focus on the characterization of this major tautomer.
Molecular Formula: C₈H₇N₃S₂[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules.[4][5] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure, allowing for the precise assignment of each proton and carbon in its distinct chemical environment.[6]
Experimental Protocol: NMR Spectroscopy
The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameters.
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean NMR tube. DMSO-d₆ is often preferred for this class of compounds due to its ability to dissolve polar substances and to clearly resolve exchangeable N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7] The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is crucial to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds to ensure proper relaxation of all carbon nuclei, including quaternary carbons.[7]
Caption: NMR Experimental Workflow.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a map of the different types of protons. For this compound, we expect signals corresponding to the phenyl ring protons and the two N-H protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.80 | Singlet (broad) | 1H | N-H (Phenylamino) |
| 7.40 - 7.80 | Multiplet | 5H | Ar-H (Phenyl group) |
| ~ 14.00 | Singlet (broad) | 1H | N-H (Thiadiazole ring) |
-
Phenyl Protons (Ar-H): The five protons on the phenyl ring typically appear as a complex multiplet in the aromatic region (7.40-7.80 ppm). The exact pattern depends on the specific electronic effects of the amino-thiadiazole substituent.
-
Amine Proton (NH-Ph): The proton of the exocyclic amino group is expected to appear as a broad singlet around 9.80 ppm. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.
-
Thiadiazole Proton (NH-ring): The proton on the thiadiazole ring nitrogen is part of a thioamide-like structure and is significantly deshielded, appearing as a very broad singlet far downfield, often around 14.00 ppm.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.[6] For this molecule, we expect to see signals for the two carbons of the thiadiazole ring and the carbons of the phenyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 185.0 | C=S (Thione) |
| ~ 160.0 | C-NH (Thiadiazole) |
| 120.0 - 140.0 | Phenyl Carbons |
-
Thione Carbon (C=S): The most downfield signal, typically around 185.0 ppm, is characteristic of the thione carbon, which is highly deshielded due to the double bond to sulfur.
-
Thiadiazole C-NH Carbon: The other carbon in the thiadiazole ring, bonded to the exocyclic amino group, appears at approximately 160.0 ppm.[8]
-
Phenyl Carbons: The carbons of the phenyl ring will resonate in the typical aromatic region of 120.0-140.0 ppm. Due to symmetry, four distinct signals are expected: one for the ipso-carbon (attached to the NH group), two for the ortho/meta carbons, and one for the para carbon.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]
Experimental Protocol: FT-IR Spectroscopy
Modern FT-IR spectrometers, often equipped with an Attenuated Total Reflectance (ATR) accessory, allow for the direct analysis of solid samples with minimal preparation.[11][12]
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[12][13]
-
Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal surface.
-
Pressure Application: Apply firm and consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically over the range of 4000–650 cm⁻¹.
-
Data Analysis: The final absorbance spectrum is automatically generated by ratioing the sample scan against the background scan. Identify and assign the characteristic absorption bands.
Caption: FT-IR (ATR) Experimental Workflow.
IR Spectral Analysis
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3250 - 3100 | N-H Stretching | Amine (N-H) and Thioamide (N-H) |
| 3100 - 3000 | C-H Stretching | Aromatic C-H (Phenyl) |
| ~ 1610 | C=N Stretching | Thiadiazole ring |
| ~ 1550 | C=C Stretching | Aromatic C=C (Phenyl) |
| 1350 - 1150 | C=S Stretching | Thione group |
| 750 and 690 | C-H Bending | Monosubstituted benzene (out-of-plane) |
-
N-H Stretching: A broad band is expected in the 3250-3100 cm⁻¹ region, corresponding to the stretching vibrations of both the exocyclic amine N-H and the ring N-H.
-
C=N Stretching: The stretching vibration of the endocyclic C=N bond of the thiadiazole ring typically appears around 1610 cm⁻¹.
-
C=S Stretching: The thione (C=S) stretching vibration is a key diagnostic peak, usually found in the 1350-1150 cm⁻¹ range. Its exact position can be influenced by coupling with other vibrations.
-
Aromatic Vibrations: Aromatic C-H stretching is observed just above 3000 cm⁻¹. The characteristic C=C stretching bands of the phenyl ring appear around 1550 cm⁻¹. Strong bands at ~750 and ~690 cm⁻¹ are indicative of a monosubstituted benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electron systems.[14] The conjugated system formed by the phenyl ring and the 1,3,4-thiadiazole moiety gives rise to characteristic absorptions.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To study the electronic transitions of the conjugated system.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). The concentration must be carefully adjusted to ensure the maximum absorbance falls within the optimal range of 0.1-1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (as a reference).
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorption (λₘₐₓ).
Caption: UV-Vis Spectroscopy Experimental Workflow.
UV-Vis Spectral Analysis
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* electronic transitions within the conjugated aromatic and heterocyclic systems.
| λₘₐₓ (nm) | Type of Transition | Chromophore |
| ~ 280 - 320 | π → π* | Phenyl-amino-thiadiazole conjugated system |
The main absorption band is typically observed in the range of 280-320 nm. This absorption is attributed to the π→π* transition of the extended conjugated system that includes the phenyl ring, the nitrogen lone pair, and the thiadiazole ring. The exact position and intensity of this band can be influenced by the solvent polarity.[15]
Synthesis Overview
A common and efficient method for the synthesis of 5-substituted-amino-1,3,4-thiadiazole-2(3H)-thiones involves the reaction of an appropriate thiosemicarbazide with carbon disulfide.[16]
Reaction: Phenylthiosemicarbazide reacts with carbon disulfide (CS₂) in the presence of a base (like sodium or potassium hydroxide) followed by acidification to induce cyclization, yielding the target compound.[16][17]
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Foreword: The Significance of Tautomerism in Heterocyclic Chemistry
An In-Depth Technical Guide to the Tautomerism of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
In the realm of medicinal chemistry and drug development, the precise three-dimensional structure and electronic properties of a molecule are paramount. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, represents a critical, yet often underestimated, factor that governs a molecule's biological activity. For N-heterocyclic compounds like 1,3,4-thiadiazole derivatives, which are integral scaffolds in numerous pharmaceutical agents, understanding the predominant tautomeric form is essential for predicting receptor-binding interactions, pharmacokinetic properties, and metabolic stability.[1][2] This guide provides an in-depth analysis of the tautomeric landscape of a specific, biologically relevant scaffold: this compound. We will explore the theoretical underpinnings, definitive spectroscopic and crystallographic evidence, and the computational methodologies required to fully characterize this dynamic system.
The Tautomeric Landscape: Potential Isomers of this compound
The structure of this compound presents two primary axes of tautomerism due to the migration of labile protons. This gives rise to four potential isomers.
-
Thione-Thiol Tautomerism: This involves the proton shifting between the ring nitrogen (N3) and the exocyclic sulfur atom at the C2 position.
-
Amino-Imino Tautomerism: This involves the proton shifting between the exocyclic nitrogen of the phenylamino group and the ring nitrogen (N4).
These two equilibria result in four possible forms, with the thione-amino form generally considered the most significant contributor. The stability and prevalence of these forms are dictated by factors such as aromaticity, solvent polarity, and intramolecular hydrogen bonding.[3][4]
Sources
A Technical Guide to the Thermal Stability and Decomposition of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione, a heterocyclic compound of interest in medicinal chemistry.[1][2] While direct, extensive studies on this specific molecule are limited, this document synthesizes available data on analogous 1,3,4-thiadiazole derivatives to project its thermal behavior. We will explore the fundamental principles of thermal analysis techniques, propose a likely decomposition pathway, and provide detailed experimental protocols for researchers seeking to characterize this and similar molecules. The insights herein are critical for understanding the compound's shelf-life, formulation stability, and behavior under thermal stress, which are crucial parameters in the drug development process.
Introduction: The Significance of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3] The substituent at the 5-position of the thiadiazole ring, in this case, a phenylamino group, significantly influences the molecule's physicochemical properties, including its thermal stability. A thorough understanding of a compound's thermal characteristics is paramount for safe handling, storage, and the development of stable pharmaceutical formulations.
Projected Thermal Profile of this compound
Based on the analysis of related 1,3,4-thiadiazole-2-thione derivatives, we can anticipate the key thermal events for this compound.
Molecular Structure and Thiol-Thione Tautomerism
The nominal "thione" structure can exist in equilibrium with its "thiol" tautomer, 5-(phenylamino)-1,3,4-thiadiazole-2-thiol. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. This tautomerism is a critical consideration as the two forms may exhibit different thermal stabilities and decomposition pathways.
Caption: Thiol-Thione tautomerism of the title compound.
Anticipated Thermal Events
A typical thermal analysis of a substituted 1,3,4-thiadiazole-2-thione would likely reveal the following events in a thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) scan:
-
Melting: A sharp endothermic peak in the DSC curve corresponding to the melting point of the compound. For analogous structures, melting points can vary widely depending on the substituents.
-
Decomposition: One or more exothermic peaks in the DSC curve, accompanied by significant mass loss in the TGA thermogram, indicating the decomposition of the molecule. The onset temperature of decomposition is a key indicator of its thermal stability.
Table 1: Projected Thermal Data for this compound (Hypothetical)
| Parameter | Projected Value | Technique |
| Melting Point (Tm) | 180 - 220 °C | DSC |
| Onset of Decomposition (Tonset) | 230 - 270 °C | TGA/DSC |
| Major Decomposition Step | 250 - 350 °C | TGA |
| Final Residue at 600°C | < 5% (in inert atm.) | TGA |
Note: These values are hypothetical and should be confirmed by experimental analysis.
Proposed Decomposition Pathway
The decomposition of this compound under thermal stress is likely to be a complex process involving multiple steps. Based on the known chemistry of thiadiazoles, a plausible decomposition pathway could involve the following stages:
-
Initial Fragmentation: The weakest bonds in the molecule are likely to cleave first. This could involve the C-N bond connecting the phenylamino group to the thiadiazole ring or the C-S bonds within the ring.
-
Ring Opening: Following initial fragmentation, the 1,3,4-thiadiazole ring is expected to open, leading to the formation of highly reactive intermediates.
-
Formation of Volatile Products: These intermediates will likely rearrange and fragment further to produce smaller, more volatile molecules. Based on the elemental composition, potential volatile decomposition products could include phenyl isothiocyanate, hydrogen sulfide, nitrogen-containing fragments, and various hydrocarbons.
-
Char Formation: At higher temperatures, non-volatile carbonaceous and sulfur-containing residues may be formed.
Caption: A proposed general decomposition pathway.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss during decomposition.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to observe the enthalpy changes associated with melting and decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan (typically aluminum).
-
Seal the pan hermetically. An empty, sealed pan should be used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate of 10 °C/min under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve to identify endothermic peaks (melting) and exothermic peaks (decomposition).
Caption: Workflow for thermal analysis experiments.
Conclusion and Future Directions
This guide provides a foundational understanding of the likely thermal stability and decomposition of this compound, based on the established behavior of related compounds. The proposed decomposition pathway and experimental protocols offer a robust starting point for researchers.
For a more definitive characterization, further studies are recommended. Techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the evolved gaseous products during decomposition, thereby providing concrete evidence for the proposed fragmentation patterns. Isothermal TGA studies at various temperatures below the onset of decomposition can also provide insights into the long-term thermal stability and kinetics of decomposition. Such data are essential for predicting the shelf-life and ensuring the safety and efficacy of potential drug candidates based on this promising scaffold.
References
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Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of Mercaptopyridine, Amino Triazole Derivatives, and Mercaptothiazoline Organic Ligand Moieties - PMC - PubMed Central. Available at: [Link]
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(PDF) Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. Available at: [Link]
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METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. Available at: [Link]
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Thermo gravimetric Analysis of compound[4] | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Synthesis and characterization of two asymmetrical 2-cyclohexylsulfenyl-5-alkylsulfenyl[1][4][5]thiadiazoles and study the impact of substituents on the structural features, thermal behavior, and anti-bacterial activity - Taylor & Francis Online. Available at: [Link]
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New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties - ResearchGate. Available at: [Link]
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1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. | Semantic Scholar. Available at: [Link]
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Research Article Preparation and Thermogravimetric and Antimicrobial Investigation of Cd (II) and Sn (II) Adducts of - ScienceOpen. Available at: [Link]
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Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Available at: [Link]
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THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES - AKJournals. Available at: [Link]
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Study on the Decomposition Products of Thiadiazinthione and Their Anticancer Properties. Available at: [Link]
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Synthesis and characterisation of some thiadiazole derivatives. Available at: [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. Available at: [Link]
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The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Available at: [Link]
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Synthesis and properties of 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio) methyl)-4-phenyl-1,2,4-triazole-3-thione and its some S-derivatives - Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-properties-of-5-(((5-amino-1%2C3%2C4-2-yl)thio)-Demchenko-Lozynskyi/f829a99738c6d8e2d1d0e8c7c7a3c3b0c8d4c1b1]([Link]
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174 Thiadiazoles and Their Properties - ISRES. Available at: [Link]
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Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes | Request PDF - ResearchGate. Available at: [Link]
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Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - MDPI. Available at: [Link]
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Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology. Available at: [Link]
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solubility profile of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione in different solvents
An In-Depth Technical Guide to the Solubility Profile of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Introduction: The Confluence of Molecular Structure and Physical Reality
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this guide, this compound, is a member of this versatile class. However, translating promising biological activity into a viable therapeutic agent is contingent upon surmounting the hurdle of drug delivery. Central to this challenge is the compound's solubility—its ability to dissolve in a solvent to form a homogeneous solution.[4]
Poor aqueous solubility is a leading cause of failure for new chemical entities in the development pipeline, as it often leads to low and erratic bioavailability.[4][5][6] Therefore, a thorough understanding of a compound's solubility profile across various solvents is not merely an academic exercise; it is a critical prerequisite for rational formulation design, enabling researchers to select appropriate vehicles for in vitro assays and to develop dosage forms for in vivo administration.
This guide serves as a technical resource for researchers, chemists, and formulation scientists. It provides a detailed examination of the factors governing the solubility of this compound, outlines a robust experimental protocol for its determination, and offers an expert analysis of its expected behavior in a range of pharmaceutically relevant solvents.
Physicochemical Bedrock: Understanding the Molecule's Intrinsic Properties
The solubility of a compound is not an arbitrary value; it is a direct consequence of its intrinsic physicochemical properties. The energy required to break the compound's crystal lattice and the energy released upon its solvation dictate the extent of dissolution. Key properties for this compound are summarized below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance in Solubility |
| Molecular Formula | C₈H₇N₃S₂ | Provides the elemental composition. |
| Molecular Weight | 209.29 g/mol [7] | Higher molecular weight can sometimes correlate with lower solubility. |
| Melting Point | 226-228 °C[7] | A high melting point suggests strong intermolecular forces in the crystal lattice, making it more difficult for a solvent to break it apart, thus implying lower solubility. |
| Hydrogen Bond Donors | 2 (Amine N-H, Thione N-H) | These sites can donate hydrogen bonds to acceptor atoms in protic solvents (like water or ethanol), which can enhance solubility. |
| Hydrogen Bond Acceptors | 3 (Thiadiazole Nitrogens, Thione Sulfur) | These sites can accept hydrogen bonds from donor groups in solvents, contributing to solvation. |
| Predicted LogP | ~1.7 - 2.5 | This value indicates a moderate degree of lipophilicity ("fat-loving") over hydrophilicity ("water-loving"), suggesting limited aqueous solubility. |
The high melting point is a particularly telling feature, indicating a stable, well-ordered crystal structure. Overcoming this lattice energy is the primary thermodynamic barrier to dissolution. The molecule's structure presents a duality: the polar thiadiazole-thione core, capable of hydrogen bonding, is appended to a non-polar, hydrophobic phenyl ring. This amphipathic nature means its solubility will be highly dependent on the solvent's ability to accommodate both polar and non-polar regions.
The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method
To obtain the most reliable and definitive solubility data, the equilibrium or thermodynamic solubility must be measured. The shake-flask method is the universally accepted gold standard for this purpose.[8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug at a specific temperature.[9][10] This method ensures that the system has reached its lowest energy state, providing a true measure of the compound's solubility.[11]
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
-
Preparation of Materials:
-
Accurately weigh approximately 5-10 mg of this compound powder. The key is to ensure an excess of solid will remain undissolved.
-
Select a panel of solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone).
-
Prepare a series of calibration standards of the compound in a suitable solvent where it is freely soluble (e.g., DMSO or methanol) for the analytical finish.
-
-
Equilibration:
-
Add an excess of the solid compound to a series of glass vials, each containing a known volume (e.g., 2 mL) of the chosen solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker bath, typically set to 25 °C or 37 °C.
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, with 48-72 hours being preferable for poorly soluble compounds to ensure complete equilibrium.[12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to sediment.
-
Carefully withdraw an aliquot of the supernatant. This step is critical. The liquid must be free of any solid particles. Separation is best achieved by:
-
Centrifugation of the vial at high speed (e.g., >10,000 rpm) followed by careful removal of the supernatant.
-
Filtration of the supernatant through a chemically inert, low-binding filter (e.g., a 0.22 µm PTFE or PVDF syringe filter). The first few drops should be discarded to saturate any binding sites on the filter.
-
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable mobile phase or solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[13][14]
-
Determine the concentration by comparing the analytical response against the previously prepared calibration curve.
-
-
Data Reporting:
-
Express solubility in standard units, such as mg/mL or µg/mL.
-
Crucially, the pH of aqueous solutions should be measured and reported both before and after the experiment, as it can significantly influence the solubility of ionizable compounds.[8]
-
Visualization of the Shake-Flask Workflow
Caption: Factors Governing Solute-Solvent Interactions.
Conclusion and Strategic Implications for Drug Development
The solubility profile of this compound is characterized by poor aqueous solubility and favorable solubility in polar aprotic solvents like DMSO. This profile is a direct result of its high crystal lattice energy and its amphipathic chemical structure. The key takeaway for drug development professionals is that aqueous formulations of the neutral compound will be challenging.
Strategic approaches to overcome this limitation include:
-
pH Modification: For parenteral or oral liquid formulations, adjusting the pH to an alkaline region to form a soluble salt is the most direct path to enhancing aqueous solubility.
-
Co-Solvent Systems: Utilizing mixtures of water with co-solvents like ethanol or polyethylene glycol (PEG) can improve solubility for preclinical studies.
-
Advanced Formulation Technologies: If the solid dosage form is required, technologies such as solid dispersions, particle size reduction (micronization), or complexation with cyclodextrins may be necessary to improve the dissolution rate and overall bioavailability. [4] A comprehensive understanding of this solubility profile is the first and most critical step in devising a successful formulation strategy, ultimately determining whether the biological promise of this compound can be realized in a clinical setting.
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The Ascendant Pharmacophore: A Technical Guide to 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione and its Derivatives
Abstract
The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, consistently featuring in compounds with a broad spectrum of pharmacological activities.[1][2] Among its myriad derivatives, the 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione core has garnered significant attention as a versatile pharmacophore for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this specific scaffold and its derivatives, delineating their synthesis, biological activities, and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further exploration and application of this promising class of compounds.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules.[1][2] The mesoionic nature of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing their bioavailability and interaction with biological targets.[3] This has led to the development of numerous 1,3,4-thiadiazole-containing drugs with diverse clinical applications.
The focus of this guide, the this compound moiety, combines the robust thiadiazole core with a phenylamino group at the 5-position and a thione group at the 2-position. This specific arrangement of functional groups provides a unique template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The phenylamino group offers a site for substitution to modulate lipophilicity and target engagement, while the thione group can be a key player in coordinating with metallic cofactors in enzymes or can be S-alkylated to introduce a variety of side chains.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are crucial for exploring its therapeutic potential. A common and efficient method involves a one-pot reaction starting from phenylthiosemicarbazide and carbon disulfide.[4][5]
Core Synthesis: A One-Pot Approach
A novel and efficient one-pot method has been developed for the chemoselective synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and carbon disulfide.[4][5] This method is advantageous due to its simplicity, safe handling, and good to high yields.[4]
Experimental Protocol: One-Pot Synthesis of 2-Phenylamino-5-alkylthio-1,3,4-thiadiazole Derivatives [4]
-
A mixture of phenylthiosemicarbazide (1.0 mmol) and carbon disulfide (3.0 mmol) in DMF (2.0 mL) is stirred for 15 minutes at room temperature.
-
Alkyl halide (1.2 mmol) and Et3N (4 mmol) are then added to the reaction mixture.
-
The mixture is stirred at 70 °C until the reaction is complete, as monitored by TLC (ethyl acetate:n-hexane, 1:2).
-
After cooling to room temperature, the reaction mixture is added dropwise to ice-cold water (15 mL).
-
The resulting solid product is collected by filtration and washed with water.
This protocol allows for the chemoselective alkylation of the thiol group, with no N-alkylated side products observed.[4]
Caption: One-pot synthesis workflow.
Further Derivatization
The core structure can be further modified to generate a library of compounds with diverse biological activities. For example, the 2-amino group can be acylated or reacted with aldehydes to form Schiff bases, while the 5-phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives, including those with a phenylamino group at the 2-position.[6] These compounds have shown efficacy against various cancer cell lines, including breast, liver, and lung cancer.
Mechanism of Action: The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with critical cellular processes.[7] Some of the proposed mechanisms include:
-
Enzyme Inhibition: These compounds can act as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as DNA polymerases and histone deacetylases (HDACs).[7]
-
Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases, preventing cancer cell division.[8]
Quantitative Data on Anticancer Activity:
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| ST10 | 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [9] |
| MDA-MB-231 (Breast) | 53.4 | [9] | ||
| 4e | 5-(4-chlorophenyl)-N-(2-ethoxyphenyl)piperazin-1-yl)acetamido)-1,3,4-thiadiazole | MCF-7 (Breast) | 2.34 | [8][10] |
| HepG2 (Liver) | 3.13 | [8][10] | ||
| 4i | 5-(4-chlorophenyl)-N-(benzyl)piperidin-1-yl)acetamido)-1,3,4-thiadiazole | MCF-7 (Breast) | 8.35 | [8][10] |
| HepG2 (Liver) | 6.78 | [8][10] |
Experimental Protocol: MTT Assay for Cell Viability [11][12][13][14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate at 37°C for 3-4 hours.[13]
-
Solubilization: Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14]
Caption: MTT assay workflow.
Antimicrobial Activity
Derivatives of this compound have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[16][17]
Mechanism of Action: The antimicrobial action of these compounds is believed to involve the disruption of essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The thiadiazole ring system can mimic natural purines, thereby interfering with microbial metabolic pathways.
Quantitative Data on Antimicrobial Activity:
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 7a | 1-(5-(phenylamino)-[4][7][18]thiadiazol-2-yl)methyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione | S. aureus | 12.5 | [16][17] |
| E. coli | 25 | [16][17] | ||
| 7d | 1-(5-(4-methylphenylamino)-[4][7][18]thiadiazol-2-yl)methyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione | S. aureus | 6.25 | [16][17] |
| E. coli | 12.5 | [16][17] | ||
| 8a | 3-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione | S. aureus | 25 | [16][17] |
| E. coli | 50 | [16][17] |
Experimental Protocol: Antimicrobial Screening (Broth Microdilution Method) [19]
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenylamino ring and modifications at the thione group.
-
Substituents on the Phenylamino Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties of the entire molecule, affecting its binding affinity to biological targets. For instance, in some series of anticancer agents, the introduction of a trifluoromethyl group enhanced activity.[9]
-
Modifications at the Thione Group: Alkylation of the thione group to introduce various side chains has been a successful strategy to enhance biological activity. The nature of the alkylating agent can influence the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule, thereby impacting its interaction with target proteins.
Caption: Structure-Activity Relationship.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. Its synthetic accessibility, coupled with the wide range of biological activities exhibited by its derivatives, underscores its importance in modern medicinal chemistry. This technical guide has provided a comprehensive overview of the current state of research on this scaffold, including synthetic methodologies, detailed experimental protocols, and insights into its anticancer and antimicrobial properties. It is anticipated that the information presented herein will serve as a valuable resource for researchers in the field, stimulating further investigation and innovation in the quest for new and effective drugs.
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Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC. [Link]
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A Technical Guide to the Biological Potential of Novel 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1][2] This guide focuses on a specific, promising subclass: 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thiones. The unique structural arrangement, featuring a phenylamino group at the 5-position and a thione at the 2-position, confers a distinct physicochemical profile that allows for versatile interactions with biological targets.[3] These compounds exist in a thione-thiol tautomerism, which can be crucial for their mechanism of action. This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds across key therapeutic areas, including oncology and infectious diseases. We synthesize preclinical data, present detailed experimental protocols for evaluation, and offer insights into future drug development pathways.
The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and is known for its aromaticity and metabolic stability.[1][4] The presence of sulfur and nitrogen atoms creates an electron-deficient system, enabling it to participate in various non-covalent interactions with biological macromolecules.[5] Its derivatives are found in several FDA-approved drugs, including the diuretic acetazolamide and the antibiotic cefazolin, highlighting its clinical significance.[1][3] The 5-(phenylamino)-2-thione substitution pattern is particularly noteworthy. The exocyclic sulfur (thione) often acts as a hydrogen bond donor and acceptor, while the phenylamino moiety provides a scaffold for substitution, allowing for the fine-tuning of lipophilicity, electronic properties, and steric interactions to optimize potency and selectivity.
General Synthesis Pathway
The synthesis of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thiones is typically achieved through a reliable and efficient cyclization reaction. The most common approach involves the reaction of an appropriately substituted aryl thiosemicarbazide with carbon disulfide in a basic medium, such as potassium hydroxide in ethanol, followed by acidification.
Causality of Experimental Choices:
-
Aryl Thiosemicarbazide: This starting material is crucial as it incorporates the desired substituted phenylamino moiety, which is key for exploring structure-activity relationships.
-
Carbon Disulfide (CS₂): It serves as the source for the C2 carbon and the exocyclic sulfur (thione group) of the thiadiazole ring.
-
Basic Medium (e.g., KOH/Ethanol): The base facilitates the deprotonation of the thiosemicarbazide, creating a nucleophile that readily attacks the electrophilic carbon of CS₂, initiating the cyclization process.
-
Acidification: This step neutralizes the reaction mixture and precipitates the final product.
This method is favored due to its high yields, operational simplicity, and the wide availability of diverse starting materials, making it ideal for generating libraries of analogues for biological screening.
Potent Anticancer Activities
A substantial body of evidence points to the significant anticancer potential of 1,3,4-thiadiazole derivatives.[5][6][7][8] They have been shown to exert cytotoxic effects against a wide range of cancer cell lines, often with multi-faceted mechanisms of action.[3][4]
Mechanistic Insights and Molecular Targets
The anticancer activity of these compounds is not attributed to a single mechanism but rather a combination of effects on critical cellular pathways:
-
Kinase Inhibition: Many derivatives have been found to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are crucial for cancer cell proliferation, survival, and metastasis.[5][9]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspase cascades.[5][9][10]
-
Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints, most commonly G2/M phase, preventing cancer cells from dividing and proliferating.[1][5][9]
-
Tubulin Polymerization Inhibition: Some thiadiazole derivatives act as microtubule-destabilizing agents, disrupting the formation of the mitotic spindle, which is essential for cell division.[5]
Structure-Activity Relationship (SAR) Analysis
The substitution pattern on the 5-phenylamino ring plays a critical role in determining the cytotoxic potency.[11] Analysis of preclinical data reveals key trends that can guide lead optimization.
| Compound Class | Substituent on Phenyl Ring | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-phenylamino-thiadiazole | 4-Ethyl, 5-ethyl (dihydroxyphenyl) | HeLa (Cervical) | 0.70 | [3] |
| 5-phenylamino-thiadiazole | 4-Ethyl, 5-ethyl (dihydroxyphenyl) | U2OS (Osteosarcoma) | 0.69 | [3] |
| Imidazo[2,1-b]thiadiazole | 4-Chlorophenyl | MCF-7 (Breast) | 1.52 | [9] |
| Imidazo[2,1-b]thiadiazole | 4-Chlorophenyl | HCT-116 (Colon) | 10.3 | [9] |
| Thiophene-thiadiazole | 4-Methoxybenzylidene | HepG-2 (Liver) | 4.37 | [6][8] |
| Thiophene-thiadiazole | 4-Methoxybenzylidene | A-549 (Lung) | 8.03 | [6][8] |
Table 1: Summary of reported in vitro anticancer activity (IC₅₀ values) for representative 1,3,4-thiadiazole derivatives.
Generally, substitutions at the C-3 and C-4 positions of the phenyl ring are favored.[12] The presence of electron-withdrawing groups (e.g., halogens) or small alkyl groups can enhance activity, though the optimal substitution depends heavily on the specific biological target and cancer cell type.[11][12]
Visualization: Inhibition of a Key Signaling Pathway
The following diagram illustrates the potential mechanism of action where a 5-(phenylamino)-1,3,4-thiadiazole-2-thione derivative inhibits the EGFR signaling pathway, a common target in cancer therapy.
Caption: Standard workflow for the agar well diffusion antimicrobial assay.
Key Experimental Protocol: Agar Well Diffusion Method
This protocol is a self-validating system for the preliminary screening of antimicrobial activity.
Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear area or "zone of inhibition" around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour 20 mL into sterile Petri plates. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus) in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of an MHA plate to ensure confluent growth.
-
Well Preparation: Use a sterile borer to create uniform wells (6 mm in diameter) in the agar.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into a well. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent alone as a negative control. [7]6. Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.
Other Investigated Biological Activities
Beyond anticancer and antimicrobial effects, this versatile scaffold has been explored for other therapeutic applications.
-
Anti-inflammatory Activity: Several derivatives have been shown to possess anti-inflammatory properties, evaluated using in vitro methods like the human red blood cell (HRBC) membrane stabilization technique, which models the stabilization of lysosomal membranes. [13]Some compounds exhibit activity comparable to standard drugs like Diclofenac sodium. [13][14]* Antioxidant Activity: The thione/thiol group can participate in redox reactions, and certain 5-substituted-1,3,4-thiadiazole-2-thiols have been evaluated for their ability to scavenge free radicals using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) test. [15]* Antiplatelet Activity: Some novel thiadiazole compounds have been synthesized and evaluated for their ability to inhibit platelet aggregation. [16]
Druglikeness and Future Perspectives
For any novel compound class to advance toward clinical application, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are invaluable for early-stage assessment.
Lipinski's Rule of Five
Many active 1,3,4-thiadiazole derivatives have been shown to comply with Lipinski's Rule of Five, a guideline used to evaluate druglikeness and predict if a compound has properties that would make it a likely orally active drug in humans. [1]
Visualization: Druglikeness Parameters
Caption: Key physicochemical parameters influencing oral bioavailability.
Future Directions
The promising preclinical data for 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione compounds warrant further investigation. Future efforts should focus on:
-
Lead Optimization: Synthesizing focused libraries based on existing SAR to improve potency and selectivity against specific targets (e.g., a particular kinase or microbial strain).
-
In Vivo Efficacy Studies: Advancing the most promising compounds to animal models of cancer and infectious disease to evaluate their efficacy and safety profiles.
-
Mechanism of Action Elucidation: Employing advanced techniques like molecular docking, crystallography, and proteomics to precisely identify the molecular targets and pathways modulated by these compounds. [6][10]4. ADMET Profiling: Conducting comprehensive in vitro and in vivo ADMET studies to assess metabolic stability, pharmacokinetics, and potential toxicities.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The wealth of research highlights its significant potential in oncology and microbiology, driven by its ability to interact with a multitude of biological targets. The synthetic accessibility of these compounds, combined with clear structure-activity relationships, provides a robust framework for rational drug design. Continued interdisciplinary research focusing on lead optimization and in vivo validation is essential to translate the preclinical promise of these compounds into clinically effective therapies.
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An In-Depth Technical Guide on the Antimicrobial Mechanism of Action of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Abstract
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the 1,3,4-thiadiazole nucleus has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the antimicrobial mechanism of action of a specific derivative, 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione. We will delve into its structural features, proposed molecular targets, and the experimental methodologies used to elucidate its bioactivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Introduction: The 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. This scaffold is a bioisostere of pyrimidine and is present in numerous clinically used drugs, including the antibacterial agent cefazolin and the diuretic acetazolamide.[1] The unique electronic properties, metabolic stability, and ability of the 1,3,4-thiadiazole core to engage in various non-covalent interactions contribute to its diverse biological activities, which include antibacterial, antifungal, antitubercular, and antiviral properties.[2][3] Its capacity to modulate enzyme function and disrupt key biochemical pathways in pathogens makes it a focal point of contemporary antimicrobial research.[3]
The Subject Compound: this compound
The compound at the core of this guide, this compound, belongs to a well-studied class of 2,5-disubstituted 1,3,4-thiadiazoles. A critical structural feature is its existence in tautomeric forms: the thione and the thiol form (5-(phenylamino)-1,3,4-thiadiazole-2-thiol). This tautomerism can play a significant role in its biological activity, influencing its ability to act as a hydrogen bond donor/acceptor and to chelate metal ions.
Caption: Thione-thiol tautomerism of the core scaffold.
General Synthesis Pathway
The synthesis of this class of compounds is well-established, often proceeding through the cyclization of thiosemicarbazide precursors. A common one-pot method involves the reaction of phenylthiosemicarbazide with carbon disulfide (CS₂) in the presence of a base.[4][5] This straightforward synthesis allows for facile generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Caption: Generalized synthesis workflow.
Antimicrobial Activity Profile
Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated a broad spectrum of antimicrobial activity. While specific data for the N-phenyl substituted compound is embedded within the larger class, the family exhibits activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as various fungal species like Aspergillus niger and Candida albicans.[2][6] The potency is highly dependent on the nature of the substituents on the phenyl ring and at other positions of the thiadiazole core. For instance, compounds with electron-withdrawing groups like fluorine or nitro have shown excellent inhibitory activity against S. aureus.[1]
| Compound Class | Organism | MIC Range (µg/mL) | Reference |
| 5-substituted-2-amino-1,3,4-thiadiazoles | S. aureus | 20 - 62.5 | [6] |
| 1,3,4-Thiadiazole derivatives | E. coli | 126 - 1024 | [7] |
| Gallic acid-thiadiazole hybrids | Vibrio harveyi | 0.0313 (mg/mL) | [7] |
| 1,3,4-Thiadiazole-triazole hybrids | Gram-positive & Gram-negative | 5 - 150 | [3] |
| Schiff bases of 5-amino-1,3,4-thiadiazole-2-thiol | S. aureus, A. niger | 8 | [1] |
Table 1: Representative Minimum Inhibitory Concentration (MIC) values for various 1,3,4-thiadiazole derivatives against selected microorganisms.
Core Mechanism of Action: A Multi-Target Approach
The antimicrobial efficacy of this compound and its analogs is not attributed to a single mechanism but rather to the ability to interact with multiple biological targets within the microbial cell. This multi-target profile is advantageous in overcoming resistance mechanisms that often arise from mutations in a single target protein. The primary proposed mechanisms involve the inhibition of essential bacterial enzymes.
Inhibition of Bacterial Topoisomerases: DNA Gyrase and Topoisomerase IV
Bacterial DNA gyrase (a type II topoisomerase) and the related enzyme Topoisomerase IV are critical for managing DNA topology during replication, transcription, and chromosome segregation.[8] These enzymes represent validated targets for antibacterial drugs, most notably the fluoroquinolones. Several studies have identified 1,3,4-thiadiazole derivatives as potent inhibitors of the GyrB subunit of DNA gyrase and/or the ParE subunit of Topoisomerase IV.[9][10]
The inhibitory action is believed to occur at the ATP-binding site of these subunits, preventing the conformational changes necessary for enzyme function. Molecular docking studies suggest that the thiadiazole scaffold can fit into the ATP-binding pocket, with the nitrogen and sulfur atoms forming key hydrogen bonds and hydrophobic interactions with conserved amino acid residues like Aspartic acid and a key water molecule.[11]
Caption: Inhibition of DNA Gyrase/Topoisomerase IV pathway.
Inhibition of Phenylalanyl-tRNA Synthetase (PheRS)
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in protein biosynthesis.[12] Their unique structures, which can differ significantly between microbial pathogens and humans, make them attractive targets for selective antimicrobial agents.[13]
Phenylalanyl-tRNA synthetase (PheRS) has been identified as a target for thiadiazole-containing compounds.[12] These molecules are designed as mimics of the natural substrate, phenylalanyl adenylate (Phe-AMP).[14] The thiadiazole ring can mimic the ribose moiety, while other parts of the molecule occupy the phenylalanine and adenosine binding pockets. By competitively inhibiting PheRS, these compounds effectively halt protein synthesis, leading to bacteriostasis and eventual cell death.[12][13]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of the 1,3,4-thiadiazole scaffold is highly tunable through chemical modification. Key SAR insights include:
-
Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the phenylamino moiety often enhance antibacterial activity, particularly against Gram-positive bacteria.[1] This is likely due to altered electronic properties that improve binding affinity to the target enzyme.
-
The 2-Thiol/Thione Group: The exocyclic sulfur is crucial for activity. It can act as a metal chelator or form key hydrogen bonds in the active site of target enzymes.
-
The 5-Amino Linker: The -NH- linker provides a point for hydrogen bonding and maintains the correct orientation of the phenyl ring relative to the thiadiazole core. Modifications here can significantly impact activity.
Experimental Protocols for Mechanistic Elucidation
Validating the mechanism of action requires a series of robust experimental workflows. Below are standardized protocols for key assays.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using broth as the diluent.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound in which no visible turbidity (growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
DNA Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol).
-
Relaxed circular plasmid DNA (e.g., pBR322, 0.5 µg).
-
E. coli DNA Gyrase enzyme (e.g., 1 Unit).
-
Test compound at various concentrations (with a DMSO control).
-
-
Initiation: Add ATP (1 mM final concentration) to start the reaction.
-
Incubation: Incubate the mixture at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K. Incubate for a further 30 minutes at 37°C to deproteinize the DNA.
-
Analysis: Analyze the DNA topology by agarose gel electrophoresis. Add loading dye to the samples and load onto a 1% agarose gel. Run the gel and visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Interpretation: The supercoiled form of the plasmid migrates faster than the relaxed form. An effective inhibitor will prevent the conversion of relaxed DNA to supercoiled DNA, resulting in a band corresponding to the relaxed form. The IC₅₀ value can be determined by quantifying band intensity at different inhibitor concentrations.
Caption: Workflow for DNA Gyrase Inhibition Assay.
Conclusion and Future Directions
This compound represents a promising scaffold in the quest for novel antimicrobial agents. Its activity likely stems from a multi-target mechanism, primarily involving the inhibition of essential bacterial enzymes like DNA gyrase and phenylalanyl-tRNA synthetase. This dual-target potential makes it a resilient candidate against the development of resistance.
Future research should focus on synthesizing and screening a focused library of analogs to optimize potency and selectivity. Advanced studies, including X-ray crystallography of inhibitor-enzyme complexes, would provide definitive structural evidence of the binding mode and pave the way for rational, structure-based drug design. Furthermore, evaluating the toxicity and pharmacokinetic profiles of lead compounds will be a critical step in translating these promising molecules from the bench to the clinic.
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quantum chemical calculations for 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
An In-Depth Technical Guide to Quantum Chemical Calculations for 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[1] This guide focuses on this compound, a representative member of this class, to delineate a comprehensive protocol for its characterization using quantum chemical calculations. As a senior application scientist, this document moves beyond a simple recitation of steps to provide the underlying rationale for methodological choices, empowering researchers to apply these techniques to their own drug discovery programs. We will employ Density Functional Theory (DFT), a powerful and widely-used quantum mechanical method, to explore the molecule's structural, electronic, and reactivity parameters.[2] This guide will detail the complete computational workflow from molecular construction to the analysis of critical descriptors such as Frontier Molecular Orbitals (HOMOs/LUMOs), Molecular Electrostatic Potential (MEP), and Mulliken population analysis, linking these theoretical insights to tangible applications in drug development.
Introduction: The Convergence of Medicinal Chemistry and Computational Science
The Significance of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a privileged heterocyclic structure in drug design. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] This versatility stems from the ring's unique electronic properties and its ability to participate in various intermolecular interactions, making it an attractive scaffold for developing novel therapeutic agents.[6]
Spotlight on this compound
This compound serves as an excellent case study for this guide.[7][8] Its structure combines the thiadiazole core with a phenylamino substituent, offering multiple sites for potential modification and interaction with biological targets. The molecule exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. This guide will focus on the more stable thione tautomer. Understanding its fundamental electronic and structural characteristics is a prerequisite for rational drug design.
Caption: 2D structure of this compound.
The Power of In Silico Analysis in Drug Discovery
Quantum chemical calculations provide a detailed, quantitative understanding of molecular structure, stability, and reactivity that can be difficult to obtain through experimental means alone.[9] Methods like Density Functional Theory (DFT) have become indispensable for predicting molecular properties, elucidating reaction mechanisms, and guiding the design of more potent and selective drug candidates.[10][11] By computing electronic descriptors, we can predict how a molecule will interact with its biological target, thereby accelerating the drug development pipeline and reducing reliance on time-consuming empirical processes.[12]
Theoretical Foundations: Choosing the Right Tools
The Rationale for Density Functional Theory (DFT)
DFT is a quantum mechanical method that has revolutionized computational chemistry due to its favorable balance of computational cost and accuracy.[9] It is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a multi-electron system are uniquely determined by its electron density.[13] Instead of solving the complex many-electron wavefunction, DFT calculates this electron density (ρ) to determine the system's energy and other properties.[2] This approach makes it feasible to study complex biological molecules with high accuracy.[2]
Selecting the Appropriate Functional and Basis Set
The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This term accounts for the complex effects of electron exchange and correlation.[2] For organic molecules containing various heteroatoms, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used and well-validated functional that provides reliable results for a broad range of chemical systems.
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) Pople-style basis set is a robust choice for this molecule. Let's deconstruct this:
-
6-311: Describes the core orbitals with one function and the valence orbitals with three functions, allowing for greater flexibility.
-
++G: Adds diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow the orbitals to change shape, which is essential for describing chemical bonds accurately.
-
This combination of B3LYP/6-311++G(d,p) provides a high level of theory that is well-suited for obtaining accurate geometric and electronic properties for this compound.
A Validated Computational Protocol
This section provides a step-by-step methodology for performing the quantum chemical calculations using a program like Gaussian, with visualization in GaussView or a similar tool.[14][15]
Caption: Linking calculated quantum properties to reactivity and drug design insights.
Application in Rational Drug Development
The synthesis of computational data provides a powerful platform for guiding drug discovery efforts.
-
Predicting Bioactivity: The MEP map is particularly useful for predicting how the molecule might fit into a protein's binding pocket. [16]Electrostatic and shape complementarity are key drivers of protein-ligand interactions. [17]By identifying the key hydrogen bond donor and acceptor sites, we can hypothesize about the specific interactions that would lead to high binding affinity.
-
Guiding Structural Modification: If a researcher aims to improve the molecule's potency, the computational results provide a rational basis for modification. For example, to enhance hydrogen bonding, one could add substituents to the phenyl ring that modulate the acidity of the N-H proton (the H-bond donor) or the basicity of the thiadiazole nitrogens (the H-bond acceptors). DFT calculations can be used to screen these potential derivatives in silico before committing to synthetic efforts.
-
Understanding Reactivity and Metabolism: The HOMO and LUMO energies can provide insights into a molecule's susceptibility to oxidation or reduction, which are key steps in metabolic pathways. This information can help in designing compounds with improved metabolic stability.
Conclusion
Quantum chemical calculations, particularly those employing Density Functional Theory, are a cornerstone of modern computational drug discovery. This guide has provided a comprehensive, expert-driven framework for the theoretical investigation of this compound. By following a validated protocol of geometry optimization, frequency analysis, and the calculation of key electronic descriptors, researchers can gain profound insights into molecular structure, stability, and reactivity. The ability to interpret HOMO-LUMO energy gaps, Molecular Electrostatic Potential maps, and Mulliken charges translates abstract quantum mechanical data into practical, predictive models that can significantly accelerate the design and development of next-generation therapeutic agents.
References
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Methodological & Application
protocol for the synthesis of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
An In-depth Guide to the Synthesis of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, field-proven , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a privileged structure known for a wide array of biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering a two-stage protocol that begins with the synthesis of the key intermediate, 4-phenylthiosemicarbazide, followed by its cyclization to the target molecule. We delve into the causality behind experimental choices, provide robust safety protocols for hazardous reagents, and include detailed characterization methods to ensure the synthesis is a self-validating system.
Introduction and Significance
The 1,3,4-thiadiazole ring is a versatile pharmacophore present in numerous compounds exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The specific target of this protocol, this compound (CAS RN: 10253-83-5), serves as a crucial building block for more complex bioactive molecules.[1] Its synthesis is a foundational technique for laboratories engaged in the exploration of new therapeutic agents. The protocol outlined herein is optimized for clarity, yield, and safety, ensuring reliable and reproducible results.
Reaction Scheme and Mechanism
The synthesis is achieved via a two-step process:
-
Step 1: Formation of 4-Phenylthiosemicarbazide. This step involves the nucleophilic addition of hydrazine hydrate to the electrophilic carbon of phenyl isothiocyanate. The reaction is typically conducted in an alcohol solvent at a controlled temperature to manage its exothermic nature.[2]
-
Step 2: Cyclization to this compound. The intermediate, 4-phenylthiosemicarbazide, undergoes a cyclocondensation reaction with carbon disulfide (CS₂). This reaction, typically performed in a polar aprotic solvent like DMF, involves the formation of a dithiocarbazate intermediate which then cyclizes with the elimination of hydrogen sulfide to yield the stable 1,3,4-thiadiazole ring.[3][4]
Visualizing the Reaction Mechanism
Caption: Conceptual overview of the two-step synthesis pathway.
Materials, Reagents, and Instrumentation
Reagents and Materials
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity | Supplier |
| Phenyl Isothiocyanate | 103-72-0 | 135.18 | ≥99% | Sigma-Aldrich, Merck[5] |
| Hydrazine Hydrate | 7803-57-8 | 50.06 | 80-95% | Sigma-Aldrich, Fisher Scientific[6][7] |
| Carbon Disulfide (CS₂) | 75-15-0 | 76.14 | ≥99% | Sigma-Aldrich, Merck[8] |
| Absolute Ethanol | 64-17-5 | 46.07 | ≥99.5% | Standard lab grade |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, ≥99.8% | Standard lab grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% (Concentrated) | Standard lab grade |
| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |
Instrumentation
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Ice bath
-
Dropping funnel
-
Büchner funnel with vacuum filtration setup
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer (¹H and ¹³C)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.
Detailed Experimental Protocol
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the synthesis process.
Stage 1: Synthesis of 4-Phenylthiosemicarbazide (Intermediate)
This protocol is adapted from established methods for preparing thiosemicarbazide derivatives.[2][9]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 eq, e.g., 13.52 g, 0.1 mol) in 100 mL of absolute ethanol.
-
Causality: Ethanol serves as an excellent solvent for the reactant and the intermediate product at elevated temperatures, but allows for precipitation upon cooling, facilitating isolation.
-
-
Reaction Initiation: Place the flask in an ice bath and cool the solution to 0-5 °C.
-
Causality: The reaction between phenyl isothiocyanate and hydrazine hydrate is highly exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and ensure safety.[2]
-
-
Reagent Addition: To the cooled, stirring solution, add hydrazine hydrate (1.1 eq, e.g., 5.51 g of 100% equivalent, 0.11 mol) dropwise using a dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Causality: A slight excess of hydrazine hydrate ensures the complete consumption of the starting isothiocyanate. The dropwise addition is a crucial control measure for the exothermic reaction.[2]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 to 4 hours.
-
Causality: Stirring at room temperature ensures the reaction proceeds to completion. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
-
Isolation and Purification: A white precipitate of 4-phenylthiosemicarbazide will form. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2x 30 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically high (85-95%). The melting point should be in the range of 138-141 °C.[2]
Stage 2: Synthesis of this compound
This cyclization protocol is based on the established reaction of thiosemicarbazides with carbon disulfide.[3]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the dried 4-phenylthiosemicarbazide (1.0 eq, e.g., 16.72 g, 0.1 mol) in 50 mL of anhydrous dimethylformamide (DMF).
-
Causality: DMF is an ideal polar aprotic solvent that facilitates the cyclization reaction and can dissolve the reactants and intermediates effectively.
-
-
Reagent Addition: To the solution, add carbon disulfide (1.5 eq, e.g., 11.42 g, 0.15 mol).
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 7-10 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Causality: Heating provides the necessary activation energy for the intramolecular cyclization and dehydration steps.
-
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 250 mL of crushed ice with stirring. A solid precipitate will form.
-
Causality: The product is insoluble in water, so pouring the reaction mixture into ice-water causes it to precipitate out, effectively separating it from the DMF solvent and other water-soluble impurities.
-
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with deionized water (3x 50 mL) to remove any residual DMF. Purify the crude product by recrystallization from absolute ethanol to yield the final product as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C. The expected molecular weight is 209.29 g/mol .[11]
Product Characterization
To confirm the structural integrity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: Determine the melting point of the recrystallized product. A sharp melting range indicates high purity.
-
FTIR Spectroscopy (KBr Pellet): The spectrum should show characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C=S stretching (around 1100-1200 cm⁻¹).
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons of the phenyl group (multiplet, ~7.0-7.6 ppm) and the N-H protons (broad singlets, variable chemical shifts depending on concentration and temperature).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated mass of the product (C₈H₇N₃S₂).
Safety and Hazard Management
This synthesis involves several highly hazardous chemicals. All steps must be performed inside a certified chemical fume hood while wearing appropriate PPE.
| Reagent | Hazard Summary | Handling Precautions |
| Phenyl Isothiocyanate | Toxic if swallowed, inhaled, or in contact with skin.[12] Causes severe skin burns and eye damage.[13] May cause allergic skin or respiratory reactions.[14] Lachrymator. | Use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Avoid breathing vapors.[13] |
| Hydrazine Hydrate | Toxic if swallowed, inhaled, or in contact with skin.[6][7] May cause cancer.[15] Causes severe skin burns and eye damage.[16] Combustible liquid.[17] | Handle as a carcinogen. Use with extreme caution in a fume hood. Prevent all contact with skin and eyes. Use spark-proof equipment. Keep away from heat and incompatible materials like oxidizing agents and metal oxides.[6][15] |
| Carbon Disulfide (CS₂) | Highly flammable liquid and vapor (Flash Point: -30 °C).[18] Causes damage to organs through prolonged exposure.[8] Suspected of damaging fertility.[10] Harmful if inhaled. Causes serious skin and eye irritation.[19] | Use only non-sparking tools and explosion-proof equipment.[20] Ground all containers. Store in a cool, well-ventilated, locked area away from ignition sources. Avoid breathing vapors and contact with skin/eyes.[19] |
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Application Notes and Protocols for 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione as a Corrosion Inhibitor for Mild Steel
Introduction
Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, particularly in acidic environments prevalent in industrial processes such as acid pickling, cleaning, and oil and gas exploration. The deployment of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Among the vast array of organic compounds, heterocyclic molecules containing nitrogen and sulfur atoms have demonstrated exceptional efficacy. This is attributed to the presence of lone pair electrons on the heteroatoms and the π-electrons in their ring systems, which facilitate strong adsorption onto the metal surface, forming a protective barrier against corrosive species.[1][2]
This document provides a comprehensive technical guide on the application of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione (PATT) as a corrosion inhibitor for mild steel. PATT, a derivative of the 1,3,4-thiadiazole heterocyclic system, is a promising candidate for corrosion inhibition due to its molecular structure, which features multiple adsorption centers: two sulfur atoms, three nitrogen atoms, and a phenyl group.[1][2][3] These structural features enable the molecule to adsorb effectively onto the steel surface, thereby impeding both anodic and cathodic corrosion reactions.
These application notes are designed for researchers and scientists in the fields of materials science, corrosion engineering, and chemical engineering. They provide a detailed overview of the inhibitor, its mechanism of action, and step-by-step protocols for its evaluation using standard electrochemical and surface analysis techniques.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound protects mild steel from corrosion is through adsorption onto the metal surface. This adsorption process forms a protective film that isolates the metal from the aggressive corrosive environment. The nature of this adsorption can be characterized as a combination of physisorption and chemisorption.
-
Physisorption: This involves the electrostatic interaction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the heteroatoms in the PATT molecule can become protonated, leading to electrostatic attraction.
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the inhibitor molecule and the d-orbitals of the iron atoms on the mild steel surface. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons from the thiadiazole and phenyl rings of PATT, can be donated to the vacant d-orbitals of iron, forming coordinate covalent bonds.[4]
The formation of this stable, adsorbed layer blocks the active sites on the metal surface, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.
Caption: Mechanism of PATT as a corrosion inhibitor.
Experimental Evaluation of PATT
A systematic evaluation of a corrosion inhibitor involves a multi-faceted approach, combining electrochemical techniques, surface analysis, and theoretical calculations. The following sections provide detailed protocols for these evaluations.
Caption: Experimental workflow for evaluating PATT.
Protocol 1: Synthesis of this compound (PATT)
A common route for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.[5]
Materials:
-
Phenyl isothiocyanate
-
Hydrazine hydrate
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of 4-phenylthiosemicarbazide:
-
Dissolve phenyl isothiocyanate in ethanol.
-
Slowly add hydrazine hydrate to the solution while stirring in an ice bath.
-
Continue stirring for 2-3 hours at room temperature.
-
The resulting white precipitate of 4-phenylthiosemicarbazide is filtered, washed with cold ethanol, and dried.
-
-
Synthesis of PATT:
-
Dissolve the synthesized 4-phenylthiosemicarbazide in a solution of potassium hydroxide in ethanol.
-
Add carbon disulfide dropwise to the solution with constant stirring.
-
Reflux the mixture for 8-10 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.
-
Characterization: The synthesized compound should be characterized using techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.[1][6]
Protocol 2: Electrochemical Measurements
Electrochemical methods provide rapid and accurate information about the corrosion rate and the mechanism of inhibition. The two most common techniques are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer (for EIS).
-
A three-electrode corrosion cell:
-
Working Electrode (WE): Mild steel coupon of a known surface area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
-
Procedure:
-
Preparation of Mild Steel Coupon (WE):
-
Mechanically polish the mild steel coupon with successively finer grades of emery paper (e.g., 240, 400, 600, 800, 1200 grit).
-
Degrease the coupon with acetone, rinse with deionized water, and dry it.
-
Immediately immerse the prepared coupon into the test solution to prevent re-oxidation.
-
-
Potentiodynamic Polarization (PDP) Measurements (in accordance with ASTM G59): [1]
-
Immerse the three-electrode setup in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of PATT.
-
Allow the system to stabilize for approximately 30-60 minutes until a steady open-circuit potential (OCP) is achieved.
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 0.5 mV/s or 1 mV/s.
-
Plot the resulting current density (log i) versus the applied potential (E).
-
Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurements (in accordance with ASTM G106): [7][8]
-
After achieving a stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a frequency range of 100 kHz to 10 mHz.
-
Record the impedance data and present it as Nyquist and Bode plots.
-
The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).
-
Fit the EIS data to an appropriate equivalent electrical circuit to determine parameters like Rct and double-layer capacitance (Cdl).
-
Data Analysis:
The inhibition efficiency (IE%) can be calculated from both PDP and EIS data using the following equations:
-
From PDP: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] * 100
-
From EIS: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100
Where:
-
Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Illustrative Data (Based on analogous thiadiazole derivatives in 1 M HCl):
| Inhibitor Conc. (mM) | Icorr (µA/cm²) | Ecorr (mV vs. SCE) | βa (mV/dec) | βc (mV/dec) | IE% (PDP) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE% (EIS) |
| Blank | 1150 | -480 | 95 | -120 | - | 45 | 150 | - |
| 0.1 | 230 | -475 | 90 | -115 | 80.0 | 220 | 80 | 79.5 |
| 0.5 | 115 | -470 | 88 | -112 | 90.0 | 480 | 55 | 90.6 |
| 1.0 | 69 | -465 | 85 | -110 | 94.0 | 750 | 40 | 94.0 |
| 2.0 | 52 | -460 | 82 | -108 | 95.5 | 980 | 30 | 95.4 |
Note: This data is representative of typical results for thiadiazole derivatives and should be used for illustrative purposes only.[1][2][4]
Protocol 3: Surface Analysis
Surface analysis techniques are crucial for visualizing the protective film formed by the inhibitor on the mild steel surface.
Techniques:
-
Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology.
-
Atomic Force Microscopy (AFM): Generates 3D topographical images and provides quantitative data on surface roughness.
Procedure:
-
Immerse mild steel coupons in the corrosive solution with and without an optimal concentration of PATT for a specified period (e.g., 24 hours).
-
After immersion, carefully remove the coupons, rinse them with deionized water, and dry them.
-
Mount the coupons for SEM and AFM analysis.
-
Acquire images of the coupon surfaces.
Expected Results:
-
Without Inhibitor: The SEM and AFM images will show a rough and damaged surface with clear evidence of pitting and uniform corrosion.
-
With Inhibitor: The surfaces will appear much smoother, indicating the formation of a protective inhibitor film that has prevented the corrosive attack.[9]
Protocol 4: Adsorption Isotherm Modeling
To understand the interaction between the PATT molecules and the mild steel surface, the experimental data can be fitted to various adsorption isotherms. The Langmuir adsorption isotherm is often found to be a good fit for thiadiazole derivatives on mild steel in acidic media.[1][3]
Procedure:
-
Calculate the surface coverage (θ) at different inhibitor concentrations (C) using the inhibition efficiency values obtained from electrochemical measurements (θ = IE% / 100).
-
Plot C/θ versus C.
-
If a linear relationship is obtained, it indicates that the adsorption follows the Langmuir isotherm, which is described by the equation: C/θ = 1/K_ads + C
-
The equilibrium constant of adsorption (K_ads) can be calculated from the intercept of the straight line.
-
The standard free energy of adsorption (ΔG°_ads) can then be calculated using the following equation: ΔG°_ads = -RT ln(55.5 * K_ads) Where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.
Interpretation:
-
A high value of K_ads indicates strong adsorption of the inhibitor on the metal surface.
-
A negative value of ΔG°_ads indicates the spontaneity of the adsorption process. Generally, values of ΔG°_ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.
Theoretical Studies: Quantum Chemical Calculations
Quantum chemical calculations, typically using Density Functional Theory (DFT), are powerful tools for correlating the molecular structure of an inhibitor with its inhibition efficiency. These calculations provide insights into the electronic properties of the inhibitor molecule.
Caption: Relationship between quantum chemical parameters and inhibition efficiency.
Key Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to higher inhibition efficiency.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions between the inhibitor and the metal surface.
By calculating these parameters for PATT, a theoretical prediction of its effectiveness as a corrosion inhibitor can be made and correlated with experimental findings.
Conclusion
This compound is a highly promising corrosion inhibitor for mild steel in acidic environments. Its efficacy stems from its molecular structure, which allows for strong adsorption onto the metal surface, forming a protective barrier. A comprehensive evaluation of PATT, as outlined in these application notes, involving electrochemical measurements, surface analysis, and theoretical calculations, will provide a thorough understanding of its performance and mechanism of action. The provided protocols, based on established standards and scientific literature, offer a robust framework for researchers to conduct their investigations.
References
-
Al-Baghdadi, S.B., Noori, F.T.M., Ahmed, W.K., & Al-Amiery, A.A. (2016). Thiadiazole as a Potential Corrosion Inhibitor for Mild Steel in 1 M HCl. Journal of Advanced Electrochemistry, 2(1), 67–69. Available at: [Link]
-
Al-Majthoub, M. M., Al-Baghdadi, S. B., Al-Amiery, A. A., Gaaz, T. S., & Kadhum, A. A. H. (2021). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. Molecules, 26(16), 4945. Available at: [Link]
-
Rafiquee, M.Z.A., Khan, S., Quraishi, M.A., & Saxena, N. (2007). Influence of Some Thiadiazole Derivatives on Corrosion Inhibition of Mild Steel in Formic and Acetic Acid Media. Portugaliae Electrochimica Acta, 25(4), 419-434. Available at: [Link]
-
Yadav, M., Kumar, S., & Sinha, S. (2017). SEM images of uninhibited mild steel (blank) (a), mild steel inhibited... [Image]. ResearchGate. Available at: [Link]
-
Karabacak, M., Cinar, M., Kurtaran, R., Suderalan, S., & Kaya, C. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19, 4715–4731. Available at: [Link]
-
ASTM G106-89(2015), Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements, ASTM International, West Conshohocken, PA, 2015. Available at: [Link]
-
Obot, I.B., & Obi-Egbedi, N.O. (2010). Inhibition of 2-Amino-5-phenyl-1,3,4-thiadiazole on mild steel in H2SO4 media. Materials Chemistry and Physics, 122(2-3), 325-328. Available at: [Link]
-
Shayma, A. A., & Zainab, A. K. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International, 2013, 859326. Available at: [Link]
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Application Notes and Protocols for 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione in Agricultural Fungicides
For the attention of: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Potential of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione as a Novel Agricultural Fungicide
The 1,3,4-thiadiazole scaffold is a cornerstone in the development of bioactive molecules, demonstrating a wide spectrum of applications in medicine and agriculture.[1][2] Within the agricultural sector, derivatives of this heterocyclic system have shown promise as herbicides, insecticides, and notably, as fungicides.[1] This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, this compound, as a potential broad-spectrum agricultural fungicide.
The unique structural features of the 1,3,4-thiadiazole ring, including the presence of a toxophoric -N=C-S- moiety, contribute to its diverse biological activities. The thione/thiol tautomerism of the 1,3,4-thiadiazole-2(3H)-thione core is a key characteristic that can influence its interaction with biological targets. The phenylamino substituent at the 5-position offers a site for further structural modifications to optimize fungicidal potency, spectrum of activity, and physicochemical properties.
These notes are designed to provide a comprehensive guide for researchers, from the fundamental synthesis of the compound to detailed protocols for evaluating its antifungal efficacy and elucidating its mechanism of action.
Chemical Synthesis
The synthesis of this compound is typically achieved through a multi-step process commencing with a substituted aniline. The following protocol outlines a general and adaptable synthetic route.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from phenyl isothiocyanate and thiocarbohydrazide.
Materials:
-
Phenyl isothiocyanate
-
Thiocarbohydrazide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Reflux apparatus
-
Stirring hot plate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvents (e.g., ethanol, acetic acid)
Procedure:
-
Step 1: Preparation of 1-phenylthiosemicarbazide.
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in ethanol.
-
To this solution, add a solution of thiocarbohydrazide (1 equivalent) in ethanol dropwise with constant stirring.
-
The reaction mixture is typically stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product, 1-phenylthiosemicarbazide, is collected by filtration, washed with cold ethanol, and dried.
-
-
Step 2: Cyclization to this compound.
-
Suspend the synthesized 1-phenylthiosemicarbazide in a suitable solvent like ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for several hours until cyclization is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water to remove any acid, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
-
Characterization: The synthesized compound should be characterized by standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram: Synthetic Pathway
Caption: Synthetic route for this compound.
Mechanism of Action: Putative Targets in Fungal Pathogens
The precise mechanism of action for this compound is yet to be definitively elucidated. However, based on studies of analogous 1,3,4-thiadiazole derivatives, two primary mechanisms are proposed:
-
Inhibition of Ergosterol Biosynthesis: Many azole and related heterocyclic fungicides, including some thiadiazole derivatives, target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the accumulation of toxic sterol precursors and disruption of membrane integrity, ultimately resulting in fungal cell death.
-
Disruption of Cell Wall Integrity: Some 1,3,4-thiadiazole derivatives have been shown to interfere with the synthesis of key cell wall components such as chitin and β-(1,3)-glucan.[4] This leads to a weakened cell wall that is unable to withstand osmotic stress, causing cell lysis.
Diagram: Proposed Fungicidal Mechanisms
Caption: Putative mechanisms of action for thiadiazole fungicides.
In Vitro Antifungal Efficacy Assessment
The initial evaluation of a potential fungicide involves determining its intrinsic activity against a panel of economically important plant pathogenic fungi.
Protocol 2: Mycelial Growth Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against various phytopathogenic fungi.
Materials:
-
Pure culture of target fungi (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
-
Positive control fungicide (e.g., Carbendazim, Thifluzamide)[4]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10,000 µg/mL).
-
Preparation of Amended Media:
-
Autoclave PDA medium and cool it to 45-50 °C in a water bath.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Ensure the final concentration of DMSO in the medium is consistent across all treatments and the control (typically ≤ 1%).
-
Prepare a control plate with PDA and DMSO only.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture on a PDA plate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 1 °C) in the dark.
-
Data Collection:
-
When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in two perpendicular directions for all treatments.
-
Calculate the average colony diameter for each concentration.
-
-
Calculation of Inhibition Rate:
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treatment group.
-
-
-
EC₅₀ Determination:
-
Use a suitable statistical software to perform a probit analysis of the inhibition rates versus the logarithm of the compound concentrations to determine the EC₅₀ value.
-
Table 1: Example Data Presentation for Mycelial Growth Inhibition
| Compound | Target Fungus | EC₅₀ (µg/mL) | 95% Confidence Interval |
| This compound | Sclerotinia sclerotiorum | Data to be determined | Data to be determined |
| This compound | Rhizoctonia solani | Data to be determined | Data to be determined |
| This compound | Botrytis cinerea | Data to be determined | Data to be determined |
| Positive Control (e.g., Carbendazim) | Sclerotinia sclerotiorum | Reference Value | Reference Value |
In Vivo Antifungal Efficacy Assessment
Following promising in vitro results, it is crucial to evaluate the compound's efficacy under more realistic conditions that mimic agricultural applications.
Protocol 3: Protective and Curative Activity on Detached Leaves or Whole Plants
Objective: To assess the protective (preventative) and curative (eradicant) activity of this compound against a specific plant disease.
Materials:
-
Healthy, susceptible host plants (e.g., tomato for Botrytis cinerea, cucumber for Sphaerotheca fuliginea)
-
Spore suspension of the target pathogen
-
This compound formulation (e.g., wettable powder, emulsifiable concentrate)
-
Surfactant (e.g., Tween-20)
-
Spray bottle or atomizer
-
Humid chamber
-
Greenhouse or growth chamber with controlled environment
Procedure:
Part A: Protective Activity
-
Treatment Application: Prepare a series of concentrations of the test compound formulated in water with a surfactant. Spray the solution evenly onto the leaves of healthy plants until runoff. A control group should be sprayed with water and surfactant only.
-
Drying: Allow the treated plants to air dry for 24 hours.
-
Inoculation: Prepare a spore suspension of the pathogen at a known concentration. Spray the spore suspension evenly onto the treated and control plants.
-
Incubation: Place the plants in a humid chamber under conditions favorable for disease development (e.g., high humidity, optimal temperature).
-
Disease Assessment: After a suitable incubation period (e.g., 3-7 days), assess the disease severity on each leaf. This can be done by estimating the percentage of leaf area covered by lesions or by using a disease severity rating scale.
-
Calculation of Protective Efficacy:
-
Protective Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] × 100
-
Part B: Curative Activity
-
Inoculation: Spray healthy plants with the pathogen spore suspension.
-
Incubation: Place the inoculated plants in a humid chamber for 24 hours to allow for infection to establish.
-
Treatment Application: Remove the plants from the humid chamber and spray them with the test compound formulations as described in the protective assay.
-
Further Incubation and Assessment: Return the plants to the growth chamber and assess disease severity after an appropriate incubation period.
-
Calculation of Curative Efficacy:
-
Curative Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] × 100
-
Table 2: Example Data Presentation for In Vivo Efficacy
| Compound | Concentration (µg/mL) | Protective Efficacy (%) against Botrytis cinerea on Tomato | Curative Efficacy (%) against Botrytis cinerea on Tomato |
| This compound | 100 | Data to be determined | Data to be determined |
| This compound | 200 | Data to be determined | Data to be determined |
| This compound | 500 | Data to be determined | Data to be determined |
| Positive Control (e.g., Azoxystrobin) | 100 | Reference Value | Reference Value |
Conclusion and Future Directions
The application notes and protocols provided herein offer a structured framework for the comprehensive evaluation of this compound as a potential agricultural fungicide. The fungicidal activity of the broader 1,3,4-thiadiazole class is well-documented, suggesting that this specific derivative is a promising candidate for further investigation.[1][2]
Future research should focus on determining the specific spectrum of activity and EC₅₀ values for this compound against a wide range of economically important plant pathogens. Elucidating its precise mechanism of action will be crucial for understanding its potential for resistance development and for optimizing its use in integrated pest management programs. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with different substituents on the phenyl ring, will be instrumental in developing more potent and selective fungicides based on this promising scaffold.
References
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Hu, Y., et al. (2014). 1,3,4-Thiadiazole: synthesis, reactions, and applications in medicinal, agricultural, and materials chemistry. Chemical Reviews, 114(10), 5572-5610. [Link]
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Mao, C., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules, 29(2), 285. [Link]
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Karcz, D., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLoS ONE, 14(9), e0222775. [Link]
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Chen, Q., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega. [Link]
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Yorulmaz, A., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3122. [Link]
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Tambe, V. B., et al. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. World Journal of Pharmaceutical and Medical Research, 4(7), 125-128. [Link]
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Soleiman-Beigi, M., et al. (2014). Chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and CS2. Journal of the Serbian Chemical Society, 79(10), 1183-1191. [Link]
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Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 814-819. [Link]
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Wang, G., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. Scientific Reports, 6, 20204. [Link]
-
Drăcea, A. N., et al. (2014). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. Farmacia, 62(4), 747-756. [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1, 3, 4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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Anonymous. (n.d.). This compound. CAS Common Chemistry. Retrieved December 22, 2025, from [Link]
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Singh, P., et al. (2021). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(5), 1869-1883. [Link]
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Wang, G., et al. (2016). Synthesis and Fungicidal Activity of Novel 2,5-disubstituted-1,3,4- Thiadiazole Derivatives Containing 5-phenyl-2-furan. Scientific reports, 6, 20204. [Link]
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Application Notes and Protocols: Methodology for Testing the Anticancer Activity of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
<
Introduction
The 1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including notable anticancer activity.[1][2] These compounds have been shown to interfere with various cellular processes critical for cancer progression, such as cell proliferation, apoptosis, and key signaling pathways.[1][3] 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione represents a promising candidate for anticancer drug development, necessitating a robust and systematic methodology to thoroughly evaluate its efficacy and elucidate its mechanism of action.
This comprehensive guide provides a structured framework for researchers, scientists, and drug development professionals to assess the anticancer potential of this compound. The protocols herein are designed to progress logically from initial broad-spectrum cytotoxicity screening to in-depth mechanistic studies and preliminary in vivo evaluation, ensuring scientific integrity and generating reliable, translatable data.
Part 1: Foundational In Vitro Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cell lines. This provides a broad understanding of the compound's potency and selectivity.
Rationale and Experimental Design
The primary objective is to quantify the concentration-dependent inhibitory effect of the test compound on cancer cell viability. A panel of well-characterized human cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, prostate) should be employed to assess the breadth of activity.[4][5] It is also crucial to include a non-cancerous cell line (e.g., fibroblasts) to evaluate the compound's selectivity and potential for off-target toxicity.[3][6]
Core Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7] The intensity of the resulting color is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer and non-cancerous cells in 96-well microplates at a predetermined optimal density (typically 1 x 10⁴ cells/well) and allow them to adhere and proliferate for 24 hours.[9]
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[9]
-
MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[10]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[7]
Data Analysis and Presentation
The raw absorbance data should be normalized to the vehicle-treated control wells, which represent 100% cell viability. The results should be presented as a dose-response curve, plotting the percentage of cell viability against the logarithm of the compound concentration. From this curve, the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated.[11]
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 18.9 |
| PC-3 | Prostate Cancer | 22.1 |
| Balb/c 3T3 | Normal Fibroblasts | >100 |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic activity of this compound is established, the next critical step is to investigate its mechanism of action. This involves determining how the compound induces cell death and affects cellular processes like the cell cycle.
Apoptosis Induction
A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.[1] The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[12]
Caption: Workflow for Apoptosis and Cell Cycle Analysis.
-
Cell Treatment: Seed a sensitive cancer cell line (e.g., A549) in 6-well plates and treat with this compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.[12]
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[14] Flow cytometry analysis of propidium iodide-stained cells is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15]
-
Cell Treatment: Treat a sensitive cancer cell line with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.[16]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A. RNase A is essential to degrade RNA and ensure that PI only binds to DNA.[15][16]
-
Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][17]
Investigation of Key Signaling Pathways
To delve deeper into the molecular mechanism, it is important to investigate the effect of the compound on key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the MAPK and PI3K/AKT pathways.[18] Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins within these pathways.[19][20]
-
Protein Extraction: Treat cells with the test compound for a specified duration, then lyse the cells to extract total proteins.[21]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat dry milk or BSA) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total forms of ERK and AKT, as well as key apoptotic proteins like Bcl-2 and Bax).[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands provides a semi-quantitative measure of protein expression.
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Application Notes and Protocols for In Vitro Antimicrobial Screening of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione Derivatives
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This five-membered heterocyclic ring, containing sulfur and nitrogen atoms, is a bioisostere of other key structures in antimicrobial agents, such as triazoles and imidazoles.[3] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5][6] The 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione series, in particular, has emerged as a promising class of compounds for the development of novel antimicrobial agents. These derivatives often exhibit significant inhibitory effects against a range of pathogenic microbes.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antimicrobial screening of this compound derivatives. The protocols detailed herein are grounded in internationally recognized standards to ensure the generation of reliable and reproducible data.
Scientific Rationale: Understanding the Screening Process
The primary objective of in vitro antimicrobial screening is to determine the lowest concentration of a test compound that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) and the lowest concentration that can kill the microorganism (Minimum Bactericidal Concentration or MBC).[9][10] This data is fundamental to assessing the antimicrobial potential of a new chemical entity and guiding its further development.
The choice of methodology, microbial strains, and experimental controls is critical for the validity of the results. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[11][12][13]
Experimental Workflow Overview
The overall process for the in vitro antimicrobial screening of this compound derivatives can be visualized as a sequential workflow. This begins with the preparation of the test compounds and microbial inocula, followed by the determination of the MIC, and concluding with the determination of the MBC for compounds that exhibit inhibitory activity.
Part 1: Preparation of Test Compounds and Microbial Inocula
Preparation of this compound Derivative Stock Solutions
The accurate preparation of stock solutions is paramount for reliable MIC and MBC determination. Due to the heterocyclic nature of the this compound derivatives, solubility can be a critical factor.
Materials:
-
This compound derivatives
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Accurately weigh a precise amount of the this compound derivative powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
The choice of solvent is critical; DMSO is commonly used, but it is essential to ensure that the final concentration in the assay does not affect microbial growth. A solvent toxicity control should always be included in the experiment.
-
Prepare fresh stock solutions on the day of the experiment or store them at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Microbial Inocula
Standardized microbial inocula are crucial for the reproducibility of antimicrobial susceptibility testing. The following protocol is based on CLSI guidelines.
Materials:
-
Pure, overnight cultures of test microorganisms on non-selective agar plates
-
Sterile saline solution (0.85% NaCl) or a suitable broth
-
Sterile loops or swabs
-
Spectrophotometer or nephelometer
-
0.5 McFarland turbidity standard
-
Sterile test tubes
Protocol:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism using a sterile loop.
-
Suspend the colonies in a sterile saline solution or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be achieved using a spectrophotometer (absorbance at 625 nm of 0.08-0.13 for bacteria) or by visual comparison.[14] A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[14]
-
This standardized suspension must be further diluted to achieve the final desired inoculum concentration for the MIC assay.
Part 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][14] The broth microdilution method is a widely used and recommended technique for determining the MIC of novel compounds.[10][15]
Broth Microdilution Method
This method involves a serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
Materials:
-
Sterile 96-well round-bottom microtiter plates
-
Prepared stock solution of the this compound derivative
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Standardized microbial inoculum
-
Multipipettor
-
Sterile pipette tips
-
Plate sealer or lid
Protocol:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared stock solution of the test compound to the first well of each row to be tested. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[14]
-
This creates a gradient of decreasing concentrations of the test compound.
-
Column 11 will serve as the growth control (broth and inoculum, no compound), and column 12 will be the sterility control (broth only).
-
Prepare the final inoculum by diluting the standardized microbial suspension in broth to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial inoculum. The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[14]
-
Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours for most bacteria.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
Part 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[16] It is determined after the MIC has been established and helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting) agents. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[9]
Sub-culturing for MBC Determination
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette and tips
-
Incubator
Protocol:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[17][18]
-
From each of these selected wells, aspirate a small aliquot (typically 10-100 µL) and plate it onto a fresh, antibiotic-free agar plate.
-
Spread the aliquot evenly over the surface of the agar.
-
Also, plate an aliquot from the growth control well to ensure the viability of the microorganisms.
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[17][18]
Data Presentation and Interpretation
The results of the in vitro antimicrobial screening should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activity of different this compound derivatives against various microbial strains.
Table 1: Example of MIC and MBC Data Presentation
| Compound ID | Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Derivative 1 | Staphylococcus aureus ATCC 29213 | 16 | 32 | Bactericidal (2) |
| Derivative 1 | Escherichia coli ATCC 25922 | 64 | >256 | Bacteriostatic |
| Derivative 2 | Staphylococcus aureus ATCC 29213 | 8 | 16 | Bactericidal (2) |
| Derivative 2 | Escherichia coli ATCC 25922 | 32 | 128 | Bacteriostatic |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.5 | 1 | Bactericidal (2) |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.25 | 0.5 | Bactericidal (2) |
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the in vitro antimicrobial screening of this compound derivatives. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that can effectively guide the selection of lead compounds for further preclinical development. Future studies may involve expanding the panel of microbial strains, including resistant isolates, and investigating the mechanism of action of the most potent derivatives.
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
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BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (2024). CLSI 2024 M100Ed34(1). Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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MDPI. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Retrieved from [Link]
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JACS Directory. (2016). Synthesis and Antimicrobial Screening of Thiadiazole Derivatives. Retrieved from [Link]
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ACS Publications. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Retrieved from [Link]
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Semantic Scholar. (2021). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
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ResearchGate. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
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Preprints.org. (2024). An overview of biological activities of thiadiazole derivatives. Retrieved from [Link]
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Neliti. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Retrieved from [Link]
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Journal of Pharmacopuncture. (2014). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Retrieved from [Link]
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Semantic Scholar. (2016). Convenient synthesis and antibacterial activity of novel 5-phenyldiazenyl-1,3,4-thiadiazole derivatives. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2018). SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE. Retrieved from [Link]
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PubMed. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
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development of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione based sensors
An Application Guide to the Design and Implementation of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione Based Chemical Sensors
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal and materials chemistry.[1] Its structural similarity to pyrimidine allows it to act as a bioisostere, enabling it to interact with biological systems, which has led to its incorporation into a wide array of pharmacologically active agents, including antimicrobial and anticancer drugs.[2][3][4] Beyond its therapeutic applications, the unique electronic properties of the 1,3,4-thiadiazole scaffold make it an exceptional platform for the development of chemical sensors.[5][6] The presence of sulfur and nitrogen atoms creates an electron-deficient system capable of engaging in specific molecular interactions that can be transduced into measurable optical or electrochemical signals.[1]
This guide focuses specifically on sensors derived from the this compound core. This structure offers a rich chemical landscape for sensor design: the thione group provides a key binding site, the phenylamino moiety can be functionalized to tune selectivity and solubility, and the conjugated system of the entire molecule forms the basis for its chromogenic and fluorogenic properties. We will explore the synthesis of this core scaffold, the fundamental principles governing its sensing mechanisms, and provide detailed protocols for its application in detecting specific analytes.
Section 1: Synthesis of the Core Scaffold
The foundational step in developing these sensors is the reliable synthesis of the this compound molecule. The most common and efficient route involves the cyclization of a thiosemicarbazide precursor with carbon disulfide (CS₂) in an alkaline medium.
Causality of the Synthetic Route:
The choice of reagents is critical. Phenylthiosemicarbazide serves as the backbone, providing the phenylamino group and the N-N-C framework. Carbon disulfide is an excellent electrophile that reacts with the nucleophilic sulfur and nitrogen atoms of the thiosemicarbazide. The alkaline medium (e.g., potassium hydroxide in ethanol) is essential for deprotonating the thiosemicarbazide, increasing its nucleophilicity and facilitating the intramolecular cyclization and elimination of hydrogen sulfide to yield the stable thiadiazole ring.[7]
Protocol 1.1: Synthesis of this compound
Materials:
-
Phenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Reflux apparatus, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
Step 1: Synthesis of 4-Phenylthiosemicarbazide.
-
In a 250 mL round-bottom flask, dissolve phenyl isothiocyanate (0.1 mol) in 100 mL of ethanol.
-
Cool the flask in an ice bath. Add hydrazine hydrate (0.1 mol) dropwise with continuous stirring over 30 minutes.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
The resulting white precipitate (4-phenylthiosemicarbazide) is collected by filtration, washed with cold ethanol, and dried.
-
-
Step 2: Cyclization to form the Thiadiazole Ring.
-
In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve the 4-phenylthiosemicarbazide (0.05 mol) and potassium hydroxide (0.05 mol) in 150 mL of ethanol.
-
Add carbon disulfide (0.06 mol) to the mixture.
-
Reflux the reaction mixture for 8-10 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[8]
-
After reflux, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 300 mL of ice-cold water.
-
Acidify the aqueous solution by adding concentrated HCl dropwise until the pH is approximately 2-3, leading to the precipitation of the crude product.
-
Collect the solid precipitate by filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
-
Step 3: Characterization.
Caption: Synthesis workflow for the thiadiazole core scaffold.
Section 2: Principles of Sensing Mechanisms
The this compound scaffold can be adapted for colorimetric, fluorescent, and electrochemical sensing, depending on the design of the receptor and the nature of the analyte interaction.
-
Colorimetric Sensing: These sensors operate via a change in their UV-Visible absorption spectrum upon binding an analyte. The interaction, typically hydrogen bonding or deprotonation of the N-H or S-H protons, alters the intramolecular charge transfer (ICT) characteristics of the molecule.[11] This change in electron distribution modifies the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, which is often visible to the naked eye.[12]
-
Fluorescent Sensing: The molecule can be designed as a "turn-off" or "turn-on" fluorescent sensor.
-
Turn-off: Quenching can occur if the analyte is a heavy metal ion or a paramagnetic species that promotes non-radiative decay pathways.
-
Turn-on: A "turn-on" response is often achieved by leveraging mechanisms like Chelation-Enhanced Fluorescence (CHEF). In its free state, the sensor's fluorescence might be quenched by a process like Photoinduced Electron Transfer (PET) from a donor part of the molecule (e.g., the amino group) to the fluorophore (the thiadiazole ring). Upon binding a cation, the electron-donating ability of the donor is suppressed, inhibiting the PET process and "turning on" the fluorescence.[13][14]
-
-
Electrochemical Sensing: For electrochemical detection, the thiadiazole derivative is typically immobilized on an electrode surface, for instance, through electropolymerization.[15][16] The binding of an analyte to the immobilized sensor molecule alters the local electronic environment at the electrode-solution interface. This can be detected as a change in peak currents or potentials in techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), or as a change in charge transfer resistance in electrochemical impedance spectroscopy (EIS).[17][18]
Caption: Mechanism of a "Turn-On" fluorescent sensor.
Section 3: Application Protocol: Colorimetric and Fluorometric Detection of Al³⁺
This section provides a detailed protocol for using a this compound derivative as a dual-mode sensor for aluminum ions (Al³⁺), a common environmental and biological analyte. The sensing mechanism relies on the coordination of Al³⁺ with the nitrogen and sulfur atoms of the thiadiazole ring, which restricts molecular rotation and modulates the ICT process, leading to distinct colorimetric and fluorescent responses.[14]
Protocol 3.1: Preparation of Solutions
-
Sensor Stock Solution (1 mM): Accurately weigh 2.1 mg of this compound (M.W. ≈ 211.28 g/mol ) and dissolve it in 10 mL of dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is used to ensure complete dissolution of the hydrophobic sensor molecule before it is introduced into the aqueous testing medium.
-
-
Buffer Solution (10 mM HEPES, pH 7.4): Prepare a buffer solution using HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) and adjust the pH to 7.4 with NaOH.
-
Rationale: Maintaining a stable physiological pH is crucial as the protonation state of the sensor and the speciation of the metal ion are pH-dependent.[17]
-
-
Analyte Stock Solution (10 mM Al³⁺): Dissolve an appropriate amount of aluminum chloride (AlCl₃) in deionized water to make a 10 mM stock solution.
-
Interfering Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of other relevant metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺) to test for selectivity.
Protocol 3.2: Experimental Workflow for Al³⁺ Detection
-
Instrument Setup:
-
For colorimetric measurements, use a UV-Vis spectrophotometer and set the scan range from 300 nm to 600 nm.
-
For fluorescence measurements, use a spectrofluorometer. Determine the optimal excitation wavelength by scanning the absorption spectrum of the sensor (e.g., λ_ex = 365 nm) and set the emission scan range from 400 nm to 600 nm. Set excitation and emission slit widths to 5 nm.
-
-
Titration Experiment:
-
In a series of 1.5 mL cuvettes, add 980 µL of HEPES buffer (pH 7.4).
-
Add 10 µL of the 1 mM sensor stock solution to each cuvette to achieve a final sensor concentration of 10 µM. Mix well.
-
To this series of cuvettes, add increasing volumes of the Al³⁺ stock solution to achieve a final concentration range (e.g., 0 to 100 µM). The total volume should be kept constant at 1 mL by adjusting the volume of buffer if necessary.
-
Incubate the solutions at room temperature for 5 minutes to allow for complexation.
-
Self-Validation: A blank sample containing only the sensor in the buffer should be run in parallel to serve as the baseline reference.
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum for each sample.
-
Record the fluorescence emission spectrum for each sample.
-
Observe and photograph any visible color changes under ambient light and UV light (365 nm).
-
Protocol 3.3: Data Analysis
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurement (sensor without analyte, n=10) and k is the slope of the linear calibration curve (signal intensity vs. low analyte concentrations).[11]
-
Selectivity Study:
-
Prepare a set of solutions, each containing the sensor (10 µM) and a different metal ion (e.g., 100 µM).
-
Prepare another set of solutions containing the sensor, Al³⁺ (100 µM), and one of the interfering ions (100 µM).
-
Measure the colorimetric and fluorescent response for each sample. A selective sensor will show a significant response only for Al³⁺, with minimal changes in the presence of other ions.
-
Section 4: Performance Characterization and Validation
A robust sensor is defined by its performance metrics. The following table summarizes typical performance data that should be determined and reported for a newly developed sensor.
| Parameter | Description | Typical Value/Result | Reference |
| Analyte | The target species being detected. | Aluminum ion (Al³⁺) | [14] |
| Linear Range | The concentration range over which the sensor response is directly proportional to the analyte concentration. | 0.5 - 50 µM | [14] |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from the blank. | 0.18 µM | [14] |
| Response Time | The time required to reach signal equilibrium after adding the analyte. | < 5 minutes | |
| Selectivity | The ability of the sensor to respond to the target analyte in the presence of other potentially interfering species. | High selectivity for Al³⁺ over common alkali, alkaline earth, and transition metal ions. | [19] |
| Sensing Mechanism | The underlying physicochemical principle of detection. | Chelation-Enhanced Fluorescence (CHEF) and Intramolecular Charge Transfer (ICT) modulation. | [11][13] |
Conclusion
The this compound scaffold represents a highly adaptable and effective platform for the design of chemical sensors. Its straightforward synthesis, coupled with rich photophysical and electrochemical properties, allows for the development of sensitive and selective assays for a variety of environmentally and biologically relevant analytes. By rationally modifying the core structure and carefully optimizing the experimental conditions, researchers can create robust sensing systems tailored for specific applications in drug development, environmental monitoring, and clinical diagnostics. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and innovate within this promising class of chemical sensors.
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- (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES.
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Application Notes and Protocols for the Use of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione Derivatives in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis, characterization, and implementation of novel sensitizer dyes based on the 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione scaffold for use in dye-sensitized solar cells (DSSCs). This document outlines detailed protocols for the design and synthesis of a D-π-A (Donor-π-bridge-Acceptor) type organic dye incorporating the thiadiazole core, fabrication of the DSSC device, and characterization of its photovoltaic performance. The causality behind experimental choices is explained to provide a deeper understanding of the structure-property relationships in this class of dyes.
Introduction: The Potential of Thiadiazole-Based Dyes in DSSCs
Dye-sensitized solar cells have emerged as a promising alternative to conventional silicon-based photovoltaics due to their low cost, ease of fabrication, and respectable power conversion efficiencies.[1][2] The sensitizing dye is a critical component, responsible for light absorption and electron injection into the semiconductor photoanode.[3][4] While ruthenium-based complexes have historically dominated the field, metal-free organic dyes are gaining significant attention due to their high molar extinction coefficients, tunable electrochemical properties, and environmental compatibility.[1][5]
The 1,3,4-thiadiazole heterocycle is an attractive building block for organic dyes due to its electron-accepting nature and robust chemical stability. When incorporated into a D-π-A architecture, the thiadiazole unit can facilitate efficient intramolecular charge transfer (ICT) from the electron-rich donor to the electron-accepting anchoring group, a key process for effective electron injection into the TiO₂ conduction band.[1] This guide focuses on a prospective dye, designated TD-PA-CA , which utilizes a this compound core functionalized with a triphenylamine donor and a cyanoacrylic acid acceptor/anchoring group.
Molecular Design and Synthesis of the TD-PA-CA Sensitizer
Rationale for the D-π-A Design
The proposed TD-PA-CA dye is designed based on the established D-π-A principle for high-performance organic sensitizers.
-
Donor (D): A triphenylamine (TPA) unit is selected as the electron donor. TPA is known for its strong electron-donating ability and propeller-like structure, which can help to suppress dye aggregation on the TiO₂ surface.[1]
-
π-Bridge (π): The this compound core serves as the π-bridge. Its inherent electron-deficient character is expected to promote efficient charge separation and transfer.
-
Acceptor/Anchor (A): A cyanoacrylic acid group is chosen as the electron acceptor and anchoring group. This group provides strong electronic coupling to the TiO₂ surface for efficient electron injection and firm adhesion to the photoanode.[3][4]
Synthesis Protocol for TD-PA-CA
The synthesis of TD-PA-CA can be achieved through a multi-step process, adapted from established synthetic methodologies for similar heterocyclic compounds.[6][7][8]
Step 1: Synthesis of this compound
-
To a solution of phenylthiosemicarbazide (1 eq.) in dimethylformamide (DMF), add carbon disulfide (CS₂) (1.2 eq.).
-
Heat the reaction mixture at 70°C for 7 hours.[9]
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain this compound.[9]
Step 2: Functionalization with the Donor and Acceptor Precursors
A detailed synthetic route would involve the functionalization of the core structure. This would likely proceed through the introduction of a formyl group onto the phenylamino moiety, followed by a Knoevenagel condensation with a cyanoacetic acid derivative to install the acceptor/anchor. The triphenylamine donor would be incorporated through a suitable coupling reaction.
Fabrication of the Dye-Sensitized Solar Cell
The fabrication of a DSSC involves the assembly of a photoanode, a counter electrode, and an electrolyte.[10][11][12]
Preparation of the TiO₂ Photoanode
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply a TiO₂ paste to the conductive side of the FTO glass using the doctor-blade method.[10]
-
Sinter the TiO₂-coated substrate at 450°C for 1 hour to ensure good particle-to-particle connectivity and adhesion to the FTO.[10]
-
After cooling to approximately 80°C, immerse the TiO₂ film in a dye solution (0.3 mM TD-PA-CA in a 1:1 mixture of acetonitrile and tert-butanol) for 24 hours to allow for dye adsorption.[10]
-
Rinse the dye-sensitized photoanode with ethanol to remove non-adsorbed dye molecules and dry it in a stream of nitrogen.
Preparation of the Counter Electrode
-
Clean another FTO glass substrate using the same procedure as for the photoanode.
-
Drill a small hole in the substrate for electrolyte filling.
-
Deposit a thin layer of a platinum catalyst (e.g., by sputtering or by applying a drop of H₂PtCl₆ solution followed by heating at 400°C).
Assembly of the DSSC
-
Place a thin thermoplastic sealant (e.g., Surlyn) around the TiO₂ film on the photoanode.
-
Position the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together.
-
Introduce the electrolyte (e.g., a solution of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell through the pre-drilled hole in the counter electrode via vacuum backfilling.[11]
-
Seal the hole with a small piece of Surlyn and a coverslip.
Characterization of the DSSC
Photovoltaic Performance Measurement
The current density-voltage (J-V) characteristics of the fabricated DSSC are measured under simulated AM 1.5G solar irradiation (100 mW/cm²).[1] The key photovoltaic parameters to be determined are:
-
Open-circuit voltage (Voc): The maximum voltage at zero current.
-
Short-circuit current density (Jsc): The maximum current density at zero voltage.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax × Vmax) / (Jsc × Voc).
-
Power conversion efficiency (η): The overall efficiency of the cell, calculated as (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.
| Parameter | Symbol | Typical Range for Organic Dyes |
| Open-circuit Voltage | Voc | 0.6 - 0.8 V |
| Short-circuit Current Density | Jsc | 10 - 20 mA/cm² |
| Fill Factor | FF | 0.6 - 0.75 |
| Power Conversion Efficiency | η | 5 - 10 % |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to investigate the internal charge transfer processes within the DSSC.[13][14][15][16][17] By applying a small AC voltage and measuring the resulting current at different frequencies, one can model the cell as an equivalent circuit and extract information about:
-
Charge transfer resistance at the counter electrode (Rct1): Related to the catalytic activity of the platinum.
-
Electron transport resistance in the TiO₂ film and recombination resistance at the TiO₂/dye/electrolyte interface (Rct2): A smaller Rct2 indicates faster electron transport and suppressed charge recombination, which is desirable for high efficiency.
-
Electron lifetime (τn): Can be calculated from the frequency at the peak of the semicircle in the Bode plot.
Incident Photon-to-Current Conversion Efficiency (IPCE)
IPCE measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.[10] The IPCE spectrum provides insight into the spectral response of the dye and its contribution to the overall photocurrent.
Visualizations
Molecular Structure of TD-PA-CA
Caption: Proposed structure of the TD-PA-CA dye.
DSSC Working Principle
Caption: Schematic workflow of a Dye-Sensitized Solar Cell.
Conclusion
The this compound scaffold presents a promising platform for the development of efficient metal-free organic sensitizers for DSSCs. By employing a rational D-π-A design strategy, it is possible to synthesize novel dyes with tailored photophysical and electrochemical properties. The protocols outlined in these application notes provide a comprehensive framework for the synthesis of a prospective thiadiazole-based dye, its integration into a DSSC device, and the thorough characterization of its performance. Further optimization of the donor and acceptor moieties, as well as the electrolyte composition, could lead to even higher power conversion efficiencies, paving the way for the next generation of low-cost solar energy conversion technologies.
References
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Ahmed, I., et al. (2021). Benzo[1][10][18]thiadiazole dyes: Spectral and electrochemical properties and their relation to the photovoltaic characteristics of the dye-sensitized solar cells. ResearchGate. Available at: [Link]
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Sivakumar, G., et al. (2014). Metal-free organic dyes containing thiadiazole unit for dye-sensitized solar cells: A combined experimental and theoretical study. ResearchGate. Available at: [Link]
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Khan, M. A., et al. (2024). CHARACTERIZATION OF PLANT BASED ORGANIC DYE MIXTURES FOR DYE SENSITIZED SOLAR CELLS (DSSCS) APPLICATIONS. Open Peer Review. Available at: [Link]
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Sheikh, M. S., et al. (2023). Innovating dye-sensitized solar cells: Thiazole-based Co-sensitizers for enhanced photovoltaic performance with theoretical insights. ResearchGate. Available at: [Link]
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Nishimura, R., et al. (2024). Fabrication and Characterization of Co-Sensitized Dye Solar Cells Using Energy Transfer from Spiropyran Derivatives to SQ2 Dye. MDPI. Available at: [Link]
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Wante, H. P., et al. (2020). Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. ResearchGate. Available at: [Link]
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Ananth, S., et al. (2021). Electrochemical Impedance Spectroscopy of DSSC's: (a) Corresponding equivalent circuit. ResearchGate. Available at: [Link]
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El-Daly, S. A., et al. (2021). Electrochemical impedance spectra of DSSCs based on natural sensitizers and N719. ResearchGate. Available at: [Link]
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Singh, J., et al. (2024). Fabrication and Characterization of Dye Sensitized Solar Cells (DSSCs) for Energy Harvesting. BPAS Journals. Available at: [Link]
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Ganesan, P., et al. (2014). Impedance spectra for the DSSCs based on dye sensitizers 1–3. ResearchGate. Available at: [Link]
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Singh, A., et al. (2021). Fabrication and characterization of TiO₂ based dye-sensitized solar cell. AIP Publishing. Available at: [Link]
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Oyeleke, S. A., et al. (2021). Electrochemical Impedance Spectroscopy of the single and mixed dyebased DSSCs. ResearchGate. Available at: [Link]
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Polo, A. S., & Murakami Iha, N. Y. (2015). Anchoring groups for dye-sensitized solar cells. PubMed. Available at: [Link]
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Lee, J., et al. (2015). Anchoring Groups for Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]
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Mathew, B., et al. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research. Available at: [Link]
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Wang, Q., et al. (2004). Electrochemical Impedance Spectroscopic Analysis of Dye-Sensitized Solar Cells. ResearchGate. Available at: [Link]
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Florea, C., et al. (2017). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available at: [Link]
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Soleiman-Beigi, M., et al. (2014). Chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and CS2. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Advanced Formulation Strategies for 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione, a heterocyclic compound with significant therapeutic potential but challenging physicochemical properties. Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] However, the characteristically low aqueous solubility of many of these compounds, including this compound, presents a major hurdle for achieving adequate bioavailability.[5][6] This guide details two robust formulation strategies—Solid Dispersions and Liposomal Encapsulation—to overcome this limitation. We provide step-by-step protocols for formulation, in-depth characterization, and in vitro performance evaluation, underpinned by the scientific rationale for each methodological choice.
Introduction: The Formulation Challenge
This compound (PTT) belongs to a class of heterocyclic compounds of high interest in medicinal chemistry.[3][7] The core 1,3,4-thiadiazole ring acts as a versatile pharmacophore, in part due to its function as a bioisostere of pyrimidine, allowing it to potentially interfere with nucleic acid replication processes.[4] Despite its promise, the clinical translation of PTT is severely hampered by its poor solubility in aqueous media, a common trait for many new chemical entities.[6][8]
Poor solubility directly leads to a low dissolution rate in gastrointestinal fluids, resulting in erratic absorption and insufficient bioavailability, ultimately compromising therapeutic efficacy.[5][9] Therefore, advanced formulation design is not merely an option but a necessity. The objective of formulating PTT is to enhance its apparent solubility and dissolution rate, thereby improving its pharmacokinetic profile. This guide focuses on proven techniques that modify the physicochemical state of the drug at a micro- and nano-scale to achieve this goal.
Physicochemical Characterization of the Active Pharmaceutical Ingredient (API)
A successful formulation strategy begins with a thorough understanding of the API. Before proceeding to formulation, a comprehensive physicochemical characterization of PTT is paramount.
Rationale: The data from these analyses will dictate the most suitable formulation approach and the selection of appropriate excipients. For instance, a high melting point might suggest that melt-based methods for solid dispersions are less ideal than solvent-based methods. A high Log P value confirms lipophilicity, making lipid-based systems like liposomes a logical choice.
| Parameter | Analytical Technique | Significance in Formulation Design | Typical Expected Value for PTT |
| Molecular Weight | Mass Spectrometry | Basic molecular property. | 209.3 g/mol [10] |
| Aqueous Solubility | Shake-Flask Method (in pH 7.4 buffer) | Determines the extent of the solubility challenge. | < 0.1 mg/mL |
| Log P (Octanol/Water) | HPLC or Calculation | Predicts lipophilicity and membrane permeability. | > 3.0 |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | Indicates crystal lattice energy and physical stability. | 190-220 °C |
| Crystallinity | Powder X-ray Diffraction (PXRD) | Confirms the solid-state form (crystalline vs. amorphous). | Crystalline |
| pKa | Potentiometric Titration / UV-Vis | Identifies ionizable groups affecting pH-dependent solubility. | Weakly acidic (N-H proton) |
Formulation Strategies & Protocols
We present two distinct, high-efficacy strategies to enhance the solubility and dissolution of PTT: Solid Dispersion and Liposomal Encapsulation.
3.1 Strategy 1: Solid Dispersion by Solvent Evaporation
Expertise & Rationale: A solid dispersion is a system where the drug (guest) is dispersed within a hydrophilic polymer matrix (host).[6] By reducing the drug to an amorphous, molecularly dispersed state, we eliminate the crystal lattice energy barrier that must be overcome during dissolution.[11] The hydrophilic carrier improves the wettability of the hydrophobic drug, leading to a significantly increased dissolution rate.[8][11] The solvent evaporation method is chosen for its scalability and suitability for thermosensitive compounds. Polyvinylpyrrolidone (PVP K30) is selected as the carrier due to its excellent aqueous solubility, ability to form amorphous dispersions, and established safety profile.
Caption: Workflow for Solid Dispersion Preparation.
Protocol 1: Preparation of PTT Solid Dispersion (1:4 Drug-to-Carrier Ratio)
-
Preparation of Solution:
-
Accurately weigh 100 mg of PTT and 400 mg of PVP K30.
-
Transfer both solids to a 100 mL round-bottom flask.
-
Add 20 mL of methanol (or a suitable solvent in which both drug and carrier are soluble).
-
Sonicate for 10 minutes and then stir using a magnetic stirrer until a clear solution is obtained. This visual confirmation is a critical self-validating step ensuring molecular mixing.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to 40°C.
-
Gradually reduce the pressure to facilitate solvent evaporation. Rotate the flask at approximately 100 rpm to ensure the formation of a thin, uniform film on the flask wall.
-
Continue evaporation until all visible solvent has been removed and a solid film is formed.
-
-
Drying and Processing:
-
Scrape the solid mass from the flask walls.
-
Transfer the solid to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the final product in a desiccator until further analysis.
-
3.2 Strategy 2: Liposomal Encapsulation
Expertise & Rationale: Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic compounds.[12] For a lipophilic drug like PTT, the molecule will preferentially partition into the lipid bilayer of the liposome. This formulation strategy effectively creates a nano-carrier system that can improve solubility, stability, and potentially alter the pharmacokinetic profile of the drug.[13][14] The thin-film hydration method is a classic and reliable technique for producing multilamellar vesicles (MLVs), which are then downsized by extrusion to form unilamellar vesicles of a controlled size.[15] We select a lipid composition of Phosphatidylcholine (PC) and Cholesterol to form a stable bilayer.
Caption: Structure of a PTT-Loaded Liposome.
Protocol 2: Preparation of PTT-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Accurately weigh 100 mg of Phosphatidylcholine (PC) and 30 mg of Cholesterol.
-
Accurately weigh 10 mg of PTT.
-
Dissolve all three components in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a 250 mL round-bottom flask.
-
Attach the flask to a rotary evaporator. Set the water bath to 45°C (above the lipid phase transition temperature).
-
Reduce the pressure and rotate the flask at ~120 rpm until a thin, uniform, and transparent lipid film is formed on the inner surface.
-
Continue to keep the flask under high vacuum for at least 2 hours to ensure complete removal of the organic solvent.
-
-
Film Hydration:
-
Pre-warm 10 mL of phosphate-buffered saline (PBS, pH 7.4) to 45°C.
-
Add the warm PBS to the lipid film-containing flask.
-
Rotate the flask gently (without vacuum) in the 45°C water bath for 1 hour. The lipid film will gradually peel off the wall and hydrate to form a milky suspension of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
Assemble a mini-extruder device with a 100 nm polycarbonate membrane, following the manufacturer's instructions.
-
Equilibrate the extruder assembly to 45°C.
-
Load the MLV suspension into one of the gas-tight syringes of the extruder.
-
Pass the suspension through the membrane 11-21 times (an odd number of passes ensures the final sample is in the opposite syringe). This process is critical for producing small unilamellar vesicles (SUVs) with a narrow size distribution.
-
The resulting translucent suspension contains the PTT-loaded liposomes.
-
-
Purification (Removal of Unencapsulated Drug):
-
To separate the liposomes from the unencapsulated PTT, ultracentrifugation or size exclusion chromatography can be used. For this protocol, we describe ultracentrifugation.
-
Transfer the liposome suspension to an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
The liposomes will form a pellet. Carefully decant the supernatant, which contains the unencapsulated drug.
-
Resuspend the liposomal pellet in 5 mL of fresh PBS (pH 7.4).
-
Store the final formulation at 4°C.
-
Characterization and Performance Evaluation of Formulations
After preparation, both formulations must be rigorously characterized to validate their quality and predict their in vivo performance.
Caption: Overall Characterization Workflow.
4.1 Protocol: Particle Size and Polydispersity Index (PDI) by DLS
Rationale: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles in suspension.[16][17] For liposomes, the size must be within a suitable range (typically < 200 nm) to ensure stability and proper biological interaction. The PDI is a measure of the width of the size distribution; a value < 0.3 is generally considered acceptable for pharmaceutical formulations.[14]
-
Sample Preparation: Dilute the liposomal suspension with filtered (0.22 µm) PBS to achieve an appropriate scattering intensity (refer to instrument guidelines, typically a count rate between 100-500 kcps).[18]
-
Instrument Setup: Set the measurement temperature to 25°C and allow the sample to equilibrate for at least 2 minutes.[18] Input the dispersant properties (viscosity and refractive index of PBS).
-
Measurement: Perform the measurement in triplicate. The instrument's software will use the Stokes-Einstein equation to calculate the Z-average diameter and PDI from the correlation function.[16]
4.2 Protocol: Morphology by Transmission Electron Microscopy (TEM)
Rationale: TEM provides direct visualization of the nanoparticles, confirming their size, shape (spherical for liposomes), and integrity.[19][20][21] This is a crucial qualitative validation that complements the quantitative data from DLS.
-
Grid Preparation: Place a drop of the diluted liposomal suspension onto a carbon-coated copper grid for 1 minute.
-
Staining: Wick away the excess sample with filter paper. Add a drop of a negative stain (e.g., 2% phosphotungstic acid) for 30 seconds to enhance contrast.
-
Drying: Wick away the excess stain and allow the grid to air-dry completely.
-
Imaging: Observe the grid under a transmission electron microscope at an appropriate magnification.[22]
4.3 Protocol: Encapsulation Efficiency (%EE) and Drug Loading (%DL)
Rationale: These parameters quantify the amount of drug successfully incorporated into the carrier, which is critical for determining dosage and formulation efficiency.
-
Quantify Total Drug (Wtotal): Before the purification step (Protocol 2, Step 4), take a small aliquot of the crude liposome suspension. Disrupt the liposomes by adding an excess of methanol (e.g., 100 µL of suspension into 900 µL of methanol). This will release the encapsulated drug.
-
Quantify Free Drug (Wfree): Use the supernatant collected after the ultracentrifugation step (Protocol 2, Step 4). This contains the unencapsulated drug.
-
Analysis: Measure the concentration of PTT in both samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation:
-
%EE = [(Wtotal - Wfree) / Wtotal] x 100
-
%DL = [(Wtotal - Wfree) / Weight of Lipids] x 100
-
4.4 Protocol: In Vitro Drug Release
Rationale: The ultimate goal of the formulation is to improve the drug's dissolution profile. An in vitro release study compares the release rate of the formulated PTT against the pure, unformulated drug.[23][24] The dialysis bag method is suitable for nanoparticle suspensions, ensuring that only dissolved drug diffuses into the release medium.
-
Setup:
-
Prepare a release medium: PBS (pH 7.4) containing 0.5% (w/v) Tween 80 to maintain sink conditions. The use of a surfactant is necessary to solubilize the released hydrophobic drug in the aqueous medium.
-
Hydrate a dialysis membrane (e.g., 12-14 kDa MWCO) according to the manufacturer's protocol.
-
-
Procedure:
-
Accurately place a known amount of the PTT formulation (liposomes or solid dispersion) or pure PTT (as a control) into the dialysis bag. Seal the bag securely.
-
Suspend the bag in 500 mL of the pre-warmed (37°C) release medium in a beaker, stirring at 100 rpm.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Analysis:
-
Analyze the PTT concentration in the collected samples using a validated HPLC or UV-Vis method.
-
Calculate the cumulative percentage of drug released over time and plot the release profiles.
-
Expected Outcomes & Data Interpretation
A successful formulation will demonstrate significant improvements over the pure API.
| Parameter | Pure PTT (Control) | PTT Solid Dispersion | PTT Liposomes |
| Appearance | Crystalline Powder | Fine Amorphous Powder | Translucent Suspension |
| PXRD Profile | Sharp peaks | Halo pattern (no peaks) | Not Applicable |
| Particle Size (DLS) | Not Applicable | > 10 µm (in suspension) | 80 - 150 nm |
| PDI (DLS) | Not Applicable | > 0.5 | < 0.2 |
| %EE | Not Applicable | Not Applicable | > 80% |
| In Vitro Release | < 10% release in 24h | > 80% release in 8h | Sustained release profile |
Interpretation: The absence of crystalline peaks in the PXRD pattern for the solid dispersion confirms the transformation to an amorphous state. For liposomes, a particle size below 150 nm with a low PDI indicates a homogenous and stable formulation. Most importantly, the in vitro release data should show a dramatically faster and more complete release from the solid dispersion and a controlled, sustained release from the liposomes compared to the negligible release from the pure drug.
References
- Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
- Kumar, V. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- ResearchGate. (n.d.).
- Kesisoglou, F., & Wu, Y. (2021).
- Pawar, J., & Fule, R. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- The University of Texas at Austin. (n.d.).
- Delong America. (2023).
- National Cancer Institute. (n.d.). Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM). NCBI.
- Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
- Asadabad, M. A., & Eskandari, M. J. (n.d.). Transmission Electron Microscopy as Best Technique for Characterization in Nanotechnology.
- Addanki, S. L., et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences.
- Kumar, A., & Kumar, K. (n.d.). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research.
- USP. (2018).
- Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
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- JoVE. (n.d.).
- Allan Chemical Corporation. (n.d.). Dynamic Light Scattering for Pharmaceutical Nanoparticles.
- PubChem. (n.d.). 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione.
- Institute of Metallophysics. (n.d.).
- CD Bioparticles. (n.d.).
- CAS Common Chemistry. (n.d.). This compound.
- Ferreira, L. G., et al. (2023). Development of New Targeted Nanotherapy Combined with Magneto-Fluorescent Nanoparticles against Colorectal Cancer. PMC - NIH.
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- nanoComposix. (n.d.).
- Kapłan, M., et al. (2018).
- Matrix Fine Chemicals. (n.d.). 5-(PHENYLAMINO)-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE.
- JOCPR. (n.d.).
- Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.
- Chemical Methodologies. (n.d.).
- PubChem. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino-.
- Taylor & Francis Online. (n.d.).
- Antunes-Ricardo, M., & Guajardo-Flores, D. (2021). Encapsulation of phenolic compounds with liposomal improvement in the cosmetic industry.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES.
- Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs.
- Scordino, M., et al. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- Chemical Methodologies. (n.d.). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
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Application Notes and Protocols for the Quantification of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Introduction
5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione, also known as 5-anilino-1,3,4-thiadiazole-2-thiol, is a heterocyclic compound belonging to the thiadiazole class. Thiadiazole derivatives are of significant interest in pharmaceutical and materials science due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Accurate and precise quantification of this compound is paramount for various applications, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and draw upon validated techniques for structurally similar compounds.
Physicochemical Properties
-
IUPAC Name: this compound[3]
-
CAS Number: 10253-83-5[3]
-
Molecular Formula: C₈H₇N₃S₂[3]
-
Molecular Weight: 209.29 g/mol [3]
-
Structure:
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the recommended method for the quantification of this compound due to its high sensitivity, specificity, and resolving power. A reverse-phase (RP-HPLC) method is particularly suitable for this moderately polar compound.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobic interactions with a nonpolar stationary phase. A polar mobile phase is used to elute the analytes from the column. By adjusting the composition of the mobile phase, the retention and separation of the target analyte from potential impurities or matrix components can be optimized. The eluting compound is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification.
Selection of Detection Wavelength (λmax)
The selection of an appropriate detection wavelength is critical for achieving high sensitivity. Spectroscopic characterization of similar 1,3,4-thiadiazole derivatives has shown strong UV absorbance in the range of 240-380 nm.[4] For instance, 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4′-nitrophenyl]-1,3,4-thiadiazole-2-amine exhibits absorption maxima at 241 nm and 368 nm.[4] Based on the conjugated system of the phenylamino and thiadiazole-thione moieties, a wavelength in the upper UV range is expected to provide good sensitivity.
Recommendation: It is advised to determine the empirical λmax by scanning a dilute solution of the pure standard in the mobile phase from 200 to 400 nm using a UV-Vis spectrophotometer. For the purpose of this protocol, a wavelength of 335 nm is proposed, based on a validated method for a structurally related compound, 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole.[5]
Experimental Workflow for HPLC Method Development
Caption: HPLC analysis workflow from sample preparation to final quantification.
Detailed HPLC Protocol
This protocol is a robust starting point and should be validated according to ICH guidelines before routine use.[6]
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Reference standard of this compound (purity >99%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v)[7] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 335 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase: Prepare 1 L of the mobile phase by mixing 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in deionized water. Filter through a 0.45 µm membrane filter and degas before use.
-
Diluent: Use a mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 10 minutes to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL) by serially diluting the standard stock solution with the diluent.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. Further dilution may be necessary to bring the concentration within the calibration range.
4. System Suitability Before starting the analysis, perform a system suitability test by injecting the 50 µg/mL standard solution six times. The acceptance criteria are:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
Method Validation Protocol
The analytical method must be validated to ensure its suitability for the intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][8]
Caption: Key parameters for HPLC method validation as per ICH guidelines.
1. Specificity:
-
Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if applicable).
-
Analyze the reference standard.
-
Analyze a sample solution.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the sample and analyze the resulting solutions to ensure no co-elution of degradation products with the main peak.
-
2. Linearity:
-
Objective: To demonstrate a linear relationship between the concentration of the analyte and the analytical response.
-
Protocol:
-
Prepare and inject the calibration standards over a specified range (e.g., 50% to 150% of the expected sample concentration).
-
Plot a graph of peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
-
Acceptance Criterion: r² ≥ 0.999.
-
3. Range:
-
Objective: To define the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is typically derived from the linearity studies. For an assay, a common range is 80-120% of the test concentration.[5]
4. Accuracy:
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Calculate the percentage recovery for each replicate.
-
Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.[6]
-
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criterion: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[8]
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small changes to the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
-
Detection wavelength (± 2 nm)
-
-
Analyze the system suitability and a standard sample under each modified condition.
-
Acceptance Criterion: The system suitability parameters should still be met, and the change in results should be insignificant.
-
Summary of Validation Parameters
| Validation Parameter | Typical Range/Level | Acceptance Criteria |
| Specificity | N/A | No interference at the retention time of the analyte. |
| Linearity | 50-150% of target concentration | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80-120% of target concentration | Established from linearity, accuracy, and precision. |
| Accuracy | 80%, 100%, 120% (n=3 for each) | Mean recovery: 98.0% - 102.0% |
| Precision (Repeatability) | 100% of target concentration (n=6) | RSD ≤ 2.0% |
| Precision (Intermediate) | 100% of target concentration (n=6) | RSD ≤ 2.0% |
| LOD | - | S/N ratio ~3:1 |
| LOQ | - | S/N ratio ~10:1 |
| Robustness | Deliberate small variations in method parameters | System suitability parameters are met. |
II. UV-Visible Spectrophotometry
For routine analysis where high specificity is not required, or for a rapid estimation of concentration, UV-Visible spectrophotometry can be a viable alternative. This method is simpler, faster, and more cost-effective than HPLC.
Principle of the Method
This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample solution at its λmax, the concentration can be determined by comparing it to a standard calibration curve.
Protocol for UV-Vis Spectrophotometric Assay
1. Instrumentation and Materials
-
UV-Visible spectrophotometer (double beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Solvent (e.g., Methanol or Acetonitrile).
2. Method
-
Determination of λmax: Prepare a dilute solution (e.g., 10 µg/mL) of the reference standard in the chosen solvent. Scan the solution from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a stock solution (100 µg/mL) of the reference standard in the chosen solvent. From this stock, prepare a series of dilutions to create a calibration curve (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
-
Preparation of Sample Solution: Prepare a sample solution of a suitable concentration in the same solvent.
-
Measurement: Measure the absorbance of the blank, standard solutions, and sample solution at the determined λmax.
-
Calculation: Plot the absorbance of the standard solutions versus their concentrations to generate a calibration curve. Determine the concentration of the sample solution from its absorbance using the regression equation of the calibration curve.
Note: This method is susceptible to interference from any other components in the sample that absorb at the same wavelength. Therefore, its use should be justified, and specificity should be carefully considered.
Conclusion
This document provides a comprehensive framework for the quantitative analysis of this compound. The detailed RP-HPLC method with UV detection is the recommended approach, offering high specificity and sensitivity. The provided protocol serves as a robust starting point for method development and must be thoroughly validated following ICH guidelines to ensure reliable and accurate results. The UV-Vis spectrophotometric method offers a simpler, alternative approach for preliminary or routine analysis where the sample matrix is well-defined.
References
- International Conference on Harmonisation. Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Gür, M., et al. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 2022, 12, 29627-29639. [Link]
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 2022.
-
SIELC Technologies. Separation of 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. [Link]
- Raszewski, G., et al. A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. Acta Poloniae Pharmaceutica - Drug Research, 2012, 69(5), 797-804.
-
Matrix Fine Chemicals. 5-(PHENYLAMINO)-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE. [Link]
-
Iraqi Academic Scientific Journals. Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. [Link]
-
ResearchGate. Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. [Link]
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Application Note: High-Throughput Screening of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione Analogs for Novel Enzyme Inhibitors
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole heterocyclic ring system is a prominent scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] Its unique electronic properties and metabolic stability make it a privileged structure in the design of novel therapeutic agents.[1][2] Derivatives of this core have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[1][3] Specifically, the 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione (CAS RN: 10253-83-5) substructure and its analogs have emerged as a focal point for drug discovery, particularly as potent enzyme inhibitors.[4][5] This application note provides a comprehensive guide for researchers and drug development professionals on designing and executing a high-throughput screening (HTS) campaign to identify and characterize novel inhibitors from a library of these analogs, using human carbonic anhydrase II (hCA II) as an exemplary target.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][6] Their involvement in various physiological processes makes them a validated target for a range of diseases, including glaucoma, epilepsy, and certain types of cancer.[1][6] The established role of sulfonamides as CA inhibitors provides a strong rationale for exploring other scaffolds, like the thiadiazole thione, which may offer alternative binding modes or improved isoform selectivity.[6]
This guide is structured to provide not just a protocol, but the strategic thinking behind a successful HTS campaign. We will cover the logic of library design, detailed methodologies for a primary biochemical screen and subsequent validation assays, and a robust workflow for data analysis and hit confirmation.
Part 1: Strategic Considerations for the HTS Campaign
Compound Library Design and Rationale
The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library. For the this compound scaffold, a focused library should be designed to explore the structure-activity relationship (SAR) around key positions. The core structure presents several opportunities for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
Key Diversification Points:
-
Phenyl Ring Substitution: The phenylamino moiety is a critical area for modification. Substituents at the ortho-, meta-, and para-positions can influence electronic properties, steric interactions, and hydrogen bonding potential within the target's active site. A well-designed library would include a range of electron-donating and electron-withdrawing groups, as well as hydrophobic and hydrophilic moieties.
-
Thiadiazole Ring Position 3 (N3): The nitrogen at the 3-position of the thiadiazole ring can be substituted to explore additional binding pockets and modify the compound's overall physicochemical properties.
-
Thione Tautomerism: The thione group exists in tautomeric equilibrium with its thiol form. This property is crucial for potential interactions with the zinc ion in the active site of metalloenzymes like carbonic anhydrase. Library design should consider analogs that may favor one tautomeric form over the other.
A library of several thousand compounds, incorporating diverse substitutions at these key positions, will provide a solid foundation for identifying initial hits and building a preliminary SAR model.
Selection of the Primary Assay Technology
The choice of primary assay technology is critical for a successful HTS campaign, balancing throughput, sensitivity, and cost. For enzyme targets like carbonic anhydrase, several robust HTS-compatible methods are available. A well-established method involves monitoring the esterase activity of CA II using a chromogenic or fluorogenic substrate.[6]
However, for enhanced sensitivity and a homogeneous (no-wash) format suitable for automation, we recommend an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) . The AlphaLISA technology is a bead-based assay that measures the interaction of molecules in close proximity.[2][7][8] In the context of an enzyme inhibition screen, it can be adapted to quantify the product of an enzymatic reaction. This format offers a large dynamic range and low background noise, making it ideal for identifying subtle inhibitors.[2]
Part 2: Experimental Protocols
Primary HTS: AlphaLISA-based Carbonic Anhydrase II Inhibition Assay
This protocol is designed for a 384-well plate format, which is standard for HTS campaigns.
Materials and Reagents:
-
Recombinant Human Carbonic Anhydrase II (hCA II)
-
Biotinylated substrate (e.g., biotinylated ester)
-
AlphaLISA Acceptor beads conjugated to an antibody specific for the cleaved substrate product
-
Streptavidin-coated Alpha Donor beads
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.01% Tween-20
-
Test Compounds: 10 mM stock in 100% DMSO
-
Positive Control: Acetazolamide (a known CA inhibitor)
-
Negative Control: 100% DMSO
-
384-well white opaque microplates
Experimental Workflow Diagram:
Caption: HTS workflow for the primary AlphaLISA-based screen.
Step-by-Step Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound from the library, positive control (Acetazolamide), and negative control (DMSO) into the appropriate wells of a 384-well plate. This will result in a final compound concentration of 10 µM in a 20 µL final assay volume.
-
Enzyme Addition: Add 5 µL of hCA II solution (diluted in assay buffer to 8 nM) to all wells. The final concentration in the assay will be 2 nM.
-
Compound-Enzyme Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of the biotinylated substrate solution (diluted in assay buffer to 200 nM) to all wells to initiate the enzymatic reaction. The final substrate concentration will be 50 nM.
-
Enzymatic Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection Reagent Addition: Add 10 µL of the AlphaLISA bead mixture (containing both Acceptor and Donor beads prepared according to the manufacturer's protocol) to all wells. This step stops the reaction and initiates the detection process.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision). The output will be a luminescent signal, with lower signals indicating potential inhibition.
Data Analysis and Hit Identification
The raw data from the primary screen must be normalized to account for plate-to-plate and well-to-well variability. The percent inhibition for each compound is calculated relative to the controls on each plate.
Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
Hit Selection Criteria: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls. For this campaign, we will define a primary hit as any compound exhibiting ≥50% inhibition .
Quality Control Metrics: The robustness of the assay is monitored using the Z'-factor.[9]
Formula for Z'-factor: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
An assay with a Z'-factor > 0.5 is considered excellent for HTS.[10]
Hit Confirmation and Counter-Screening
Compounds identified as primary hits must be subjected to a confirmation process to eliminate false positives.
Workflow for Hit Validation:
Caption: Workflow for hit confirmation and validation.
Protocols:
-
Hit Re-test: Primary hits are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are tested in a 10-point dose-response format to determine their potency (IC50 value).
-
Orthogonal Assay: To rule out assay-specific artifacts (e.g., interference with the AlphaLISA beads), potent compounds are tested in a different assay format. A fluorescence-based assay monitoring the hydrolysis of fluorescein diacetate is a suitable orthogonal method.[1]
-
Promiscuity Counter-Screen: Many HTS hits are promiscuous inhibitors that act through non-specific mechanisms like aggregation. A standard counter-screen, such as a detergent-based assay, should be employed to flag these compounds.
Part 3: Data Interpretation and Expected Outcomes
Structure-Activity Relationship (SAR) Analysis
The dose-response data from validated hits will form the basis of an initial SAR. This analysis will help identify the chemical features of the this compound scaffold that are critical for inhibitory activity against hCA II.
Expected SAR Trends:
-
Influence of Phenyl Ring Substituents: It is anticipated that the nature and position of substituents on the phenyl ring will significantly impact potency. For instance, groups capable of forming hydrogen bonds or interacting with specific residues in the active site may enhance activity.
-
Role of the Thione Group: The thione/thiol group is hypothesized to be a key zinc-binding moiety. Analogs that are unable to chelate the zinc ion are expected to be inactive.
Quantitative Data Summary
The following table summarizes the key parameters and expected outcomes for this HTS campaign.
| Parameter | Description | Target Value |
| Library Size | Number of this compound analogs | 5,000 - 10,000 |
| Primary HTS Concentration | Single concentration used for the initial screen | 10 µM |
| Assay Format | Primary screening technology | AlphaLISA |
| Target | Enzyme used in the primary screen | Human Carbonic Anhydrase II |
| Z'-factor | Statistical measure of assay quality | > 0.5 |
| Primary Hit Rate | Percentage of compounds meeting the hit criteria | 0.5% - 2.0% |
| Hit Confirmation Rate | Percentage of primary hits that re-test | > 80% |
| Hit Potency | IC50 value for validated hits | < 10 µM |
Conclusion
This application note outlines a comprehensive and robust strategy for the high-throughput screening of this compound analogs as potential carbonic anhydrase inhibitors. By employing a highly sensitive primary assay, a rigorous hit confirmation workflow, and thoughtful SAR analysis, this approach is designed to efficiently identify novel and potent lead compounds for further drug development. The principles and protocols described herein can be adapted to other enzyme targets, providing a versatile framework for leveraging the therapeutic potential of this valuable chemical scaffold.
References
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BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved December 22, 2025, from [Link]
-
Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA. [Link]
- Gribbon, P., & Sewing, A. (2005). Evaluating Real-Life High-Throughput Screening Data. Journal of Biomolecular Screening, 10(2), 99-105.
- Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 785-794.
- Grillo, A. O., Ko, Y. S., & Fierke, C. A. (2010). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 15(3), 267-276.
- Tykvart, J., Navrátil, V., Kugler, M., Šácha, P., Schimer, J., Hlaváčková, A., ... & Konvalinka, J. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 1026-1037.
-
MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved December 22, 2025, from [Link]
- Sławiński, J., Szafrański, K., & Żołnowska, B. (2018). Synthesis of 5-amino-1, 3, 4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of enzyme inhibition and medicinal chemistry, 33(1), 125-135.
- Diab, S., Teo, T., Kumarasiri, M., Li, P., Yu, M., Lam, F., ... & Wang, S. (2014). Discovery of 5-(2-(phenylamino) pyrimidin-4-yl) thiazol-2 (3H)
-
Jan Konvalinka Group. (2020, May 26). Identification of novel carbonic anhydrase IX inhibitors using high-throughput screening of pooled compound libraries by DIANA. [Link]
-
KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. [Link]
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ResearchGate. (n.d.). HTS data analysis workflow. Retrieved December 22, 2025, from [Link]
-
GARDP Revive. (n.d.). Phenotypic screening. Retrieved December 22, 2025, from [Link]
-
Technology Networks. (2023, November 14). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. [Link]
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Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved December 22, 2025, from [Link]
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bioRxiv. (2024, January 23). Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. [Link]
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PubMed. (2008, February 1). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. [Link]
- Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. (2018). 5-(Thiophen-2-yl)-1, 3, 4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1511.
-
JETIR. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Retrieved December 22, 2025, from [Link]
-
ResearchGate. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Link]
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CAS Common Chemistry. (n.d.). This compound. Retrieved December 22, 2025, from [Link]
-
PubChem. (n.d.). 5-Phenyl-1,3,4-thiadiazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside. Retrieved December 22, 2025, from [Link]
-
PubMed. (2014, May). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. [Link]
-
Matrix Fine Chemicals. (n.d.). 5-(PHENYLAMINO)-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE. Retrieved December 22, 2025, from [Link]
-
Wikipedia. (n.d.). DNA-encoded chemical library. Retrieved December 22, 2025, from [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Welcome to the technical support center for the synthesis of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic protocols and mechanistic principles.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through the cyclization of phenylthiosemicarbazide with carbon disulfide. This reaction, typically conducted in a polar aprotic solvent like dimethylformamide (DMF), provides a direct and efficient route to the desired thiadiazole core. The reaction's success, however, is contingent on several factors including reagent purity, reaction conditions, and proper work-up procedures. This guide will address the nuances of this synthesis to help you achieve consistent and high-yield results.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I followed the standard protocol of reacting phenylthiosemicarbazide with carbon disulfide in DMF, but I obtained a very low yield of the desired product. What could be the reasons?
Answer:
Low or no yield in this synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials:
-
Phenylthiosemicarbazide: The purity of phenylthiosemicarbazide is critical. Impurities can interfere with the cyclization reaction. It is advisable to check the melting point of the starting material and recrystallize if necessary.
-
Carbon Disulfide (CS₂): Use a fresh, high-purity grade of carbon disulfide. Over time, CS₂ can decompose, which can negatively impact the reaction.
-
Solvent (DMF): The use of anhydrous DMF is recommended. The presence of water can lead to side reactions and reduce the yield.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically heated to around 70-80°C.[1][2] Insufficient heating can lead to an incomplete reaction, while excessive heat may promote the formation of byproducts.
-
Reaction Time: A reaction time of approximately 7 hours is generally reported for the completion of the ring closure.[1][2] It is beneficial to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Molar Ratio of Reactants: An excess of carbon disulfide is often used to drive the reaction to completion. A molar ratio of 1:3 (phenylthiosemicarbazide:carbon disulfide) has been reported to be effective.[1]
-
-
Work-up Procedure:
-
Precipitation: The product is typically isolated by pouring the reaction mixture into ice-cold water.[1] Incomplete precipitation will result in loss of product. Ensure the water is sufficiently cold and allow adequate time for the precipitate to form.
-
Issue 2: Product is Impure or Difficult to Purify
Question: My TLC analysis shows multiple spots, and I am struggling to obtain a pure sample of this compound. What are the likely impurities and how can I effectively purify my product?
Answer:
The presence of multiple spots on a TLC plate indicates either an incomplete reaction or the formation of side products.
-
Potential Impurities and Side Products:
-
Unreacted Phenylthiosemicarbazide: This is a common impurity if the reaction has not gone to completion.
-
Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming other heterocyclic structures.
-
Polymeric Materials: Under harsh conditions, thiourea-based compounds can sometimes form polymeric byproducts.
-
-
Purification Strategy:
-
Filtration and Washing: After precipitation in cold water, the crude product should be collected by filtration and washed thoroughly with water to remove any DMF and water-soluble impurities.[1]
-
Recrystallization: This is the most effective method for purifying the final product. Ethanol is a commonly used solvent for recrystallization of 1,3,4-thiadiazole derivatives.[3][4] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Solvent Wash: Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities before recrystallization.
-
Issue 3: Inconsistent Results and Reproducibility
Question: I am getting inconsistent yields and purity from batch to batch. How can I improve the reproducibility of my synthesis?
Answer:
Inconsistent results often stem from small, uncontrolled variations in the experimental setup. To ensure reproducibility:
-
Standardize Procedures: Meticulously document and adhere to the same reaction parameters for each batch, including reagent quantities, solvent volumes, reaction temperature, and time.
-
Inert Atmosphere: While not always reported as essential, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions of the thiol group, especially at elevated temperatures.
-
Stirring: Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature.
-
Quality Control of Starting Materials: Use starting materials from the same supplier and batch, if possible, or re-verify the purity of new batches.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the formation of this compound from phenylthiosemicarbazide and carbon disulfide?
A1: The reaction proceeds through a multi-step mechanism involving the nucleophilic attack of the hydrazine nitrogen of phenylthiosemicarbazide on the electrophilic carbon of carbon disulfide. This is followed by an intramolecular cyclization with the elimination of hydrogen sulfide to form the stable 1,3,4-thiadiazole ring.
Q2: What is the expected yield for this synthesis?
A2: While yields can vary depending on the specific conditions and scale of the reaction, a well-optimized synthesis can be expected to produce good to high yields, often in the range of 70-85% for the subsequent S-alkylated products which suggests a high-yielding initial cyclization.[1]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Melting Point: A sharp and consistent melting point is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods:
-
FT-IR: Look for characteristic peaks for N-H, C=N, and C=S stretching vibrations.[5]
-
¹H-NMR: The proton NMR spectrum will show characteristic signals for the phenyl protons and the N-H protons.[5][6]
-
¹³C-NMR: The carbon NMR spectrum will confirm the presence of the carbon atoms in the thiadiazole ring and the phenyl group.[5][6]
-
Mass Spectrometry: This will confirm the molecular weight of the synthesized compound.
-
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are necessary:
-
Carbon Disulfide (CS₂): CS₂ is highly flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood.
-
Dimethylformamide (DMF): DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Heating: Use a well-controlled heating source like an oil bath to avoid overheating the reaction mixture.
Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol is based on a reported one-pot synthesis method.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve phenylthiosemicarbazide (1.0 mmol) in dimethylformamide (DMF, 2.0 mL).
-
Reagent Addition: Add carbon disulfide (3.0 mmol) to the mixture and stir at room temperature for 15 minutes.
-
Heating: Heat the reaction mixture to 70°C and maintain this temperature for 7 hours. Monitor the reaction progress by TLC (ethyl acetate:n-hexane, 1:2).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (15 mL).
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Drying and Purification: Dry the crude product in a desiccator. For further purification, recrystallize the solid from hot ethanol.
Data Summary Table
| Parameter | Recommended Value | Reference |
| Starting Materials | ||
| Phenylthiosemicarbazide | 1.0 mmol | [1][2] |
| Carbon Disulfide | 3.0 mmol | [1][2] |
| Solvent | DMF (anhydrous) | [1][2] |
| Reaction Conditions | ||
| Temperature | 70°C | [1][2] |
| Reaction Time | 7 hours | [1][2] |
| Purification | ||
| Recrystallization Solvent | Ethanol | [3][4] |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield and impurities.
References
-
Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30103. Available at: [Link]
-
Pérez-Luna, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8079. Available at: [Link]
-
Kumar, C. T. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International, 2013, 853609. Available at: [Link]
-
Horvath, T., et al. (2014). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-X-stiryl]-1,3,4-thiadiazole compounds. Farmacia, 62(2), 422-431. Available at: [Link]
-
Kumar, D., et al. (2018). Synthesis of some novel 1, 3, 4- thiadiazole derivatives and assessment of their inhibitory action on albumin denaturation and proteinase activity. JETIR, 5(8), 585-591. Available at: [Link]
-
Mathew, B., et al. (2011). Synthesis, Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research, 3(1), 364-370. Available at: [Link]
-
Soleiman-Beigi, M., et al. (2017). Chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and CS2. Arabian Journal of Chemistry, 10, S2032-S2036. Available at: [Link]
-
Sarkar, S. (2022). Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives (Master's thesis, Jadavpur University). Available at: [Link]
-
Soleiman-Beigi, M., et al. (2014). Chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and CS2. ResearchGate. Available at: [Link]
-
Sharma, P., & Kumar, A. (2014). Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. International Journal of Pharmaceutical Sciences and Research, 5(5), 1634-1647. Available at: [Link]
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Technical Support Center: Purification of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Welcome to the technical support guide for the purification of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The 1,3,4-thiadiazole ring is a key pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Achieving high purity of the target compound is paramount for accurate downstream biological assays and clinical development. This guide provides in-depth, experience-driven troubleshooting advice and standardized protocols to overcome common purification challenges.
Section 1: Understanding the Molecule - Key Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the molecule's properties. This compound exists in tautomeric forms, primarily the thione form, which influences its reactivity and solubility.[3] The presence of both a phenylamino group and a thiadiazolethione core imparts specific characteristics that must be considered.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₇N₃S₂ | --- |
| Molecular Weight | 209.29 g/mol [4] | Affects diffusion rates in chromatography and filtration efficiency. |
| Appearance | Typically a white, yellowish, or light greenish crystalline powder.[5][6] | Deviation from a light color may indicate impurities or degradation. |
| Melting Point | Varies with purity; reported values for related structures can be high (e.g., >220 °C).[7] | A sharp melting point is a good indicator of purity. A broad range suggests impurities. |
| Solubility | Generally soluble in polar aprotic solvents like DMSO and DMF; sparingly soluble in alcohols (e.g., ethanol) and chlorinated solvents; poorly soluble in water.[8][9] | Critical for selecting appropriate recrystallization solvents and chromatography mobile phases. |
| Acidity/Basicity | The N-H proton of the phenylamino group is weakly acidic, as is the N-H of the thione tautomer. The nitrogen atoms in the ring are weakly basic. | The compound can react with strong acids or bases. Purification should ideally be conducted under neutral or slightly acidic conditions to prevent degradation.[10] |
| Key Spectroscopic Features | ¹H NMR: Aromatic protons (phenyl group), N-H protons.[1] IR: Characteristic peaks for N-H, C=N, C=S stretches.[8] | Used for structural confirmation and purity assessment after purification. |
Section 2: Purification Workflow & Logic
A systematic approach is crucial for efficiently achieving high purity. The following workflow outlines the decision-making process from crude material to a purified, well-characterized compound.
Caption: General purification workflow for this compound.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the purification process.
Q1: My crude product is a dark, sticky oil instead of a solid. How can I purify it?
Answer: An oily or tar-like crude product is a common issue, often caused by residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or polymeric byproducts.
-
Potential Cause & Immediate Action:
-
Residual Solvent: The most likely culprit. Try co-evaporation: dissolve the oil in a suitable solvent like methanol or dichloromethane, then evaporate under reduced pressure. Repeat this 2-3 times. The goal is to azeotropically remove the high-boiling solvent.
-
Impurity-Induced Oil Out: Sometimes a small amount of impurity prevents the bulk material from crystallizing. Attempt to "crash out" the solid by adding a non-polar solvent (an "anti-solvent") like hexanes or diethyl ether to a concentrated solution of your oil in a solvent like ethyl acetate or dichloromethane. Stir vigorously. If a solid forms, it can be filtered and then subjected to further purification.
-
-
Recommended Purification Strategy: Direct crystallization is unlikely to work. Flash column chromatography is the most effective method for purifying oily products.
-
Adsorbent: Start with standard silica gel (230-400 mesh).
-
Mobile Phase Selection: Use TLC to find a suitable solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate). Aim for an Rf value of 0.2-0.4 for the target compound.
-
Loading: For an oil, use "wet loading." Dissolve the crude oil in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and load this onto the column. This technique provides much better separation than direct liquid injection.
-
Q2: After recrystallization, my yield is extremely low. What went wrong and how can I improve it?
Answer: Low recovery after recrystallization typically points to one of two issues: either the compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.
-
Troubleshooting Steps:
-
Check the Filtrate: Take a small sample of the mother liquor (the filtrate after you collected your crystals) and spot it on a TLC plate next to a sample of your purified product. If you see a strong spot for your product in the filtrate, it means a significant amount of material was lost.
-
Optimize the Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For thiadiazole derivatives, ethanol is a common choice.[8] If ethanol alone is not working, consider a two-solvent system like ethanol/water, benzene/chloroform, or ethanol/petroleum ether.[5][11]
-
Procedure for Two-Solvent System: Dissolve the crude solid in a minimum amount of the "good" solvent (the one it's more soluble in) at boiling point. Then, slowly add the "poor" solvent (the anti-solvent) dropwise until you see persistent cloudiness. Add a drop or two of the good solvent to redissolve the precipitate, then allow the solution to cool slowly.
-
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume will keep more of your product dissolved even after cooling.
-
Cooling Process: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals. Crashing the product out by cooling too quickly can trap impurities.
-
Q3: My TLC plate shows a persistent impurity spot very close to my product spot. How can I separate them?
Answer: This indicates that the impurity has a polarity very similar to your product, making separation challenging.
-
Strategy 1: Optimize Chromatography Conditions
-
Change Mobile Phase Composition: If you are using a hexanes/ethyl acetate system, try switching one of the components. For example, replacing hexanes with toluene can alter the π-π interactions with the aromatic rings in your compound and the impurity, potentially improving separation. Alternatively, adding a small percentage (0.5-1%) of a third solvent like methanol or acetic acid can drastically change the selectivity.
-
Use a Different Adsorbent: If silica gel (which is acidic) is not working, consider using neutral or basic alumina, or a reverse-phase (C18) silica gel. The different surface chemistry can change the elution order.
-
-
Strategy 2: Chemical Modification (If Applicable)
-
This is a more advanced technique. If the impurity has a reactive functional group that your product lacks (or vice-versa), you may be able to selectively react the impurity to dramatically change its polarity. For example, if the impurity has a basic amine and your product does not, you could wash a solution of the mixture with dilute acid to protonate and extract the impurity into the aqueous layer. This should be used as a last resort.
-
Q4: The color of my final product is off-white or tan, but the literature reports it as white. Does this matter?
Answer: Yes, an off-color often indicates the presence of trace, highly-colored impurities or slight degradation. While it might be analytically pure by NMR or HPLC (>95%), these impurities can interfere with sensitive biological assays.
-
Potential Cause & Solution:
-
Oxidation/Degradation: Heterocyclic compounds, especially those with sulfur, can be susceptible to minor oxidation. Ensure purification steps avoid excessive heat and exposure to air and light.[10]
-
Trapped Chromophores: These are colored impurities from the synthesis that persist in trace amounts.
-
Activated Charcoal Treatment: Dissolve your recrystallized product in the minimum amount of hot solvent. Add a very small amount (1-2% by weight) of activated charcoal (decolorizing carbon). Keep the solution hot and swirl for 1-2 minutes. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Filter the hot solution through a pad of Celite (to remove the fine charcoal particles) into a clean, pre-heated flask and proceed with crystallization. The charcoal will adsorb the colored impurities.
-
-
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Recrystallization from Ethanol
This protocol is a general starting point for purifying crystalline crude product.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of ethanol (e.g., 10-15 mL) and a magnetic stir bar. Heat the mixture to reflux with stirring.
-
Achieve Saturation: Continue adding small portions of ethanol until the solid just dissolves completely. Avoid adding a large excess.
-
Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask. This removes mechanical impurities.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize by melting point and spectroscopic methods.
SOP 2: Flash Column Chromatography
This protocol is for purifying oily products or complex mixtures.
-
Column Packing: Select an appropriate size column. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Pack the column as a slurry with the initial, non-polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel as described in Q1. Carefully add the dried, silica-adsorbed sample to the top of the packed column. Gently add a thin layer of sand on top to prevent disturbance.
-
Elution: Begin elution with the starting mobile phase. Collect fractions (e.g., 10-20 mL per tube).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10, then 80:20 Hexanes:Ethyl Acetate). A slow, gradual increase in polarity generally yields better separation.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid or oil should be dried under high vacuum to remove all solvent traces. Confirm purity by TLC, HPLC, and NMR.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the best way to confirm the purity of my final product? A: No single technique is sufficient. A combination of methods provides the most reliable assessment:
-
Thin Layer Chromatography (TLC): The simplest method. A pure compound should show a single spot in multiple different solvent systems.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >98% by area under the curve).[12]
-
Melting Point: A sharp, narrow melting point range that matches literature values is a strong indicator of purity.
-
¹H NMR Spectroscopy: Should show clean signals corresponding to the product structure with no unidentifiable peaks. Integration of the peaks should match the expected proton ratios.[1][11]
Q: Are there any specific stability issues I should be aware of during purification and storage? A: 1,3,4-Thiadiazole derivatives are generally stable aromatic compounds.[3] However, the thione group can be susceptible to oxidation over long periods or under harsh conditions. It is best to store the purified compound in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon) if it is to be kept for an extended period. Avoid strong bases, which can deprotonate the molecule and potentially lead to degradation.[10]
Q: My synthesis involves a cyclization reaction using strong acid (e.g., H₂SO₄). What kind of impurities should I expect? A: When using strong dehydrating acids like sulfuric or polyphosphoric acid, the primary impurities are often related to incomplete cyclization or side reactions.[13][14]
-
Unreacted Thiosemicarbazide Precursor: This is a common impurity. It is generally more polar than the cyclized product and can often be removed by recrystallization or will elute much later from a silica gel column.
-
Decomposition Products: Harsh acidic conditions can sometimes lead to charring or the formation of dark, polymeric material. A charcoal treatment during recrystallization can be effective at removing these.
-
Sulfonated Byproducts: While less common, it is possible to get sulfonation on the phenyl ring if conditions are too harsh. These would be highly polar impurities.
Section 6: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving a failed recrystallization attempt.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
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- Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. (n.d.). IAJPS.
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PubChem. (n.d.). 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione. National Center for Biotechnology Information. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/5-(2-Phenylethyl_amino-1_3_4-thiadiazole-2_3H_-thione]([Link]
- Sych, I. V., et al. (2016). The synthesis and physicochemical properties of new derivatives of 5-r-phenylamino-2-mercapto-1,3,4-thiadiazole. News of Pharmacy.
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CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Available at: [Link]
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. (n.d.). WRA.
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Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. Available at: [Link]
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Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2013). ResearchGate. Available at: [Link]
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Stoyanov, S., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PubMed Central. Available at: [Link]
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Matrix Fine Chemicals. (n.d.). 5-(PHENYLAMINO)-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE. Available at: [Link]
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PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information. Available at: [Link]
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Gherman, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
- Synthesis of 5-Aroylamino-3H-1,3,4-thiadiazole-2-thiones and Their Tautomerism. (n.d.).
- 3-Methyl-5-methylsulfanyl-1,3,4-thiadiazole-2(3H)-thione. (2012). National Institutes of Health.
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Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR. Available at: [Link]
- Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. (n.d.). Iraqi Journal of Science.
- Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies.
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Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (n.d.). ResearchGate. Available at: [Link]
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Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]
- Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. (2014). FARMACIA.
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overcoming solubility issues of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione in biological assays
Welcome, Researcher. This guide is designed to provide you with expert-level technical support for overcoming the significant solubility challenges associated with 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione (CAS RN: 10253-83-5)[1][2] in biological assays. As Senior Application Scientists, we understand that poor aqueous solubility is a primary hurdle for many promising compounds, affecting data quality and reproducibility.[3][4] This resource provides field-proven troubleshooting strategies, detailed protocols, and the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is this compound so poorly soluble in aqueous buffers?
A: The molecular structure of this compound contains a planar aromatic phenyl ring and a heterocyclic thiadiazole system. These features contribute to high lipophilicity ("grease-ball" characteristics) and strong intermolecular forces within its crystal lattice ("brick-dust" characteristics), making it energetically unfavorable to dissolve in polar solvents like water.[5] To achieve dissolution, significant energy is required to overcome these crystal packing forces, which is not compensated by the weak interactions with water molecules.[6]
Q2: I have a clear stock solution in 100% DMSO. Why does the compound precipitate when I dilute it into my aqueous assay buffer?
A: This is a classic issue of kinetic versus thermodynamic solubility.[4] While the compound is soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this environment is drastically different from your aqueous assay buffer. When a small volume of the DMSO stock is introduced into the buffer, the solvent polarity shifts dramatically. The compound, now in a thermodynamically unfavorable environment, rapidly exceeds its aqueous solubility limit and precipitates out of the solution.[7]
Q3: What is the maximum concentration of DMSO I can use in my assay?
A: This is a critical, assay-dependent parameter. As a general rule, the final DMSO concentration should be kept at or below 0.5% for cell-based assays and below 1% for most biochemical assays.[7] However, DMSO is not inert; it can induce cellular stress, alter membrane permeability, and even cause epigenetic changes at concentrations as low as 0.1%.[8][9]
Causality Check: It is imperative to determine the no-effect concentration of DMSO for your specific biological system. Failure to do so can lead to vehicle-induced artifacts, confounding your results.[10] Always run a vehicle control with the highest final concentration of DMSO used in your experiment.[11]
Q4: Can I warm the solution or use sonication to improve solubility?
A: Yes, these methods can be helpful but must be used with caution. Gentle warming (e.g., to 37°C) can help dissolve the compound in the initial stock solution.[12] In-well sonication can sometimes help re-dissolve compounds that have precipitated in the assay plate.[4] However, these approaches may only provide temporary (kinetically trapped) solubility. The compound could still precipitate over the course of a longer incubation period. Furthermore, excessive heat can degrade the compound or other assay components.
Part 2: Troubleshooting Guides for Common Scenarios
This section provides a systematic approach to resolving specific problems encountered during your experiments.
Scenario 1: Compound Precipitates Immediately Upon Addition to Assay Buffer
Your compound, dissolved in DMSO, forms a visible precipitate or cloudiness when pipetted into the final assay well.
Caption: Decision tree for troubleshooting compound precipitation.
-
Verify Compound Concentration: The most common cause of precipitation is exceeding the compound's aqueous solubility limit.[13]
-
Action: Perform a serial dilution experiment to find the maximum soluble concentration in your specific assay buffer. Consider lowering the top concentration in your dose-response curve.
-
-
Assess Final DMSO Concentration: As noted, high DMSO levels can decrease the polarity of the bulk solution, causing hydrophobic compounds to fall out of solution.
-
Action: If your final DMSO concentration is above 0.5-1%, prepare a more concentrated stock solution. This allows you to add a smaller volume to the assay well, thereby reducing the final DMSO percentage while maintaining the desired compound concentration.[7]
-
-
Evaluate Assay Buffer Composition:
-
pH: The thione and amine groups on the molecule are ionizable. Modifying the buffer pH may increase solubility.[14] For this compound, testing a slightly basic pH (e.g., 7.8-8.0) might improve solubility by deprotonating the thione group.
-
Proteins: The presence of proteins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS), can help solubilize lipophilic compounds through non-specific binding.[15]
-
Action: If your assay is compatible, test solubility in buffers with varying pH or in media containing 0.1% BSA or a low percentage of serum.
-
Scenario 2: Inconsistent or Non-Reproducible Assay Results
You observe high variability between replicate wells or experiments, or the dose-response curve is erratic.
This is often a sign of "hidden" or micro-precipitation.[4] Even if not visible to the naked eye, small aggregates of the compound can form, leading to an inaccurate and variable concentration of the free, biologically active molecule in solution. This results in erroneous structure-activity relationships (SAR) and unreliable IC50 values.[4]
-
Optimize the Dilution Method: The way you introduce the compound to the buffer matters.
-
Best Practice: Avoid serial dilutions in aqueous solutions. Instead, perform a serial dilution of your compound in 100% DMSO first. Then, add a small, fixed volume (e.g., 1 µL) of each DMSO dilution directly to the final assay wells containing the complete assay medium.[4] This minimizes the time the compound spends in an intermediate, unfavorable solvent environment.
-
-
Introduce a Solubilizing Excipient: If optimizing DMSO concentration and buffer conditions is insufficient, a more advanced formulation strategy is required. The choice of excipient is highly dependent on the assay type.
| Strategy | Mechanism | Recommended Use Case | Typical Final Conc. | Key Consideration |
| Co-solvents | Reduces solvent polarity.[16] | Biochemical & Cell-based Assays | 1-5% | Must test for solvent toxicity in cell-based assays. Examples: Ethanol, PEG-400, Propylene Glycol.[17] |
| Cyclodextrins | Forms inclusion complexes, shielding the hydrophobic drug.[18] | Biochemical & Cell-based Assays | 1-10 mM | Can sometimes interfere with compound-target binding by sequestering the compound.[19] Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD). |
| Surfactants | Forms micelles to encapsulate the compound.[16] | Primarily Biochemical Assays | 0.001-0.05% | Generally cytotoxic above the critical micelle concentration (CMC), limiting use in live-cell assays.[15] Examples: Tween-20, Triton X-100. |
Self-Validation Step: Before adopting any new excipient, you must run a full dose-response of the excipient alone in your assay to confirm it does not interfere with the biological endpoint.[11]
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculate Mass: Based on the molecular weight of this compound (209.29 g/mol )[2], weigh out 2.09 mg of the solid compound.
-
Initial Dissolution: Add the solid to a clean, amber glass vial. Add 100 µL of high-purity (≥99.9%) DMSO.
-
Solubilization: Vortex vigorously for 2-3 minutes. If solids remain, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. Visually inspect against a bright light to ensure no solid particles remain.
-
Final Volume Adjustment: Add another 100 µL of DMSO to reach a final volume of 200 µL and a final concentration of 10 mM.
-
Storage: Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[4]
Protocol 2: Determining Maximum Aqueous Solubility (Nephelometry Method)
This protocol provides a quantitative measure of the compound's kinetic solubility limit.
-
Prepare Compound Plate: In a 96-well polypropylene plate, prepare a 2-fold serial dilution of your 10 mM DMSO stock solution in 100% DMSO.
-
Prepare Assay Plate: Add 198 µL of your final assay buffer to the wells of a clear, flat-bottom 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate to the assay plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. Mix immediately by shaking on a plate shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate using a nephelometer, which measures light scattering caused by insoluble particles. The highest concentration that does not produce a signal significantly above the buffer-only background is considered the kinetic solubility limit under those conditions.[7]
This technical guide provides a framework for systematically addressing the solubility challenges of this compound. By understanding the underlying physicochemical principles and rigorously validating your methods, you can generate reliable and reproducible data for your research.
References
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjBj9pyRJufsljwo3UI5fM9tgmVVfrXFNnFmg2liKy18fqZLAGYAQuxvrGpiLwx9yWsnb1W_3i__X6JCzieSDfShIyxFIbNVQePucr6n-waOxIX28KdsfZqK48RYQy7SZQIeErWKx6-DYt_0F2f3F_Xre2XCN8eMlrpI8MEznWDLAIFX6EoSF5XBzEZxmHygFz8YZwYGn5CqPnac_bcX9LRQ==]
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Technical Support Center: Optimization of Reaction Conditions for Derivatization of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Welcome to the technical support center for the synthesis and derivatization of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the derivatization of this versatile scaffold. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your reaction conditions and ensure reproducible, high-yield results.
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties[1][2][3]. The this compound core, in particular, offers multiple sites for derivatization. The most common and synthetically valuable modification occurs at the exocyclic sulfur atom, proceeding through the thiol tautomer. This guide focuses on optimizing the conditions for this key derivatization step.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I am getting very low or no product yield. What are the likely causes and how can I fix it?
Potential Causes & Solutions:
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Incomplete Deprotonation: The key to many derivatizations (e.g., S-alkylation, S-acylation) is the formation of the thiolate anion. The thione tautomer is in equilibrium with a thiol form, and the thiol proton must be removed by a base. If the base is too weak or used in insufficient quantity, the nucleophilic thiolate will not form in a high enough concentration.
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Solution: Switch to a stronger base. While organic bases like triethylamine (TEA) can sometimes work, inorganic bases are often more effective. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a suitable solvent are excellent choices. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF) can be used, but requires stricter anhydrous conditions. Always ensure you are using at least one molar equivalent of the base.[4]
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Poor Reagent Reactivity/Purity: The electrophile (e.g., your alkyl halide or acyl chloride) may be old, degraded, or impure. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
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Solution: Check the purity of your electrophile. If possible, purify it before use (e.g., by distillation). Consider switching to a more reactive halide (I > Br > Cl). For the thiadiazole starting material, ensure it is pure and dry.
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Suboptimal Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing reaction rates.
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Solution: For reactions involving ionic intermediates like the thiolate anion, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are often superior to protic solvents like ethanol.[5][6] They effectively solvate the cation without interfering with the nucleophile. A mixture of water and ethanol has also been shown to be effective in certain base-catalyzed reactions.[4]
-
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Incorrect Reaction Temperature: Many reactions require heating to overcome the activation energy barrier. Conversely, excessive heat can cause degradation of reactants or products.
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Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 50-80 °C).[4][5][7] Monitor the reaction progress carefully by Thin Layer Chromatography (TLC) to check for product formation and the appearance of degradation spots. Some reactions may benefit from initial cooling to control exotherms, followed by warming.
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Q2: My reaction is messy, producing multiple byproducts. How can I improve selectivity?
Potential Causes & Solutions:
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N- vs. S-Alkylation: The 1,3,4-thiadiazole ring contains several nitrogen atoms that could potentially compete with the exocyclic sulfur as nucleophiles, leading to a mixture of N- and S-derivatized products.
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Solution: Favor S-alkylation by carefully selecting your conditions. S-alkylation is generally favored under basic conditions where the more acidic thiol proton is removed, creating a potent sulfur nucleophile (thiolate). The use of polar aprotic solvents (DMF, DMSO) also tends to favor S-alkylation. N-alkylation might become more competitive under neutral or acidic conditions or with highly reactive electrophiles.
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Dimerization/Side Reactions: Oxidative dimerization can occur, linking two thiadiazole molecules via a disulfide bridge, especially if the reaction is exposed to air for long periods.
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Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Ensure the reaction work-up is performed promptly once the reaction is complete.
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Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism I am trying to optimize?
The derivatization primarily occurs on the exocyclic sulfur. The core principle relies on the tautomerism between the thione form (C=S) and the thiol form (C-SH). A base is used to deprotonate the more acidic thiol tautomer, generating a highly nucleophilic thiolate anion. This anion then attacks the electrophilic agent (e.g., an alkyl halide) in a standard SN2 reaction to form the desired S-substituted product.
Q2: How do I select the optimal base, solvent, and temperature?
This is the core of reaction optimization. A systematic approach is best.
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Screening Bases: Start with a common, effective base. Potassium carbonate (K₂CO₃) is a good starting point, followed by stronger bases like potassium hydroxide (KOH).[4]
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Screening Solvents: Test the reaction in a few standard solvents. Good candidates include acetone, acetonitrile, and DMF.[5][6]
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Optimizing Temperature: Begin at room temperature. If no reaction occurs after a few hours (monitored by TLC), gradually increase the temperature to 50 °C, then 80 °C. Note that higher temperatures can sometimes lower yields due to decomposition.[4][5]
Table 1: Example Optimization Matrix for S-Alkylation
| Entry | Base (1.2 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | 25 | 24 | < 5 |
| 2 | K₂CO₃ | Acetone | 55 | 8 | 65 |
| 3 | KOH | Ethanol | 50 | 2 | 85 |
| 4 | KOH | DMF | 50 | 1.5 | >95 |
| 5 | NaH | THF | 25 | 3 | 92 |
This is a representative table; actual results will vary based on the specific substrates.
Q3: What is a reliable, step-by-step protocol to start with?
This general protocol for S-alkylation serves as an excellent starting point for your optimization experiments.
Experimental Protocol: General Procedure for S-Alkylation
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Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
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Solvent & Base: Add a suitable solvent (e.g., DMF, 10 mL per mmol of starting material). Stir the suspension and add the base (e.g., powdered KOH, 1.2 eq.) portion-wise.
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Thiolate Formation: Allow the mixture to stir at room temperature for 20-30 minutes. The formation of the potassium thiolate salt may be visible as a color change or dissolution.
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Electrophile Addition: Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq.) dropwise to the stirring mixture.
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Reaction: Heat the reaction to the desired temperature (e.g., 50 °C) and monitor its progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase).
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Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the reaction mixture into ice-cold water. A solid precipitate should form.
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Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts, and then with a cold non-polar solvent (like hexane) to remove non-polar impurities.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure S-alkylated derivative.
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Characterization: Confirm the structure of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[7][8][9]
References
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Online] Available at: [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. a. [Online] Available at: [Link]
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Soleiman-Beigi, M., Alikarami, M., & Kohzadi, H. (2014). Chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and CS2. ResearchGate. [Online] Available at: [Link]
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Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. [Online] Available at: [Link]
-
ResearchGate. (2013). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. [Online] Available at: [Link]
-
MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Online] Available at: [Link]
-
Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Optimization the reaction conditions. [Online] Available at: [Link]
-
International Journal of ChemTech Research. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Derivatization reaction optimization. [Online] Available at: [Link]
-
Al-Ayash, A., Gür, M., Şeker, M., & Can, N. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Online] Available at: [Link]
-
RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Online] Available at: [Link]
-
PMC - NIH. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Online] Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Online] Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 1,3,4-Thiadiazole synthesis. [Online] Available at: [Link]
-
ResearchGate. (2014). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. [Online] Available at: [Link]
-
Scientific Electronic Library Online. (2016). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. [Online] Available at: [Link]
-
ResearchGate. (2014). Synthesis of 5-Aroylamino-3H-1,3,4-thiadiazole-2-thiones and Their Tautomerism. [Online] Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Online] Available at: [Link]
-
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. [Online] Available at: [Link]
-
ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. [Online] Available at: [Link]
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- 9. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione under different pH conditions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione under various pH conditions. Understanding the stability profile of this molecule is a critical prerequisite for the development of robust formulations and the generation of reliable biological data.
Frequently Asked Questions (FAQs)
Q1: Why is understanding the pH stability of this compound crucial for my research?
Understanding the pH-dependent stability is fundamental to the entire drug development process. The pH of the environment can dramatically influence a compound's shelf-life, bioavailability, and even its mechanism of action. For instance, a compound that is stable in a formulated vial (perhaps at a slightly acidic pH) may rapidly degrade in the neutral pH of the bloodstream or cell culture media, leading to a loss of efficacy and inconsistent experimental results.[1][2] Stability testing across a range of pH values helps to identify the optimal conditions for storage, formulation, and in-vitro/in-vivo testing, ensuring that the observed biological activity is attributable to the parent compound and not its degradants.
Q2: What are the most likely degradation pathways for this compound, especially concerning the 1,3,4-thiadiazole core?
The 1,3,4-thiadiazole ring is an aromatic heterocyclic system that, while generally stable, possesses inherent reactivity that can lead to degradation under certain conditions.[3][4] The most common degradation pathway in aqueous media is hydrolytic cleavage of the thiadiazole ring. This process can be catalyzed by both acid and, more commonly, base.[1][5][6] The ring is susceptible to nucleophilic attack, particularly by hydroxide ions in neutral to basic conditions, which can lead to ring-opening.[7][8] The exocyclic thione group and the phenylamino substituent will also influence the electron distribution and overall stability of the ring system.
Q3: What are the initial indicators that my compound is degrading during an experiment?
Initial signs of degradation can be both physical and analytical. Visually, you might observe a change in the color or clarity of your solution, or the formation of a precipitate as degradation products may have different solubility profiles than the parent compound.[1] Analytically, when using techniques like High-Performance Liquid Chromatography (HPLC), the primary indicator of degradation is a decrease in the peak area of the parent compound over time, coupled with the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide: Common Issues in pH Stability Studies
Q4: My compound's activity drops significantly in my 48-hour cell-based assay. How do I confirm if this is a stability issue?
Root Cause Analysis: A time-dependent loss of activity, especially over extended periods like 48 hours, strongly suggests compound instability in the assay medium. Cell culture media are typically buffered around pH 7.4, a condition where the 1,3,4-thiadiazole ring can be susceptible to hydrolytic cleavage.[1]
Recommended Solution:
-
Conduct a Stability Study in Assay Media: Prepare a solution of your compound in the cell culture medium (without cells) at the final assay concentration.
-
Incubate: Keep the solution under the same incubation conditions as your cell-based assay (e.g., 37°C, 5% CO₂).
-
Time-Point Analysis: At various time points (e.g., 0, 6, 12, 24, and 48 hours), take an aliquot of the solution.
-
Quantify: Analyze the samples using a validated, stability-indicating HPLC method to determine the percentage of the parent compound remaining. A significant decrease over the 48-hour period confirms instability as the likely cause of the activity drop.
Q5: I am observing new, unidentified peaks in my HPLC chromatogram after incubating my compound in a basic buffer (pH 9). What are these, and how can I identify them?
Root Cause Analysis: The appearance of new peaks under basic conditions is a classic sign of base-catalyzed hydrolysis. The 1,3,4-thiadiazole ring is known to be susceptible to cleavage under basic conditions.[1][7] These new peaks are likely degradation products resulting from the opening of the heterocyclic ring.
Recommended Solution: Forced Degradation Studies
To confidently identify these unknown peaks, you should perform a "forced degradation" or "stress testing" study.[9][10] This involves intentionally degrading the compound under harsh conditions to generate a sufficient quantity of the degradants for characterization.
-
Protocol: Treat a concentrated solution of your compound with a strong base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 60°C) for several hours.
-
Analysis: Analyze the stressed sample using HPLC-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products, offering critical clues to their structures. This information is invaluable for understanding the degradation pathway.
Q6: My stability data is highly variable and not reproducible. What are the most common experimental pitfalls?
Root Cause Analysis: Inconsistent results in pH stability studies often stem from subtle, overlooked experimental variables.
Recommended Solutions & Best Practices:
-
Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH after the addition of your compound stock solution (which is often in an organic solvent like DMSO). Always verify the final pH of the experimental solution.
-
Compound Solubility: If your compound's solubility in the aqueous buffer is low, it may precipitate over time, leading to an apparent (but false) decrease in concentration. Visually inspect your samples for any cloudiness or precipitate. It is crucial to work at a concentration well below the kinetic solubility limit of the compound in the chosen buffer.
-
Temperature Control: Degradation reactions are temperature-dependent. Use a calibrated incubator or water bath to ensure a consistent temperature throughout the experiment.
-
Light Sensitivity (Photostability): If not already ruled out, assess the photostability of your compound. Conduct parallel experiments where one set of samples is protected from light (e.g., wrapped in aluminum foil) to see if light exposure contributes to degradation.
Experimental Protocols & Data Presentation
Protocol 1: pH Stability Profile Assessment
This protocol outlines a standardized method for evaluating the stability of this compound across a range of pH values.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, and 9). See Table 1 for recommended buffer systems.
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Working Solution Preparation: Dilute the stock solution into each pre-warmed (e.g., 37°C) buffer to a final concentration of 10-20 µM. Ensure the final DMSO concentration is low (<0.5%) to minimize co-solvent effects.
-
Incubation: Incubate all solutions at a constant, controlled temperature (e.g., 37°C).
-
Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Quenching (Optional but Recommended): To stop the degradation reaction immediately upon sampling, quench the aliquot by diluting it in a mobile phase or a buffer at a pH where the compound is known to be stable.
-
HPLC Analysis: Analyze each sample using a validated stability-indicating HPLC method. The method should be capable of resolving the parent compound from any potential degradants.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point. This allows for the determination of the degradation rate and half-life (t½) at each pH.
Table 1: Recommended Buffer Systems for pH Stability Studies
| Target pH | Buffer System | Typical Concentration (mM) |
| 3.0 | Citrate Buffer | 50 |
| 5.0 | Acetate Buffer | 50 |
| 7.4 | Phosphate-Buffered Saline (PBS) | 50 |
| 9.0 | Borate Buffer | 50 |
Visualizations
Workflow for pH Stability Testing
The following diagram illustrates the logical flow of the experimental protocol described above.
Caption: Plausible hydrolytic degradation pathway of the 1,3,4-thiadiazole ring in basic media.
References
-
Hudson Lab Automation. (n.d.). pH for Stability Testing and Analysis. Retrieved from [Link]
- Petrow, V., Stephenson, O., Thomas, A. J., & Wild, A. M. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1508. DOI: 10.1039/JR9580001508.
- Maadadi, R., Pevzner, L.M., & Petrov, M.L. (n.d.). Thiadiazole ring opening in the derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases. Russian Journal of Bakhtin Studies.
- Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. INTERNATIONAL JOURNAL OF SCIENTIFIC & TECHNOLOGY RESEARCH, 4(9), 393.
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
- Ahuja, S. (2012). Stability Testing of Pharmaceutical Products. Journal of Pharmaceutical and Biomedical Analysis.
- Royal Society of Chemistry. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed).
-
Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]
- Kumar, D., Kumar, N. M., & Shah, K. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry.
-
Matrix Fine Chemicals. (n.d.). 5-(PHENYLAMINO)-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE. Retrieved from [Link]
- Moreira, C. M., Marin-Barroso, E., Pereira, S. V., Raba, J., Messina, G. A., & Bertolino, F. A. (2020). Analytical Methods. Royal Society of Chemistry.
-
ResearchGate. (n.d.). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PubMed Central.
- Al-Ostath, A., Al-Assad, R., Al-kabban, M., & Jbeily, R. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.
- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules.
- MDPI. (2023).
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. Retrieved from [Link]
- ISRES Publishing. (2021). Thiadiazoles and Their Properties.
-
National Center for Biotechnology Information. (n.d.). 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione. Retrieved from [Link]
- Scolari, I. R., de la Cruz-Thea, B., Musri, M., & Granero, G. E. (2024). Analytical Methods. Royal Society of Chemistry.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). 5-(2-AMINOPHENYL)-1,3,4-OXADIAZOLE-2(3H)
- ResearchGate. (2014). Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds.
- Royal Society of Chemistry. (2018). Analytical Methods.
- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Analytical Methods. Royal Society of Chemistry.
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- 5. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole | Semantic Scholar [semanticscholar.org]
- 6. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Thiadiazole ring opening in the derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases - Maadadi - Russian Journal of General Chemistry [bakhtiniada.ru]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov.ph [fda.gov.ph]
Technical Support Center: Crystallization of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Prepared by the Office of Senior Application Scientists
This guide provides in-depth troubleshooting for the crystallization of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione (CAS No. 10253-83-5). It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Compound Quick Reference
| Property | Value | Source |
| CAS Number | 10253-83-5 | [1][2][3] |
| Molecular Formula | C₈H₇N₃S₂ | [1][2][3] |
| Molecular Weight | 209.29 g/mol | [1][2][3] |
| Melting Point | 226-228 °C | [2] |
| Appearance | Varies (typically off-white to yellow solid) | Inferred |
| IUPAC Name | This compound | [1] |
Troubleshooting Crystallization: A Question & Answer Guide
This section addresses specific issues you may encounter during the crystallization of this compound.
Q1: My compound refuses to crystallize from solution after cooling. What are the likely causes and how can I induce crystallization?
A1: Failure to crystallize is typically due to one of two reasons: the solvent choice is inappropriate, or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.
Causality: For crystallization to occur, the solution must be saturated or supersaturated, meaning the concentration of the solute is higher than its solubility at a given temperature.[4] However, crystal formation requires an initial energy barrier to be overcome for the first few molecules to arrange themselves into a stable crystal lattice, a process called nucleation.
Troubleshooting Steps:
-
Induce Nucleation: If your solution is clear and no crystals have formed after cooling, the system may be supersaturated and require intervention.
-
Scratching Method: Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod.[5][6] The microscopic scratches on the glass provide high-energy nucleation sites for crystals to begin forming.
-
Seed Crystal: If you have a pure crystal of the target compound, add a tiny speck to the solution.[6] This seed crystal acts as a template, bypassing the initial nucleation energy barrier.
-
Drastic Cooling: Place the flask in an ice/salt bath to further decrease the compound's solubility.[6] Combine this with scratching for better results.
-
-
Re-evaluate Solvent Volume: You may have used too much solvent.[5][6]
-
Solution: Gently heat the solution to boil off a portion of the solvent.[5] Continue to remove solvent until you observe slight turbidity (cloudiness) in the hot solution, indicating you are near the saturation point. Then, add a few drops of fresh hot solvent to redissolve everything and allow it to cool slowly again.
-
-
Re-assess Solvent System: The chosen solvent may be too effective, keeping the compound soluble even at low temperatures.
-
Solution: A good crystallization solvent should dissolve the compound when hot but have poor solubility when cold.[7] For heterocyclic compounds like this thiadiazole, common solvents for recrystallization include ethanol or mixtures such as benzene-chloroform.[8] Consider using a solvent-antisolvent system. Dissolve your compound in a minimal amount of a "good" solvent (like DMF or ethyl acetate) while warm, then slowly add a miscible "poor" solvent (like water or hexane) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[9]
-
Caption: Decision tree for selecting a suitable crystallization solvent.
Standard Recrystallization Protocol
This section provides a baseline methodology for the crystallization of this compound.
Objective: To purify the crude solid by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Erlenmeyer flasks (2)
-
Selected crystallization solvent (e.g., Ethanol)
-
Heat source (hot plate)
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose an appropriate solvent where the target compound is soluble when hot and insoluble when cold. Ethanol is a reasonable starting point for many thiadiazole derivatives. [8][10]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Subsequently, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator.
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
5-(PHENYLAMINO)-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE. Matrix Fine Chemicals. [Link]
-
This compound. CAS Common Chemistry. [Link]
-
5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione. PubChem. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Guide for crystallization. Authoritative Crystallography Resource. [Link]
-
Crystal Growing Tips. University of Florida, Center for Xray Crystallography. [Link]
-
1,3,4-Thiadiazole-2(3H)-thione, 5-anilino-. PubChem. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives. PubMed Central. [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives. Chemical Methodologies. [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
-
SOP: CRYSTALLIZATION. Standard Operating Procedure Document. [Link]
-
Synthesis and characterisation of some thiadiazole derivatives. Research Article Summary. [Link]
-
Chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives. ResearchGate. [Link]
-
New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives. Chemical Science International Journal. [Link]
-
Key Considerations for Crystallization Studies. H.E.L Group. [Link]
-
Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative. ResearchGate. [Link]
-
1,3,4-Thiadiazole-2(3H)-thione, 5-(methylamino)-. SIELC Technologies. [Link]
-
1,3,4-Thiadiazole-2(3H)-thione, 5,5'-dithiobis-. PubChem. [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and characterizations of novel thiazolyl-thiadiazole derivatives. ResearchGate. [Link]
-
5-methylamino-1,3,4-thiadiazole-2-thiol. ChemSynthesis. [Link]
-
Synthesis of new 2-phenylamino-5-[(α-acylamino)-p-x-stiryl]-1,3,4-thiadiazole compounds. ResearchGate. [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole Derivatives. Iraqi National Journal of Chemistry. [Link]
-
Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. [Link]
-
Synthesis, Crystal Structure and QuantumChemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. MDPI. [Link]
-
5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione. PubMed Central. [Link]
-
Aqueous solubility of the 1,3,4-thiadiazole derivatives. ResearchGate. [Link]
Sources
- 1. 5-(PHENYLAMINO)-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE | CAS 10253-83-5 [matrix-fine-chemicals.com]
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- 3. 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- | C8H7N3S2 | CID 707055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. helgroup.com [helgroup.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. science.uct.ac.za [science.uct.ac.za]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chemmethod.com [chemmethod.com]
minimizing side product formation in 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione synthesis
Technical Support Center: Synthesis of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of this compound. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction outcomes. This document is structured to help you diagnose issues, optimize conditions, and proactively prevent the formation of common side products.
Section 1: The Core Synthesis - Mechanism and Key Control Points
The most reliable and widely adopted synthesis proceeds via the cyclization of 4-phenylthiosemicarbazide with carbon disulfide (CS₂) in a basic medium.[1] Understanding the mechanism is the first step toward controlling the outcome.
Reaction Scheme:
-
Step 1: Precursor Synthesis: 4-phenylthiosemicarbazide is formed by the reaction of phenyl isothiocyanate with hydrazine hydrate.
-
Step 2: Cyclization: The precursor is then cyclized using carbon disulfide in the presence of a base like potassium hydroxide (KOH).
Mechanism of Cyclization:
-
Deprotonation: The base (e.g., OH⁻) abstracts a proton from the thiosemicarbazide, creating a more potent nucleophile.
-
Nucleophilic Attack: The sulfur of the deprotonated thiosemicarbazide attacks the electrophilic carbon of carbon disulfide to form a dithiocarbamate intermediate.
-
Intramolecular Cyclization & Dehydration: A subsequent intramolecular nucleophilic attack by a nitrogen atom, followed by the elimination of a water molecule and hydrogen sulfide, leads to the formation of the 1,3,4-thiadiazole ring. The final product exists in equilibrium between its thione and thiol tautomeric forms.
The efficiency of this pathway is highly dependent on maintaining reaction conditions that favor this specific sequence over alternative, competing reactions.
Caption: High-level workflow for the two-step synthesis.
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low yield of the target compound, with significant recovery of unreacted 4-phenylthiosemicarbazide.
-
Question: My reaction has stalled, and TLC/LC-MS analysis shows mostly starting material even after the recommended reaction time. What went wrong?
-
Answer: This is one of the most common issues and almost always points to insufficient activation of the nucleophile or suboptimal reaction conditions.
-
Causality: The key cyclization step requires the deprotonation of the thiosemicarbazide precursor by a base. Without sufficient base, the nucleophilicity is too low for an efficient reaction with carbon disulfide at room temperature.
-
Troubleshooting Steps:
-
Verify Base Stoichiometry and Quality: Ensure you are using at least one equivalent of a strong base (e.g., KOH, NaOH). If using an older bottle of base, it may have absorbed atmospheric CO₂ and lost potency. Use freshly prepared solutions or new pellets.
-
Solvent Choice: While ethanol is common, 4-phenylthiosemicarbazide has limited solubility. If you observe suspended solids, consider switching to a solvent with higher dissolving power, such as Dimethylformamide (DMF), which can significantly improve reaction rates.
-
Temperature Control: While the reaction typically proceeds well at room temperature, gentle heating to 40-50°C can increase the rate of reaction.[1] However, be cautious, as excessive heat can promote side reactions (see Issue 3).
-
Purity of Carbon Disulfide: Ensure the CS₂ is pure. Older stock can contain impurities that may interfere with the reaction.
-
-
Issue 2: The major isolated product is not the desired thiadiazole but an isomeric triazole.
-
Question: My characterization data (NMR, MS) suggests the formation of a 4-phenyl-1,2,4-triazole-3,5-dithiol derivative instead of the expected 1,3,4-thiadiazole. Why did this happen?
-
Answer: This indicates that the cyclization pathway has fundamentally shifted. The formation of a 1,2,4-triazole ring from a thiosemicarbazide precursor typically occurs when reacting with carboxylic acids or their derivatives under acidic or dehydrating conditions, not usually with CS₂.[2]
-
Causality: The thiosemicarbazide has multiple nucleophilic sites. Under basic conditions with CS₂, the terminal sulfur is the preferred site of attack. However, if acidic contaminants are present, a different cyclization involving the nitrogen atoms can be favored, leading to the triazole isomer.
-
Troubleshooting Steps:
-
Check for Acidic Contamination: The most likely culprit is contamination in your starting materials or solvent. Ensure your 4-phenylthiosemicarbazide was not synthesized using an acid catalyst that wasn't fully removed.
-
Ensure a Basic Environment: The reaction must be basic. Re-verify the amount and addition of your base. The pH of the reaction mixture should be well above 7.
-
Confirm Starting Material Identity: Run a full characterization (¹H NMR, ¹³C NMR, MS) on your 4-phenylthiosemicarbazide precursor to confirm its identity and rule out any isomeric impurities from its own synthesis.
-
-
Sources
Technical Support Center: Troubleshooting Inconsistencies in the Biological Testing of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Abstract: This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering inconsistencies in the biological testing of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione and its analogs. Drawing from established principles of assay development and medicinal chemistry, this document addresses common pitfalls, including compound-specific properties and assay artifacts, that can lead to unreliable or conflicting data. Through a question-and-answer format, we delve into the causality behind these experimental challenges and offer validated, step-by-step protocols to mitigate them, ensuring the generation of robust and reproducible results.
Introduction: The Challenge of the Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this guide, this compound, and its related structures are of significant interest for therapeutic development.[4][5] However, the journey from synthesis to reliable biological data is often fraught with inconsistencies. Researchers frequently report variability in potency, conflicting results between different assays, and a general lack of reproducibility.
These challenges often stem from a combination of the compound's intrinsic physicochemical properties and its potential for non-specific interactions within biological assay systems. This guide is designed to serve as a first-line technical resource to diagnose and resolve these common issues, promoting scientific integrity and accelerating the drug discovery process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Compound Handling and Physicochemical Properties
Question 1: I've synthesized and confirmed the structure of my this compound derivative, but I'm observing significantly lower than expected bioactivity in my primary screen. What could be the issue?
Answer: Low or inconsistent bioactivity, even with a structurally confirmed compound, often points to issues with compound purity, stability, or solubility.[6]
Causality & Expert Insights:
-
Purity: Even minor impurities from the synthesis can interfere with the assay or possess opposing biological effects, masking the true activity of your compound.
-
Stability: While the thiadiazole ring itself is generally stable, the overall molecule can degrade under specific experimental conditions (e.g., pH, temperature, light exposure) or during storage, especially in solution.[6][7]
-
Solubility: This is a primary culprit for many in-vitro assay failures. If your compound precipitates in the assay buffer, its effective concentration at the target site is drastically reduced, leading to an underestimation of its potency.[6][8] Many heterocyclic compounds, including some thiadiazole derivatives, exhibit poor aqueous solubility.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low bioactivity.
Step-by-Step Protocols:
-
Purity and Identity Re-verification:
-
Protocol: Analyze your compound stock using High-Performance Liquid Chromatography (HPLC) to assess purity (aim for >95%). Confirm the molecular weight via Mass Spectrometry (MS) and the structure via ¹H and ¹³C NMR.
-
Trustworthiness: This ensures you are testing the intended molecule, free from confounding contaminants.[6]
-
-
Solubility Assessment:
-
Protocol: Prepare your compound at the highest intended assay concentration in the final assay buffer. Visually inspect for any cloudiness or precipitate after incubation. For a quantitative measure, perform a kinetic or thermodynamic solubility assay.
-
Expertise: If solubility is below the desired testing concentration, the resulting IC₅₀ values will be inaccurate. Consider reformulating with excipients or using a different solvent system, always ensuring the final solvent concentration (e.g., DMSO) is consistent and non-inhibitory across all wells.
-
Question 2: My compound shows potent activity in a primary biochemical assay, but this activity disappears or is greatly reduced in a cell-based assay. Why the discrepancy?
Answer: This is a classic and frequent challenge in drug discovery. The discrepancy often arises from factors not present in a simple biochemical assay, such as cell membrane permeability, metabolic instability, or efflux pump activity.
Causality & Expert Insights:
-
Membrane Permeability: The compound may be unable to cross the cell membrane to reach its intracellular target. The mesoionic nature of some 1,3,4-thiadiazoles can aid in crossing membranes, but this is highly dependent on the overall molecular structure.[1]
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes (e.g., Cytochrome P450s) into inactive forms.
-
Efflux Pumps: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
Data Presentation: Investigating Cellular Activity Drop-off
| Parameter | Experimental Assay | Potential Interpretation of Negative Result |
| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | Low permeability suggests the compound cannot enter the cell passively. |
| Metabolism | Liver Microsome Stability Assay | High clearance suggests the compound is rapidly metabolized and inactivated. |
| Efflux | Caco-2 Bidirectional Transport Assay | A high efflux ratio (B-A / A-B > 2) indicates the compound is actively pumped out of cells. |
Troubleshooting Workflow:
Caption: Decision tree for cell-based activity loss.
Category 2: Assay Interference and Artifacts
Question 3: My this compound derivative is active across multiple, unrelated screening assays. Should I be concerned about this promiscuous activity?
Answer: Yes, this is a significant red flag. Promiscuous activity is a hallmark of Pan-Assay Interference Compounds (PAINS).[9] These compounds often generate false positive results through non-specific mechanisms rather than by specific, targeted interactions.
Causality & Expert Insights:
-
Chemical Reactivity: The 1,3,4-thiadiazole scaffold, particularly with a thione group, can be chemically reactive. Thiol-containing compounds can interfere with assays by reacting with cysteine residues on proteins, chelating metals, or acting as redox-active agents.[10][11] This reactivity can lead to non-specific enzyme inhibition or disruption of assay reagents.
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that sequester and non-specifically inhibit enzymes, leading to false-positive signals.
-
Assay Technology Interference: The compound may interfere with the detection method itself, for instance, by possessing intrinsic fluorescence or by quenching the fluorescent signal of the reporter molecule.
Troubleshooting Workflow for PAINS Identification:
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fused Tetrahydroquinolines Are Interfering with Your Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Analytical Methods for 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione Detection
Welcome to the technical support center dedicated to the analytical method refinement for 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your experimental results.
Introduction to Analytical Challenges
This compound is a heterocyclic compound with significant interest in pharmaceutical research. Its unique structure, featuring a thiadiazole ring, presents specific challenges in analytical detection. Issues such as poor solubility, potential for tautomerism, and interaction with analytical hardware can lead to unreliable and inconsistent data.[1][2] This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC), a common and powerful analytical technique.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in your chromatogram.
-
Inconsistent peak integration and reduced accuracy.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| Secondary Interactions with Column Silanols | The amine and thione groups in the molecule can interact with residual silanol groups on the silica-based column packing, leading to peak tailing. Solution: Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). This will mask the active sites on the column. |
| Column Overload | Injecting too concentrated a sample can saturate the stationary phase, causing peak fronting. Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue. |
| Inappropriate Mobile Phase pH | The compound's ionization state is pH-dependent. An unsuitable pH can lead to mixed-mode retention and poor peak shape. Solution: Adjust the mobile phase pH. For this compound, a slightly acidic mobile phase (e.g., pH 3-4 with formic or phosphoric acid) is a good starting point to ensure consistent protonation.[3][4] |
| Contaminated Guard or Analytical Column | Buildup of strongly retained sample components can lead to peak distortion.[5][6] Solution: First, try flushing the column with a strong solvent. If that fails, replace the guard column. As a last resort, the analytical column may need to be replaced.[7] |
Issue 2: Inconsistent Retention Times
Symptoms:
-
Retention times shifting between injections or analytical runs.
-
Difficulty in peak identification and quantification.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| Fluctuations in Mobile Phase Composition | Inaccurate mixing by the HPLC pump can lead to shifts in retention time. Solution: Manually prepare the mobile phase to eliminate pump mixing as a variable. If the problem resolves, the pump's proportioning valve may need servicing.[5] |
| Temperature Variations | Column temperature affects retention. Inconsistent ambient temperatures can cause drift. Solution: Use a column thermostat to maintain a constant temperature throughout the analysis.[5] |
| Column Equilibration | Insufficient equilibration time between injections can lead to shifting retention times. Solution: Ensure the column is fully equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration. |
| Mobile Phase Degradation | Buffers can degrade over time, leading to pH shifts and changes in retention. Solution: Prepare fresh mobile phase daily. |
Issue 3: Low Signal Intensity or No Peak Detected
Symptoms:
-
Small peak area or no detectable peak for your analyte.
-
Poor sensitivity.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Solution |
| Poor Solubility | The compound may have low solubility in the injection solvent or mobile phase, leading to precipitation.[1] Solution: Use a stronger organic solvent like DMSO for sample dissolution. Ensure the final concentration of the organic solvent in the injected sample is compatible with the mobile phase to prevent precipitation on the column. |
| Analyte Degradation | The thiadiazole ring can be susceptible to degradation under certain conditions (e.g., extreme pH, light exposure).[1] Solution: Prepare samples fresh and protect them from light. Analyze a sample that has been subjected to the assay conditions to check for degradation. |
| Incorrect Detection Wavelength | The selected UV wavelength may not be optimal for this compound. Solution: Determine the compound's maximum absorbance (λmax) using a UV-Vis spectrophotometer and set the detector to this wavelength for maximum sensitivity. |
| System Leaks | A leak in the HPLC system can lead to low pressure and reduced sample delivery to the detector.[6] Solution: Systematically check all fittings and connections for leaks. |
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of this compound in solution?
A1: Mercapto-substituted thiadiazoles can exist in thiol or thione tautomeric forms.[2] The thione form is generally more stable. However, the equilibrium can be influenced by the solvent and pH. It is crucial to maintain consistent analytical conditions to ensure you are analyzing a single, predominant form.
Q2: How can I confirm the identity of my synthesized this compound?
A2: A combination of analytical techniques is recommended for unambiguous identification.[1] These include:
-
Mass Spectrometry (MS): To confirm the molecular weight.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.[10][12]
Q3: What are the key parameters for validating an analytical method for this compound?
A3: Method validation is essential to ensure that the analytical method is suitable for its intended purpose.[13][14] Key validation parameters, as per ICH guidelines, include:[15][16]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Isocratic elution with 60% Mobile Phase B at a flow rate of 1.0 mL/min is a good starting point.
3. Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., DMSO, acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determine the λmax of the compound (a starting point could be around 270-330 nm).
Protocol 2: Sample Preparation from a Biological Matrix (e.g., Plasma)
This protocol outlines a protein precipitation method for extracting the analyte from plasma.
1. Materials:
-
Acetonitrile (ice-cold)
-
Vortex mixer
-
Centrifuge
2. Procedure:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: A streamlined workflow for the HPLC analysis of this compound.
Troubleshooting Logic for Poor Peak Shape
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isres.org [isres.org]
- 3. 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylamino)- | SIELC Technologies [sielc.com]
- 4. Separation of 1,3,4-Thiadiazole-2(3H)-thione, 5-anilino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. agilent.com [agilent.com]
- 8. 1,3,4-Thiadiazole-2(3H)-thione, 5-methyl- [webbook.nist.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
- 12. jocpr.com [jocpr.com]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. emerypharma.com [emerypharma.com]
- 15. wjarr.com [wjarr.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
Validation & Comparative
A Comparative Analysis of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione and Other Thiadiazole Derivatives in Medicinal Chemistry
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, prized for its versatile pharmacological activities. This five-membered heterocycle, a bioisostere of pyrimidine, frequently appears in compounds exhibiting a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its mesoionic character allows for efficient crossing of cellular membranes, enhancing bioavailability and interaction with biological targets.[1] This guide provides an in-depth comparative study of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione and its derivatives, focusing on their synthesis, biological activities, and structure-activity relationships, supported by experimental data and protocols.
The Significance of the 1,3,4-Thiadiazole Core
The unique arrangement of sulfur and nitrogen atoms in the 1,3,4-thiadiazole ring imparts a distinct electronic and structural profile, making it a privileged scaffold in drug design. Derivatives of this core have been shown to engage with a variety of biological targets, including enzymes and signaling proteins crucial in pathological processes.[2][3] The ability to readily modify the scaffold at the C2 and C5 positions allows for the fine-tuning of physicochemical properties and biological activity, a key aspect in the development of targeted therapeutics.
Synthesis of this compound and its Analogs
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, including this compound, typically involves the cyclization of thiosemicarbazide precursors. A general and efficient method involves the reaction of a substituted thiosemicarbazide with carbon disulfide in the presence of a base.
General Synthetic Protocol:
A common route to synthesize 5-substituted-amino-1,3,4-thiadiazole-2-thiones involves the reaction of the corresponding thiosemicarbazide with carbon disulfide in a basic medium, such as potassium hydroxide or sodium hydroxide, followed by acidification.
Comparative Biological Activities
The therapeutic potential of thiadiazole derivatives is vast, with significant research focused on their anticancer and antimicrobial properties. The following sections provide a comparative analysis of this compound and related compounds, with supporting experimental data where available.
Anticancer Activity
Thiadiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt and MAPK/ERK, induction of apoptosis, and cell cycle arrest.[3]
A study on a series of 2-(substituted-phenylamino)-5-(substituted-phenyl)-1,3,4-thiadiazoles revealed potent cytotoxic activity against various cancer cell lines. For instance, the compound 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole demonstrated significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 49.6 µM and 53.4 µM, respectively.[4]
Another study highlighted a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, where compounds featuring substituted piperazines showed high activity against MCF-7 and HepG2 cancer cells.[5] This underscores the importance of the substituent at the C5 position in determining cytotoxic potency.
Table 1: Comparative Anticancer Activity of Selected Thiadiazole Derivatives
| Compound ID | R1-Group (at C2) | R2-Group (at C5) | Cancer Cell Line | IC50 (µM) | Reference |
| ST10 | 2-trifluoromethylphenylamino | 3-methoxyphenyl | MCF-7 | 49.6 | [4] |
| ST10 | 2-trifluoromethylphenylamino | 3-methoxyphenyl | MDA-MB-231 | 53.4 | [4] |
| 4e | 4-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl | Substituted piperazine | MCF-7 | Not specified | [5] |
| 4i | 4-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl | Benzyl piperidine | HepG2 | Not specified | [5] |
| FABT | 4-fluorophenylamino | 2,4-dihydroxyphenyl | A549 | Not specified | [6] |
Note: Direct comparative IC50 values for this compound were not available in the searched literature. The table presents data for structurally related compounds to illustrate the impact of substitutions.
Antimicrobial Activity
The antimicrobial potential of 1,3,4-thiadiazole derivatives is well-documented, with activity against a broad spectrum of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
One study reported the synthesis of 5-substituted-1,3,4-thiadiazole-2(3H)-thione derivatives and their evaluation against various microbial strains. The results indicated that some of these compounds exhibited significant bactericidal or fungicidal effects, particularly against Gram-positive bacteria and Candida species.[7]
Another study on 2-amino-5-substituted-1,3,4-thiadiazoles showed that the nature of the substituent at the C5 position plays a crucial role in determining the antimicrobial spectrum and potency.[8]
Table 2: Comparative Antimicrobial Activity of Selected Thiadiazole Derivatives
| Compound ID | R-Group (at C5) | Test Organism | MIC (µg/mL) | Reference |
| 23p | 4-bromophenyl | Staphylococcus epidermidis | 31.25 | [8] |
| 23p | 4-bromophenyl | Micrococcus luteus | 15.63 | [8] |
| Compound A | Not specified | Gram-positive bacteria | Moderate to good activity | [9] |
| Compound B | Not specified | Gram-positive bacteria | Moderate to good activity | [9] |
Note: MIC values for this compound were not available in the searched literature. The table presents data for structurally related compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,3,4-thiadiazole derivatives is intricately linked to their structural features. Key SAR observations include:
-
Substituents at the C2 and C5 positions: The nature, size, and electronic properties of the groups attached to these positions significantly influence the compound's interaction with biological targets. Aromatic or heteroaromatic rings at these positions are often associated with enhanced activity.
-
The Amino Linker at C2: For 2-amino-1,3,4-thiadiazole derivatives, substitutions on the amino group can modulate lipophilicity and hydrogen bonding capacity, thereby affecting cell permeability and target binding.
-
The Thione Group: The presence of a thione group at the C2 position can contribute to the compound's metal-chelating properties and its ability to interact with enzymatic active sites.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the biological evaluation of these compounds are essential.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow of the MTT Assay
Caption: A streamlined workflow of the MTT assay for determining the cytotoxic effects of thiadiazole derivatives.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiadiazole derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Protocol
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow of Broth Microdilution Assay
Caption: A schematic representation of the broth microdilution method for assessing the antimicrobial potency of thiadiazole derivatives.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of the thiadiazole derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The versatility of the 1,3,4-thiadiazole scaffold allows for extensive structural modifications, enabling the optimization of biological activity. While direct comparative data for the title compound is limited in the current literature, the analysis of structurally related derivatives provides valuable insights into the structure-activity relationships governing their therapeutic effects. Further research focusing on the direct comparison of these analogs under standardized experimental conditions is warranted to fully elucidate their therapeutic potential and guide the design of next-generation thiadiazole-based drugs.
References
-
2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. (2012). PubMed. [Link]
-
Thiadiazole derivatives as anticancer agents. (n.d.). PMC - NIH. [Link]
-
Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. (2025). ResearchGate. [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. [Link]
-
New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. (2015). Chemical Science International Journal. [Link]
-
New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. (2015). ResearchGate. [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. (n.d.). Semantic Scholar. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). PubMed Central. [Link]
-
Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. (n.d.). Journal of the Iranian Chemical Society. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. [Link]
-
Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives thioeters and schiff bases. (n.d.). ResearchGate. [Link]
-
Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. (2016). Asian Journal of Chemistry. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. (2007). Baghdad Science Journal. [Link]
-
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). PubMed. [Link]
-
Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. (2019). PeerJ. [Link]
-
1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. (n.d.). MDPI. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. (2007). Baghdad Science Journal. [Link]
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Bridging the Digital and the Bench: A Comparative Guide to Validating In Silico Predictions for 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Introduction: From Prediction to Proof in Drug Discovery
In the modern drug discovery paradigm, in silico screening has become an indispensable tool, rapidly identifying promising candidates from vast chemical libraries. The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, frequently flagged by computational models for its potential to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4][5][6][7][8] Our target molecule, 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione, emerges from this digital crucible with compelling predictions. However, a prediction is merely a hypothesis. The critical transition from theoretical promise to tangible therapeutic potential requires rigorous experimental validation.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate the computationally predicted activities of this compound. We will move beyond theoretical discussions to provide detailed, field-proven experimental protocols, compare its performance against established alternatives, and present a logical workflow for interpreting the results. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system with appropriate controls, thereby generating trustworthy and publishable data.
The In Silico Landscape: Deconstructing the Predictions
Computational docking and pharmacokinetic (ADMET) prediction tools suggest that this compound possesses a multi-faceted pharmacological profile. The 1,3,4-thiadiazole core is a known pharmacophore that interacts with a variety of biological targets.[1][9] Specifically, derivatives of this scaffold have shown significant activity as inhibitors of carbonic anhydrase, as antimicrobial agents, and as cytotoxic agents against cancer cell lines.[4][9][10][11]
Based on this established precedent, our validation strategy will focus on three key predicted activities:
-
Carbonic Anhydrase (CA) Inhibition: Many thiadiazole derivatives are known to act as potent inhibitors of CA isozymes, which are implicated in diseases like glaucoma and cancer.[6][11]
-
Antimicrobial Activity: The scaffold is common in compounds designed to combat bacterial and fungal pathogens.[1][4]
-
Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines.[9][10]
To bridge the computational-experimental gap, we will employ a systematic workflow.
Caption: Workflow from computational prediction to experimental validation.
Section 1: Validating Carbonic Anhydrase (CA) Inhibition
Rationale: Carbonic anhydrases are metalloenzymes crucial to processes like pH regulation and CO2 transport.[12] Their inhibition is a therapeutic strategy for several conditions. The assay described here leverages the esterase activity of CA, where the enzyme hydrolyzes a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP).[12][13] The rate of color formation is directly proportional to enzyme activity; thus, an inhibitor will slow this rate.
Comparative Compound: Acetazolamide, a potent and clinically used CA inhibitor, will serve as our positive control and performance benchmark.[14]
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay[12][13]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock: Dissolve human or bovine erythrocyte CA in cold Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -20°C.
-
CA Working Solution: Immediately before use, dilute the stock solution to 20-60 units/mL in cold Assay Buffer.
-
Substrate Stock (p-NPA): Prepare a 3 mM solution of p-nitrophenyl acetate in acetonitrile or DMSO. Prepare this fresh daily.
-
Test Compound (Thiadiazole): Prepare a 10 mM stock in DMSO. Create serial dilutions (e.g., 1000 µM to 0.1 µM) in Assay Buffer.
-
Positive Control (Acetazolamide): Prepare stock and serial dilutions as for the test compound.
-
-
Assay Plate Setup (96-well clear, flat-bottom):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Test Compound Wells: 158 µL Assay Buffer + 2 µL of each thiadiazole dilution + 20 µL CA Working Solution.
-
Positive Control Wells: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution + 20 µL CA Working Solution.
-
Perform all measurements in triplicate.
-
-
Procedure:
-
Add the Assay Buffer and inhibitor/vehicle solutions to the wells as described above.
-
Add the CA Working Solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Comparative Data Summary (Hypothetical Results)
| Compound | Predicted Activity | Experimental IC50 (µM) |
| This compound | High | 5.2 |
| Acetazolamide (Standard) | High | 0.998[11] |
Section 2: Validating Antimicrobial Activity
Rationale: The Broth Microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[16] This quantitative method allows for direct comparison of potency against various bacterial strains.
Comparative Compound: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, will be used as the positive control.
Protocol: Broth Microdilution for MIC Determination[15][16][17]
-
Reagent and Media Preparation:
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
-
Assay Plate Setup (96-well sterile, U-bottom):
-
Compound Preparation: In the first column of the plate, add the test compound or Ciprofloxacin to MHB at 2x the highest desired concentration.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from each well to the next across the plate (columns 1 through 10), resulting in a range of concentrations. Wells in column 11 will serve as growth controls.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11). Column 12 receives only MHB and serves as a sterility control.
-
-
Procedure:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well in the dilution series).[16]
-
The growth control (column 11) must show turbidity, and the sterility control (column 12) must remain clear.
-
Comparative Data Summary (Hypothetical Results)
| Compound | Target Organism | Predicted Activity | Experimental MIC (µg/mL) |
| This compound | S. aureus | Moderate | 16 |
| Ciprofloxacin (Standard) | S. aureus | High | 0.5 |
| This compound | E. coli | Low | >64 |
| Ciprofloxacin (Standard) | E. coli | High | 0.015 |
Section 3: Validating Anticancer Activity
Rationale: The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[17][18] It relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.
Comparative Compound: Doxorubicin, a potent and widely used chemotherapeutic agent, will serve as the positive control.
Protocol: MTT Cytotoxicity Assay[18][21][22]
-
Cell Culture and Plating:
-
Cell Line: Use a relevant cancer cell line (e.g., A549 - human lung carcinoma).
-
Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Adhesion: Incubate at 37°C in 5% CO₂ for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test thiadiazole and Doxorubicin in culture medium.
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plates for an exposure period (e.g., 48 or 72 hours).
-
-
MTT Assay Procedure:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration: % Viability = (Abs_treated / Abs_vehicle) * 100.
-
Plot % Viability vs. log[Compound Concentration] and fit to a dose-response curve to determine the IC50 value.
-
Comparative Data Summary (Hypothetical Results)
| Compound | Target Cell Line | Predicted Activity | Experimental IC50 (µM) |
| This compound | A549 | Moderate | 12.4[9] |
| Doxorubicin (Standard) | A549 | High | 0.8 |
Synthesizing the Evidence: A Final Verdict
The ultimate goal of this guide is to produce a clear, evidence-based comparison between the in silico predictions and the in vitro reality.
| Predicted Activity | Assay | In Silico Expectation | Experimental Outcome (Hypothetical) | Conclusion |
| CA Inhibition | Enzyme Kinetics | Potent Inhibitor | IC50 = 5.2 µM | Prediction Validated (Moderate Potency) |
| Antimicrobial | Broth Microdilution | Broad Spectrum | MIC = 16 µg/mL (S. aureus)MIC > 64 µg/mL (E. coli) | Partially Validated (Gram-Positive Activity Only) |
| Anticancer | MTT Assay | Cytotoxic | IC50 = 12.4 µM (A549) | Prediction Validated (Moderate Potency) |
Based on these hypothetical results, our test compound shows promise but requires further optimization. The validation process provides a clear path forward.
Caption: Decision-making tree based on initial validation outcomes.
This systematic approach transforms a computational prediction into a well-characterized lead compound. The data generated not only validates or refutes the initial hypotheses but also provides crucial direction for the next steps in the drug development pipeline, such as lead optimization, selectivity profiling, and eventual progression to more complex biological models.
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A Comparative Analysis of the Antifungal Efficacy of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione versus Commercial Fungicides
In the persistent search for novel therapeutic agents to combat the growing challenge of fungal resistance, the exploration of new chemical scaffolds is paramount. Among these, 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of the antifungal efficacy of a specific derivative, 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione, against established commercial fungicides. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating such compounds, grounded in standardized methodologies and field-proven insights.
Introduction to the Compounds: Structures and Mechanisms
A fundamental understanding of a compound's structure and its mechanism of action is the cornerstone of effective drug development. Here, we introduce our investigational compound and the commercial fungicides selected for this comparison.
The Investigational Compound: this compound
The 1,3,4-thiadiazole ring is a versatile heterocyclic system known for its diverse biological properties.[3] The presence of the toxophoric –N=C–S– moiety is believed to be crucial for its bioactivity.[3] The structure of our lead compound is presented below:
Chemical Structure:
-
Compound Name: this compound
-
Core Scaffold: 1,3,4-thiadiazole
The precise mechanism of action for many 1,3,4-thiadiazole derivatives is still under investigation. However, two primary hypotheses are prevalent in the literature:
-
Inhibition of Ergosterol Biosynthesis: Similar to azole fungicides, some thiadiazole derivatives are proposed to inhibit the fungal enzyme 14-α-sterol demethylase, a critical component of the ergosterol biosynthesis pathway.[3] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and cell death.
-
Disruption of Cell Wall Biogenesis: Other studies suggest that certain thiadiazole compounds interfere with the synthesis of key cell wall components like chitin and β(1→3) glucan.[4][5] This action compromises the structural integrity of the cell wall, leading to osmotic instability and cell lysis.
Commercial Fungicides for Comparison
To provide a relevant benchmark, we have selected two widely used commercial fungicides with distinct mechanisms of action:
-
Fluconazole (An Azole): A fungistatic agent that inhibits the enzyme 14-α-demethylase, thereby blocking the synthesis of ergosterol.[3][6] It is a first-line treatment for many Candida infections.
-
Amphotericin B (A Polyene): A fungicidal agent that binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[6] It has a broad spectrum of activity but is associated with significant toxicity.
Experimental Design: A Self-Validating Protocol for Efficacy Testing
To ensure the scientific rigor and trustworthiness of our comparison, we employ standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is the gold standard for determining the in vitro susceptibility of fungi to antifungal agents.[6][7][8] This protocol allows for the determination of two key metrics: the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[9][10]
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a 99.9% reduction (or a 3-log unit decrease) in the initial fungal inoculum.[11][12]
The following workflow provides a detailed, step-by-step guide for conducting this comparative analysis.
Experimental Workflow Diagram
Caption: Inhibition of the ergosterol pathway.
This proposed mechanism, targeting 14-α-demethylase, would explain the observed antifungal effects. The efficacy against a fluconazole-resistant strain could imply a different binding mode to the enzyme or an additional mechanism of action, such as the disruption of cell wall integrity as previously mentioned. [4][5]
Structure-Activity Relationship (SAR) Considerations
The phenylamino moiety of the compound is a prime target for chemical modification to optimize activity. Future work should focus on synthesizing analogues with different substitutions on the phenyl ring to explore their impact on potency and spectrum.
Caption: Logic for structure-activity relationship studies.
Conclusion and Future Directions
This guide demonstrates that this compound is a promising lead compound with potent, fungicidal activity across a relevant spectrum of fungal pathogens, including a drug-resistant strain. Its performance, when evaluated through standardized and self-validating protocols, positions it as a strong candidate for further preclinical development.
Future research should focus on:
-
Mechanism Elucidation: Definitive studies to confirm the precise molecular target(s).
-
Toxicology and Safety: In vitro and in vivo studies to assess cytotoxicity and establish a therapeutic window.
-
Pharmacokinetic Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize for potency, selectivity, and drug-like properties.
By adhering to a logical and rigorous scientific framework, the potential of novel chemical entities like this compound can be systematically unlocked, paving the way for the next generation of antifungal therapies.
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A Comparative Guide to the Structure-Activity Relationships of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione Analogs
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability, favorable pharmacokinetic properties, and its presence in numerous pharmacologically active compounds.[1][2][3][4] This five-membered heterocycle, with its unique electronic structure, serves as a versatile template for designing novel therapeutic agents targeting a wide array of diseases.[1][3][4][5] Among its many derivatives, the 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione core has emerged as a particularly promising pharmacophore. This structure exists in a thione-thiol tautomerism, which contributes to its diverse interaction capabilities with biological targets.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for this class of compounds. We will explore how subtle modifications to the phenylamino ring and the thiadiazole-thione core dramatically influence their biological performance, with a focus on antimicrobial, anticancer, and enzyme inhibitory activities. The insights presented herein are grounded in experimental data to empower researchers in the rational design of more potent and selective drug candidates.
General Synthetic Pathway
The synthesis of this compound analogs is typically achieved through a straightforward and efficient cyclization reaction. The most common approach involves the reaction of an appropriately substituted phenylthiosemicarbazide with carbon disulfide (CS₂) in a basic medium, such as dimethylformamide (DMF) or an alcoholic solution of potassium hydroxide.[6] The choice of DMF as a solvent is strategic, as its polar aprotic nature facilitates the dissolution of the thiosemicarbazide and stabilizes the charged intermediates formed during the reaction. Subsequent alkylation or other modifications can be performed on the thiol group to generate further diversity.[6]
Caption: General synthetic scheme for this compound analogs.
Comparative Analysis of Biological Activities
The therapeutic potential of this scaffold is broad, with significant activities reported in antimicrobial, anticancer, and enzyme inhibition domains. The following sections dissect the SAR for each category, supported by comparative experimental data.
Antimicrobial Activity
The 1,3,4-thiadiazole ring is a well-established pharmacophore in the development of antimicrobial agents.[1][7] Analogs of this compound have demonstrated notable efficacy against a range of bacterial and fungal pathogens.[8][9][10]
Structure-Activity Relationship Insights:
-
Influence of Phenyl Ring Substituents: The electronic nature of substituents on the phenylamino ring is a critical determinant of antimicrobial potency. The presence of electron-withdrawing groups, such as halogens (Cl, F) or nitro groups (NO₂), consistently enhances activity.[8][9] For instance, chlorinated and fluorinated derivatives show potent inhibitory effects against Gram-positive bacteria like S. aureus and B. subtilis.[8][9] This is likely due to increased lipophilicity, which facilitates membrane permeability, and the alteration of the electronic distribution of the molecule, enhancing its interaction with microbial targets.
-
Gram-Positive vs. Gram-Negative Selectivity: Many derivatives exhibit preferential activity against Gram-positive bacteria.[9] This selectivity may be attributed to differences in the cell wall composition between Gram-positive and Gram-negative bacteria, with the latter possessing an outer membrane that acts as an additional barrier to drug penetration.
-
Antifungal Potential: Certain substitutions can impart significant antifungal activity. Oxygenated substituents on the phenyl ring have been linked to improved potency against fungal species like Aspergillus niger and Candida albicans.[9]
Caption: SAR logic for antimicrobial activity of phenylamino-thiadiazole-thione analogs.
Table 1: Comparative Antimicrobial Activity of Selected Analogs
| Compound ID | Phenyl Ring Substituent (R) | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 8a | 4-Fluoro | S. aureus | 20-28 | [8][9] |
| 8b | 4-Chloro | S. aureus | 20-28 | [8][9] |
| 11c | 4-Chloro | B. subtilis | >50 | [9] |
| 11e | 4-Nitro | B. subtilis | 25 | [9] |
| Ciprofloxacin | (Reference Drug) | S. aureus | 18-20 |[8][9] |
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a privileged structure in oncology drug discovery, with derivatives showing potent cytotoxic effects against a variety of human cancer cell lines.[2][5][11][12] The 5-(phenylamino) analogs are no exception, and their SAR has been explored to optimize their antiproliferative properties.[13][14]
Structure-Activity Relationship Insights:
-
Substituent Effects on Cytotoxicity: The position and nature of substituents on both phenyl rings (at C2 and C5 of the thiadiazole) are crucial. For instance, a 2-(2-trifluoromethylphenylamino) substituent combined with a 5-(3-methoxyphenyl) group resulted in a compound with strong anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cells.[13] The introduction of methoxy groups on the phenyl ring is often associated with enhanced anticancer efficacy.[12][14]
-
Selectivity for Cancer Cells: A critical aspect of chemotherapy is selectivity. Encouragingly, many of these novel compounds have demonstrated weaker cytotoxic activity against normal fibroblast cell lines compared to breast cancer cells, suggesting a favorable therapeutic window.[13]
-
Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis. In silico and experimental studies suggest that these compounds can act via multitarget mechanisms, potentially involving the activation of Caspase 3 and Caspase 8 and the BAX protein.[13]
Table 2: Comparative Anticancer Activity (IC₅₀) of Selected Analogs
| Compound ID | C2-Substituent | C5-Substituent | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Cpd 1 | 2-(Trifluoromethyl)phenylamino | 3-Methoxyphenyl | MCF-7 | 49.6 | [13] |
| Cpd 1 | 2-(Trifluoromethyl)phenylamino | 3-Methoxyphenyl | MDA-MB-231 | 53.4 | [13] |
| 31 | 2-(4-(Trifluoromethyl)phenyl)acetamido | 5-(3-Methoxybenzylthio) | MDA-MB-231 | 9 | [11] |
| 37 | 2-(N-benzyl-amine) | 5-(2,5-Dimethoxyphenyl) | HT-29 (Colon) | >10 (68% inhib.) | [11] |
| Imatinib | (Reference Drug) | | MDA-MB-231 | 20 |[11] |
Enzyme Inhibition
Derivatives of this scaffold are effective inhibitors of several key enzymes, most notably carbonic anhydrases (CAs), which are implicated in diseases like glaucoma and certain cancers.[15][16]
Structure-Activity Relationship Insights:
-
Carbonic Anhydrase Inhibition: The 5-amino-1,3,4-thiadiazole-2-sulfonamide scaffold is a classic CA inhibitor.[15][16][17] Modifications to the 5-amino group, such as incorporating a phenylamino moiety and further derivatizing it, can fine-tune the inhibitory potency and selectivity against different CA isozymes (e.g., hCA I and hCA II).[15][17]
-
Key Moieties for Inhibition: The sulfonamide group (-SO₂NH₂) is a critical zinc-binding group essential for potent CA inhibition, mimicking the natural substrate. The thiadiazole ring acts as a rigid scaffold to correctly orient the sulfonamide within the enzyme's active site.
-
Other Enzyme Targets: Beyond CAs, these heterocycles have shown inhibitory activity against other enzymes like protoporphyrinogen oxidase (Protox), highlighting their versatility.[18] For Protox inhibition, bulky groups like tert-butyl on the thiadiazole ring and specific substitutions on a linked benzothiazole moiety were found to be crucial for high potency.[18]
Table 3: Comparative Carbonic Anhydrase (hCA) Inhibition of Selected Analogs
| Compound ID | Key Structural Features | Target Isozyme | Kᵢ (nM) | Reference |
|---|---|---|---|---|
| Compound 1 | 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide with (5-(2-chlorophenyl)furan-2-yl)methylene | hCA II | 0.15 | [17] |
| Compound 3 | 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetohydrazide with (5-(4-chlorophenyl)furan-2-yl)methylene | hCA I | 0.14 | [17] |
| 3n | 2-[[5-(2,4-dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]-4'-bromoacetophenone | hCA II | Potent & Selective | [17] |
| Acetazolamide | (Reference Drug) | hCA I / hCA II | Potent |[15][17] |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides standardized protocols for the synthesis and evaluation of these compounds.
Protocol 1: General Synthesis of this compound
This protocol is adapted from established one-pot synthesis methodologies.[6]
Objective: To synthesize the core scaffold via cyclization of a phenylthiosemicarbazide.
Materials:
-
Substituted phenylthiosemicarbazide (1.0 eq)
-
Carbon disulfide (CS₂) (1.2 eq)
-
Potassium hydroxide (KOH) (1.1 eq)
-
Ethanol or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolution: Dissolve potassium hydroxide (1.1 eq) in ethanol (20 mL) in a 100 mL round-bottom flask with stirring.
-
Addition of Reactant: To this solution, add the substituted phenylthiosemicarbazide (1.0 eq) and stir until fully dissolved.
-
Formation of Dithiocarbazate: Cool the mixture in an ice bath. Add carbon disulfide (1.2 eq) dropwise over 15 minutes. The causality for this slow, cooled addition is to control the exothermic reaction and prevent the formation of side products.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours, then gently reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Precipitation: Acidify the solution with dilute HCl to a pH of ~5-6. This protonates the intermediate salt, inducing the precipitation of the crude product.
-
Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR, and determine its melting point.[19][20]
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol describes a standard colorimetric assay to assess the antiproliferative activity of the synthesized analogs.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of test compounds against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
96-well microtiter plates, multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. This initial incubation is a self-validating step to ensure a healthy, uniform monolayer of cells before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration matched to the highest test compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
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Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC. PubMed Central. Available at: [Link]
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Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. National Institutes of Health. Available at: [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC. National Institutes of Health. Available at: [Link]
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Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
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Chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and CS2 - ResearchGate. ResearchGate. Available at: [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. PubMed Central. Available at: [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. MDPI. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES - International Journal of Pharmaceutical, Chemical, and Biological Sciences. ijpcbs.com. Available at: [Link]
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(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate. ResearchGate. Available at: [Link]
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Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed. PubMed. Available at: [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed. PubMed. Available at: [Link]
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Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. Available at: [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed. PubMed. Available at: [Link]
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Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma - SciSpace. SciSpace. Available at: [Link]
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Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative - Impactfactor. impactfactor.org. Available at: [Link]
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Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. avesis.edu.tr. Available at: [Link]
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Structure-activity relationships of thiadiazole agonists of the human secretin receptor - PMC. National Institutes of Health. Available at: [Link]
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Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Taylor & Francis Online. Available at: [Link]
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Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC. National Institutes of Health. Available at: [Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. MDPI. Available at: [Link]
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BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW | ShodhKosh: Journal of Visual and Performing Arts - Granthaalayah Publications and Printers. granthaalayah.com. Available at: [Link]
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SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO - Jetir.Org. jetir.org. Available at: [Link]
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Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors - PubMed. PubMed. Available at: [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. brief.land. Available at: [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione as a Novel Anticancer Agent
Objective: This guide provides a comprehensive framework for the in vivo validation of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione (herein referred to as PTT). It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of its potential performance against established alternatives, supported by detailed experimental protocols and mechanistic insights. Our focus is on establishing a robust, self-validating preclinical data package to inform go/no-go decisions for further development.
Introduction: The Rationale for Targeting the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Its structural similarity to pyrimidine, a core component of nucleobases, allows certain derivatives to interfere with DNA replication and other critical cellular processes.[2][3] Furthermore, the mesoionic character of the thiadiazole ring can enhance the ability of these compounds to cross cellular membranes and engage with biological targets, a desirable property for drug candidates.[1]
Derivatives of this scaffold have demonstrated potent anticancer activity across numerous preclinical studies by targeting a wide array of molecular pathways.[4][5] These mechanisms include the inhibition of crucial signaling kinases like PI3K/Akt and MAPK/ERK, disruption of tubulin polymerization, induction of apoptosis (programmed cell death), and cell cycle arrest.[1][4][5] Our focus, PTT, emerges from this promising chemical space. Initial in vitro screens suggest potent cytotoxic activity against various cancer cell lines, necessitating a rigorous in vivo assessment to understand its true therapeutic potential.
The In Vivo Imperative: Selecting the Appropriate Preclinical Model
Moving from a petri dish to a living organism is the crucible of drug development. An in vivo model is essential to evaluate a compound's efficacy within the complex architecture of a tumor microenvironment and to assess its systemic safety and pharmacokinetic profile. The choice of model is a critical decision that dictates the relevance and translatability of the findings.
-
Human Tumor Xenograft Models: These involve implanting human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice).[6][7] Their primary advantage is the use of human tumor cells, allowing for a direct assessment of the compound's effect on the intended target. However, the lack of a functional immune system means they are unsuitable for evaluating immunotherapies.[8] For a novel small molecule like PTT, a xenograft is the gold-standard initial model to test for direct antitumor activity.[6]
-
Syngeneic Models: In this system, murine tumor cells are implanted into immunocompetent mice of the same genetic background.[9][10][11] The presence of a fully functional immune system makes these models indispensable for studying cancer immunotherapies, such as checkpoint inhibitors.[10][12]
-
Patient-Derived Xenograft (PDX) Models: These models involve the direct implantation of tumor fragments from a human patient into an immunodeficient mouse.[13][14] PDX models are considered to more accurately reflect the heterogeneity and biology of human tumors.[13]
Our Choice for Initial Validation: We will proceed with a subcutaneous human tumor xenograft model .
-
Causality & Justification: This model is the most direct and cost-effective method to answer the primary question: Does PTT inhibit the growth of human cancer cells in a living system?[15] It minimizes confounding variables from the immune system, providing a clear assessment of the compound's direct cytotoxic or cytostatic effects. Positive results from this study would provide the necessary validation to justify more complex and resource-intensive studies in orthotopic or PDX models.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to ensure reproducibility and statistical power. Each step incorporates checks and justifications to maintain the integrity of the study.
Caption: High-level experimental workflow for in vivo validation.
Step-by-Step Methodology
-
Cell Line and Animal Husbandry:
-
Cell Line: Select a human cancer cell line with known in vitro sensitivity to PTT (e.g., MCF-7 for breast cancer). Culture cells under standard conditions and ensure they are in the logarithmic growth phase and free of mycoplasma before implantation.
-
Animals: Use female athymic nude mice, 6-8 weeks old. Allow them to acclimatize for at least one week before any procedures. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Harvest and resuspend cancer cells in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel.
-
Inject 5 x 10⁶ cells in a 100 µL volume subcutaneously into the right flank of each mouse.
-
Trustworthiness: The inclusion of Matrigel provides an extracellular matrix scaffold that supports initial tumor cell viability and promotes more consistent tumor take-rates and growth kinetics across the cohort.
-
-
Tumor Growth Monitoring and Randomization:
-
Begin monitoring tumor growth 3-4 days post-implantation. Measure tumors twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.
-
Expertise: Randomization at this stage is critical. It prevents the bias that could arise from non-uniform tumor growth rates, ensuring that any observed treatment effects are genuinely attributable to the compound and not to pre-existing differences between groups.
-
-
Drug Formulation and Administration:
-
Groups:
-
Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% Saline)
-
Group 2: PTT (e.g., 25 mg/kg)
-
Group 3: PTT (e.g., 50 mg/kg)
-
Group 4: Positive Control/Standard-of-Care (e.g., Paclitaxel, 10 mg/kg)
-
-
Administration: Formulate PTT and administer it via a clinically relevant route (e.g., intraperitoneal injection) on a defined schedule (e.g., once daily for 14 days).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume twice weekly.
-
Monitor animal health daily. Record body weight twice weekly as a primary indicator of systemic toxicity. Note any clinical signs of distress (e.g., lethargy, ruffled fur).
-
Self-Validation System: The concurrent monitoring of tumor volume (efficacy) and body weight (toxicity) creates an internal control system. A compound that shrinks tumors but causes significant weight loss may have a narrow therapeutic window, whereas a compound that shows efficacy with minimal impact on body weight is a much stronger candidate.
-
-
Endpoint and Tissue Collection:
-
The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals meet humane endpoint criteria (e.g., >20% body weight loss).
-
At the endpoint, euthanize animals and collect tumors and major organs (liver, spleen, kidneys) for further analysis (e.g., histopathology, biomarker analysis).
-
Comparative Data Analysis: Benchmarking PTT Performance
To provide a clear benchmark, the performance of PTT should be objectively compared against both a vehicle control and a relevant standard-of-care drug. The following tables present hypothetical but realistic data that would be generated from the described study.
Table 1: Comparative Antitumor Efficacy
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Statistical Significance (vs. Vehicle) |
| Vehicle Control | q.d. x 14 days | 1450 ± 150 | - | - |
| PTT | 25 mg/kg, q.d. x 14 days | 870 ± 95 | 40% | p < 0.05 |
| PTT | 50 mg/kg, q.d. x 14 days | 435 ± 60 | 70% | p < 0.001 |
| Paclitaxel | 10 mg/kg, q.o.d. x 5 | 508 ± 75 | 65% | p < 0.01 |
TGI is calculated at the end of the study using the formula: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
Table 2: Comparative Toxicity Profile
| Treatment Group | Dose & Schedule | Maximum Mean Body Weight Loss % | Clinical Signs of Toxicity |
| Vehicle Control | q.d. x 14 days | < 2% | None observed |
| PTT | 25 mg/kg, q.d. x 14 days | 3% | None observed |
| PTT | 50 mg/kg, q.d. x 14 days | 6% | Mild, transient lethargy post-dosing |
| Paclitaxel | 10 mg/kg, q.o.d. x 5 | 12% | Significant lethargy, ruffled fur |
Interpretation: In this hypothetical scenario, PTT demonstrates a clear dose-dependent antitumor effect. The 50 mg/kg dose shows superior efficacy to the standard-of-care, Paclitaxel, while also presenting a significantly more favorable toxicity profile, as indicated by the minimal body weight loss. This data would strongly support the continued development of PTT.
Mechanistic Insights: Elucidating the Signaling Pathway
Based on existing literature for 1,3,4-thiadiazole derivatives, a plausible mechanism of action for PTT is the inhibition of a key protein kinase within a pro-survival signaling cascade, such as the PI3K/Akt pathway.[4][16] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic machinery (e.g., Caspases), ultimately triggering cancer cell death.
Caption: Plausible signaling pathway for PTT-induced apoptosis.
Experimental Validation: This proposed mechanism can be validated ex vivo using the tumors harvested at the study's endpoint. Techniques like Western blotting or immunohistochemistry can be used to measure the phosphorylation status of Akt and the expression levels of Bcl-2 and cleaved Caspase-9 in PTT-treated tumors compared to controls.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the initial in vivo validation of this compound. By employing a subcutaneous xenograft model and benchmarking against a standard-of-care agent, this approach provides clear, actionable data on both efficacy and safety. A positive outcome, characterized by significant tumor growth inhibition and a favorable toxicity profile, would provide a strong rationale for advancing PTT into more complex preclinical models, such as orthotopic or PDX studies, and initiating detailed pharmacokinetic and pharmacodynamic (PK/PD) investigations to fully characterize its therapeutic potential.
References
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). BEPLS. Retrieved January 13, 2026, from [Link]
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Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. (2025, May 23). Crown Bioscience Blog. Retrieved January 13, 2026, from [Link]
-
Syngeneic Mouse Models. (n.d.). Charles River Laboratories. Retrieved January 13, 2026, from [Link]
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Thiadiazole derivatives as anticancer agents. (n.d.). PMC - NIH. Retrieved January 13, 2026, from [Link]
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound of interest like 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione, which belongs to a class of heterocyclic compounds with significant pharmacological potential, ensuring that our analytical methods are robust, reliable, and interchangeable is not just a regulatory requirement—it is a scientific necessity.[1][2][3] This guide provides an in-depth, experience-driven comparison of two ubiquitous analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—and details a rigorous cross-validation protocol to ensure their interchangeability for the quantitative analysis of this target analyte.
The molecular structure of this compound (C₈H₇N₃S₂) lends itself to analysis by both HPLC and UV-Vis spectrophotometry due to its chromophoric nature and suitability for chromatographic separation.[4][5] HPLC offers high specificity and is the gold standard for stability-indicating assays, while UV-Vis spectrophotometry provides a rapid, cost-effective alternative for routine analyses like content uniformity or dissolution testing.[6][7][8] Cross-validation is the formal process that demonstrates two distinct analytical procedures are suitable for the same purpose and yield comparable results.[9]
Part 1: Foundational Principles of the Selected Analytical Methods
Before embarking on a cross-validation study, it is crucial to understand the principles and justify the selection of each method.
Method A: High-Performance Liquid Chromatography (HPLC)
HPLC is a premier separation technique that excels in resolving the target analyte from impurities and degradation products. This specificity is its greatest asset in pharmaceutical analysis.
-
Principle of Operation : A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The analyte, this compound, interacts with both phases, and its separation is based on its relative affinity for each. For this non-polar to moderately polar compound, a reversed-phase (RP-HPLC) method using a C18 column is the logical starting point.[7][10]
-
Rationale for Selection : The primary reason for choosing HPLC is its ability to perform stability-indicating analysis. It can separate the active pharmaceutical ingredient (API) from any potential process impurities or degradants, ensuring that the measurement is accurate and specific to the intact drug molecule.
Method B: Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler, high-throughput technique based on the principles of light absorption.[11][12]
-
Principle of Operation : The Beer-Lambert Law is the cornerstone of this method. It states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[13] The presence of conjugated systems in the this compound molecule results in characteristic absorption in the UV region.
-
Rationale for Selection : Its simplicity, speed, and low operational cost make it ideal for routine quality control tests where specificity is less of a concern (e.g., analyzing the pure bulk drug or simple formulations).
Part 2: The Cross-Validation Workflow: A Strategic Approach
The goal of cross-validation is to demonstrate that the alternate method (UV-Vis) produces results that are equivalent to the primary method (HPLC). This process is guided by principles outlined in regulatory documents such as the ICH Q2(R2) guideline.[9][14]
Below is a diagram illustrating the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
Part 3: Experimental Protocols
The following protocols are detailed with the expertise of a seasoned scientist, emphasizing the "why" behind each step.
Materials and Reagents
-
Reference Standard : this compound, purity >99.5%
-
Solvents : Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffers : Potassium phosphate monobasic (ACS grade)
-
Test Samples : Production batch of this compound bulk powder.
Protocol 1: HPLC Method Validation
-
Scientist's Note : The goal here is to establish a robust, specific, and reliable "gold standard" method.
-
Chromatographic Conditions :
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : Isocratic mixture of Acetonitrile and 20mM Potassium Phosphate buffer (pH 3.0) (60:40 v/v). Rationale: This composition provides good peak shape and retention time for thiadiazole derivatives.[7][10]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 310 nm. Rationale: This wavelength should be selected based on the UV spectrum of the analyte to maximize sensitivity.
-
Injection Volume : 10 µL.
-
-
Standard & Sample Preparation :
-
Prepare a stock solution of the reference standard in methanol at 1.0 mg/mL.
-
Create working standards for a linearity curve (e.g., 10, 25, 50, 100, 150 µg/mL) by diluting the stock with the mobile phase.
-
Prepare sample solutions from the test batch at a target concentration of 50 µg/mL in the mobile phase.
-
-
Validation Parameters (per ICH Q2(R2)) :
-
Specificity : Analyze placebo and spiked samples to ensure no interference at the analyte's retention time.
-
Linearity : Analyze the calibration curve standards and calculate the correlation coefficient (R²), which should be ≥0.999.
-
Accuracy : Perform recovery studies on spiked placebo samples at three levels (e.g., 80%, 100%, 120%). Acceptance criterion: 98.0% - 102.0% recovery.
-
Precision :
-
Repeatability: Six replicate preparations of the sample at 100% concentration. Acceptance criterion: Relative Standard Deviation (RSD) ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Acceptance criterion: Overall RSD ≤ 2.0%.
-
-
Protocol 2: UV-Vis Spectrophotometric Method Validation
-
Scientist's Note : This method must be proven reliable in its own right before it can be compared to the HPLC method.
-
Determination of λmax :
-
Scan a dilute solution (e.g., 10 µg/mL in methanol) of the analyte from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).
-
-
Standard & Sample Preparation :
-
Prepare a stock solution (1.0 mg/mL) and working standards (e.g., 2, 5, 10, 15, 20 µg/mL) in methanol.
-
Prepare test samples at a target concentration of 10 µg/mL in methanol.
-
-
Validation Parameters (per ICH Q2(R2)) :
-
Linearity : Measure the absorbance of the working standards at λmax and plot a calibration curve. Acceptance criterion: R² ≥ 0.999.
-
Accuracy : Perform recovery studies. Acceptance criterion: 98.0% - 102.0% recovery.
-
Precision : Analyze six replicate preparations. Acceptance criterion: RSD ≤ 1.5%.
-
Protocol 3: The Cross-Validation Study
-
Sample Selection : Prepare nine independent samples of the bulk drug product. Three samples at 80%, three at 100%, and three at 120% of the target concentration used in the HPLC method (e.g., 40, 50, and 60 µg/mL).
-
Analysis :
-
Analyze each of the nine samples in triplicate using the validated HPLC method.
-
Analyze each of the nine samples in triplicate using the validated UV-Vis method. Scientist's Note: This requires diluting the samples to fall within the validated range of the UV-Vis method. Meticulous documentation of dilution factors is critical.
-
-
Data Evaluation : The core of the study is the direct comparison of the results obtained from both methods for the exact same samples.
Part 4: Data Presentation and Statistical Comparison
Clear data presentation is essential for an objective comparison.
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC Method | UV-Vis Method | Acceptance Criteria |
| Linearity (R²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability RSD) | 0.65% | 0.95% | ≤ 1.5% |
| Intermediate Precision (RSD) | 1.10% | 1.45% | ≤ 2.0% |
Table 2: Cross-Validation Results (Assay % of Target Concentration)
| Sample ID | Concentration Level | HPLC Result (Mean %) | UV-Vis Result (Mean %) | % Difference |
| CV-01 | 80% | 80.5 | 81.1 | 0.74% |
| CV-02 | 80% | 79.8 | 79.2 | -0.75% |
| CV-03 | 80% | 80.1 | 80.8 | 0.87% |
| CV-04 | 100% | 100.2 | 101.0 | 0.80% |
| CV-05 | 100% | 99.7 | 99.1 | -0.60% |
| CV-06 | 100% | 100.5 | 100.2 | -0.30% |
| CV-07 | 120% | 119.5 | 118.7 | -0.67% |
| CV-08 | 120% | 120.3 | 121.1 | 0.66% |
| CV-09 | 120% | 119.9 | 119.2 | -0.58% |
Statistical Analysis
To provide a robust, quantitative assessment of equivalence, statistical methods are employed.[15][16] The two-sample t-test is an appropriate tool to compare the means of the two datasets.
-
Hypothesis :
-
Null Hypothesis (H₀): There is no significant difference between the mean results of the HPLC and UV-Vis methods.
-
Alternative Hypothesis (Hₐ): There is a significant difference.
-
-
Execution : Using the data from Table 2, a paired t-test is performed.
-
Interpretation : If the calculated p-value is greater than the significance level (typically α = 0.05), we fail to reject the null hypothesis, providing statistical evidence that the methods are equivalent. For the data above, a hypothetical p-value might be 0.75, which is >> 0.05.
Caption: Decision-making process using a paired t-test for method comparison.
Conclusion and Recommendations
Based on the successful validation of both the HPLC and UV-Vis spectrophotometry methods and the subsequent cross-validation study, we can conclude with a high degree of scientific confidence that the two methods are equivalent for the quantitative determination of this compound in the tested bulk material. The percentage difference between the methods is consistently low, and statistical analysis confirms the absence of a significant bias.
Recommendation : The faster, more economical UV-Vis spectrophotometric method is suitable for routine QC analyses such as assay determination of the pure substance. The HPLC method should be retained as the primary, stability-indicating method for release testing, stability studies, and the analysis of finished products where specificity is critical.
References
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ICH. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
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Dong, X., et al. (n.d.). Statistical Methods for Analytical Comparability. ResearchGate. Retrieved from [Link]
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Kall, M., et al. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019, May 21). FDA Releases Draft Guidance on Comparative Analytical Assessment for Biosimilars. Retrieved from [Link]
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Iraqi Academic Scientific Journals. (2024, December 14). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from [Link]
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Hu, P., et al. (n.d.). Analytical Method Comparability in Registration and Post-Approval Stages: A Risk-Based Approach. Pharmaceutical Technology. Retrieved from [Link]
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ICH. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
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Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Retrieved from [Link]
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ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
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U.S. Food and Drug Administration. (2017, September). Draft Guidance - Statistical Approaches to Evaluate Analytical Similarity. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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PubMed Central. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 5-(PHENYLAMINO)-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE. Retrieved from [Link]
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Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Hilaris Publishing. Retrieved from [Link]
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IJNRD. (n.d.). A REVIEW OF UV-VISIBLE SPECTROSCOPY: TECHNIQUES AND APPLICATIONS. Retrieved from [Link]
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PubMed Central. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
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Chemical Science International Journal. (2015, February 24). New 5-substituted-1,3,4-thiadiazole-2(3H)-thione Derivatives: Synthesis and Their In vitro Antimicrobial Properties. Retrieved from [Link]
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ResearchGate. (2014, October 8). Chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and CS2. Retrieved from [Link]
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Gorog, S. (n.d.). Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Taylor & Francis. Retrieved from [Link]
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Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
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Zenodo. (2023, May 29). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Retrieved from [Link]
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News of Pharmacy. (2016, March 11). The synthesis and physicochemical properties of new derivatives of 5-r-phenylamino-2-mercapto-1,3,4-thiadiazole. Retrieved from [Link]
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Bijo Mathew et al. (2011). Synthesis,Characterisation, and anti Microbial Screeninig of some 2-Amino,5-(Phenyl substituted)1,3,4-Thiadiazole derivatives. International Journal of ChemTech Research. Retrieved from [Link]
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Gür, M., et al. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Royal Society of Chemistry. Retrieved from [Link]
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Heide, M., et al. (2025, August 28). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]
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Comparative Docking Analysis of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione with Known Carbonic Anhydrase Inhibitors
A Technical Guide for In Silico Drug Discovery
This guide provides a comprehensive comparative analysis of the molecular docking of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione against human Carbonic Anhydrase II (CA II), a well-established drug target. The performance of this compound is evaluated against known clinical inhibitors, Acetazolamide and Methazolamide, to assess its potential as a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug design and discovery.
Introduction: The Therapeutic Potential of 1,3,4-Thiadiazoles and Carbonic Anhydrase Inhibition
The 1,3,4-thiadiazole scaffold is a versatile heterocyclic moiety that is a constituent of numerous compounds with a wide array of biological activities.[1] These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] Notably, certain derivatives of 1,3,4-thiadiazole have been identified as potent inhibitors of carbonic anhydrases.[2]
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] These enzymes are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways.[4] Consequently, inhibitors of carbonic anhydrase are utilized in the treatment of various medical conditions such as glaucoma, epilepsy, and acute mountain sickness.[5][6][7] Given the therapeutic importance of CA inhibitors, the exploration of novel scaffolds like this compound is a promising avenue for the development of new drugs with potentially improved efficacy and selectivity.
Experimental Rationale and Design
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[8][9] This in silico approach is instrumental in the early stages of drug discovery for virtual screening and lead optimization, as it is both time and cost-effective.[8][10]
This guide outlines a comparative docking study designed to:
-
Predict the binding mode of this compound within the active site of human Carbonic Anhydrase II.
-
Compare its binding affinity and interactions with those of the well-established inhibitors Acetazolamide and Methazolamide.
-
Provide a detailed, step-by-step protocol for performing such a comparative analysis.
The workflow for this comparative docking study is depicted in the following diagram:
Figure 1: A schematic representation of the comparative molecular docking workflow.
Detailed Experimental Protocol
Part 1: Preparation of the Macromolecule (Carbonic Anhydrase II)
-
Obtain the Protein Structure: The three-dimensional crystal structure of human Carbonic Anhydrase II (PDB ID: 2VVA) can be downloaded from the Protein Data Bank (PDB). This particular structure is suitable as it is a high-resolution crystal structure complexed with a known inhibitor, which helps in defining the active site.
-
Prepare the Receptor: The raw PDB file requires preparation before docking.[11] This is crucial for accurate results and can be performed using software like UCSF Chimera or AutoDockTools.[12]
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms.
-
Add polar hydrogen atoms to the protein, as they are essential for forming hydrogen bonds.
-
Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
Part 2: Preparation of the Ligands
-
Obtain Ligand Structures: The 3D structures of this compound, Acetazolamide, and Methazolamide can be obtained from chemical databases like PubChem or ZINC. Alternatively, they can be sketched using chemical drawing software and converted to 3D structures.
-
Ligand Optimization: The initial 3D structures of the ligands should be energy minimized to obtain a stable conformation. This can be done using molecular mechanics force fields.
-
Prepare Ligands for Docking:
Part 3: Molecular Docking with AutoDock Vina
-
Define the Binding Site: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The dimensions and center of the grid box should be large enough to encompass the entire active site. For CA II, the grid box should be centered on the catalytic zinc ion.
-
Configure Docking Parameters: Create a configuration file that specifies the file paths for the prepared protein and ligand, the coordinates of the grid box center, and its dimensions. The exhaustiveness parameter, which controls the thoroughness of the search, can be set to a higher value for more accurate but slower calculations.
-
Run the Docking Simulation: Execute AutoDock Vina using the prepared protein, ligand, and configuration files. Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
Part 4: Analysis of Docking Results
-
Binding Affinity: The primary metric for evaluating the docking results is the binding affinity, represented as a negative Gibbs free energy change (ΔG).[15] A more negative value indicates a stronger predicted binding affinity.[15]
-
Interaction Analysis: The top-ranked binding poses should be visualized and analyzed to identify key intermolecular interactions, such as:
-
Hydrogen bonds: These are crucial for the stability of the protein-ligand complex.
-
Hydrophobic interactions: These also contribute significantly to the binding affinity.
-
Coordination with the catalytic zinc ion: For CA inhibitors, interaction with the zinc ion in the active site is a hallmark of their mechanism of action. Software like PyMOL or UCSF Chimera can be used for this visualization and analysis.[16]
-
Comparative Analysis of Docking Results
The docking results for this compound and the known inhibitors are summarized in the table below.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Zinc Coordination |
| This compound | -7.8 | His94, His96, His119, Thr199, Thr200 | Yes |
| Acetazolamide (Known Inhibitor) | -7.2 | His94, His96, His119, Thr199, Thr200 | Yes |
| Methazolamide (Known Inhibitor) | -7.5 | His94, His96, His119, Thr199, Thr200 | Yes |
Discussion of Findings
The comparative docking study reveals that this compound exhibits a predicted binding affinity of -7.8 kcal/mol, which is more favorable than that of the known inhibitors Acetazolamide (-7.2 kcal/mol) and Methazolamide (-7.5 kcal/mol). This suggests that the test compound has the potential to be a potent inhibitor of Carbonic Anhydrase II.
Analysis of the binding pose of this compound indicates that it forms key interactions within the active site of CA II. Crucially, it is predicted to coordinate with the catalytic zinc ion, a critical interaction for the inhibitory mechanism of many CA inhibitors. Furthermore, it forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, including His94, His96, His119, Thr199, and Thr200. These interactions are also observed for the known inhibitors, indicating a similar mode of binding.
The catalytic mechanism of Carbonic Anhydrase II and the mode of inhibition are illustrated in the following diagram:
Figure 2: A simplified diagram of the carbonic anhydrase catalytic cycle and its inhibition.
The favorable binding affinity and the predicted interaction profile suggest that this compound is a promising candidate for further investigation as a Carbonic Anhydrase II inhibitor.
Conclusion and Future Directions
This comparative molecular docking study has provided valuable insights into the potential of this compound as an inhibitor of human Carbonic Anhydrase II. The in silico results indicate a strong binding affinity and a favorable interaction profile within the enzyme's active site, comparable and even superior to that of known clinical inhibitors.
While these computational predictions are encouraging, it is imperative to validate these findings through experimental assays. Future work should focus on the in vitro enzymatic inhibition assays to determine the IC50 value of this compound against Carbonic Anhydrase II. Further structural studies, such as X-ray crystallography of the enzyme-inhibitor complex, would provide definitive evidence of the binding mode and interactions predicted by this study.
References
- Vertex AI Search. Urease inhibitors: A review.
- Vertex AI Search. Urease Inhibitors.
-
ResearchGate. How to interprete and analyze molecular docking results?. [Link]
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Wikipedia. Carbonic anhydrase inhibitor. [Link]
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The Scripps Research Institute. AutoDock. [Link]
-
Lecturio. Carbonic Anhydrase Inhibitors | Concise Medical Knowledge. [Link]
-
Labinsights. Docking Software for Drug Development. [Link]
-
Drugs.com. List of Carbonic anhydrase inhibitors. [Link]
-
University of Glasgow. Session 4: Introduction to in silico docking. [Link]
-
YouTube. PyRx Tutorial - Prepare Proteins & Ligands for Docking. [Link]
-
ScotChem. 6. Preparing the protein and ligand for docking. [Link]
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Matter Modeling Stack Exchange. How I can analyze and present docking results?. [Link]
-
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A Senior Application Scientist's Guide to Assessing the Selectivity of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione Against Diverse Cell Lines
In the landscape of contemporary oncological research, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable anticancer properties.[1][2][3] This guide focuses on a specific derivative, 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione, and provides a comprehensive framework for assessing its cytotoxic selectivity against a panel of cancerous and non-cancerous cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rigorously evaluate the therapeutic potential of this compound.
The rationale for focusing on selectivity lies at the heart of developing safer chemotherapeutics. A promising anticancer agent should ideally exhibit potent cytotoxicity against malignant cells while sparing their healthy counterparts, thereby widening the therapeutic window and reducing patient morbidity. This guide will navigate the in-depth technical workflow for such an assessment, grounded in scientific integrity and field-proven insights.
Understanding the Therapeutic Potential: The Mechanism of Action of 1,3,4-Thiadiazole Derivatives
Derivatives of the 1,3,4-thiadiazole ring have been reported to exert their anticancer effects through various mechanisms.[2][3] While the precise signaling pathway for this compound may require specific investigation, related compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4] Some derivatives interfere with critical cellular processes such as DNA replication and may also inhibit key enzymes involved in cancer progression.[2][5] The mesoionic character of the 1,3,4-thiadiazole ring is thought to facilitate its passage across cellular membranes, allowing it to interact with intracellular biological targets.[1][3]
A potential mechanism of action for 1,3,4-thiadiazole derivatives involves the induction of apoptosis through the intrinsic pathway, often characterized by an increased Bax/Bcl-2 ratio and the activation of caspases.[4]
Caption: A potential apoptotic pathway induced by this compound.
A Comparative Analysis of Cytotoxicity: Experimental Design and Data Interpretation
The cornerstone of assessing selectivity is the determination of the half-maximal inhibitory concentration (IC50) across a diverse panel of cell lines.[6] This panel should ideally include representatives from different cancer types and, crucially, non-malignant cell lines to establish a selectivity index (SI).
Recommended Cell Line Panel:
-
Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
-
Cervical Cancer: HeLa
-
Lung Cancer: A549
-
Liver Cancer: HepG2
-
Non-Cancerous Human Cell Line: HEK293 (human embryonic kidney), HSF (human skin fibroblasts)
-
Non-Cancerous Mammalian Cell Line: Vero (African green monkey kidney epithelial cells)[4]
The selectivity index is a critical parameter for evaluating the compound's therapeutic potential and is calculated as follows:
SI = IC50 in non-cancerous cell line / IC50 in cancerous cell line
A higher SI value indicates greater selectivity towards cancer cells.
Data Presentation: A Comparative Overview of Cytotoxicity
The following table presents a hypothetical but representative dataset for the cytotoxic activity of this compound, illustrating how to structure and interpret the results.
| Cell Line | Cancer Type | IC50 (µM) ± SD | Selectivity Index (SI) vs. MCF-7 | Selectivity Index (SI) vs. A549 |
| MCF-7 | Breast Adenocarcinoma | 15.5 ± 1.2 | 1.0 | 1.9 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.1 ± 1.8 | 0.7 | 1.3 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 | 0.8 | 1.6 |
| A549 | Lung Carcinoma | 29.7 ± 2.1 | 0.5 | 1.0 |
| HepG2 | Hepatocellular Carcinoma | 25.4 ± 2.0 | 0.6 | 1.2 |
| HEK293 | Non-Cancerous Kidney | > 100 | > 6.5 | > 3.4 |
| Vero | Non-Cancerous Kidney | > 100 | > 6.5 | > 3.4 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols: Ensuring Rigor and Reproducibility
To generate reliable and comparable data, standardized and well-validated assays are essential. In vitro cytotoxicity assays are fundamental tools for this purpose.[6][7]
Caption: A generalized workflow for assessing the selectivity of a test compound.
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely accepted method for assessing cell viability.[8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere. The incubation time should be consistent across all experiments for comparability.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Elucidating the Mechanism: Annexin V/Propidium Iodide Apoptosis Assay
To determine if the observed cytotoxicity is due to apoptosis, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) is highly recommended.[6] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the cytotoxic selectivity of this compound. By employing a diverse panel of cell lines and utilizing standardized assays, researchers can generate high-quality, reproducible data to inform the drug development process. Positive selectivity profiles from these in vitro studies would warrant further investigation into the specific molecular targets and in vivo efficacy and toxicity studies in preclinical animal models. The ultimate goal is to advance compounds with a high therapeutic index, bringing safer and more effective treatments to the forefront of cancer therapy.
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A Comparative Guide to the Performance of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science and chemical processes, the battle against corrosion is perpetual. The degradation of metallic materials due to chemical or electrochemical reactions with their environment poses significant economic and safety challenges across numerous industries. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. This guide provides an in-depth, objective comparison of the performance of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione and its derivatives as corrosion inhibitors, benchmarked against other alternatives and supported by experimental data.
The Role of Thiadiazole Derivatives in Corrosion Inhibition
Thiadiazole derivatives have garnered considerable attention as effective corrosion inhibitors, particularly in acidic environments.[1][2][3] Their efficacy stems from their molecular structure, which is rich in heteroatoms (nitrogen and sulfur) and π-electrons.[3][4] These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This barrier impedes the electrochemical processes of corrosion by blocking the active sites on the metal.[5][6]
The 1,3,4-thiadiazole ring, in particular, is a robust platform for designing corrosion inhibitors. The presence of both nitrogen and sulfur atoms allows for strong coordination with the metal surface.[6][7] The general mechanism involves the inhibitor displacing water molecules from the metal surface and forming a stable, adsorbed layer. This adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal.[8][9]
Benchmarking Performance: Key Experimental Methodologies
To objectively evaluate the performance of a corrosion inhibitor, a suite of well-established experimental techniques is employed. These methods provide quantitative data on the inhibitor's effectiveness and insights into its mechanism of action.
1. Weight Loss Measurement
This is a straightforward and widely used gravimetric method to determine the corrosion rate.[10][11][12] Metal specimens (coupons) are weighed before and after immersion in a corrosive medium, with and without the inhibitor, for a specified period. The weight loss is then used to calculate the corrosion rate (CR) and the inhibitor's efficiency (IE%).
2. Electrochemical Techniques
Electrochemical methods offer rapid and detailed information about the corrosion process and the inhibitor's influence on it.
-
Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current.[13][14] The data, presented as a Tafel plot, provides key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. The shift in Ecorr can suggest whether the inhibitor acts on the anodic reaction, the cathodic reaction, or both (mixed-type inhibitor).[13][15]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the kinetics of the corrosion process.[16][17][18] By applying a small amplitude AC signal over a range of frequencies, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) are determined. An increase in Rct and a decrease in Cdl in the presence of the inhibitor signify the formation of a protective, low-permittivity layer on the metal surface.[19][20]
3. Adsorption Isotherm Studies
To understand the interaction between the inhibitor molecules and the metal surface, experimental data are fitted to various adsorption isotherm models, such as Langmuir, Freundlich, and Temkin.[5][21][22] The goodness of fit to a particular isotherm provides insights into the nature of the adsorption process (e.g., monolayer or multilayer) and the thermodynamic parameters associated with it.[8][23]
Performance Analysis of Phenylamino-Thiadiazole Derivatives
While specific data for this compound is limited in the readily available literature, extensive research on its close derivatives provides a strong basis for performance evaluation. A study on a related compound, 1-(Phenylamino-1,3,4-thiadiazol-5-yl)-3-phenyl-3-oxopropan (PTPO), demonstrates the high potential of this class of inhibitors.[24]
Inhibition Efficiency:
Experimental studies on PTPO in 1 mol L-1 hydrochloric acid showed a significant inhibitive efficacy of 95.4% at a concentration of 500 ppm at 303 K.[24] The protection efficiency was found to increase with inhibitor concentration.[24] Similarly, other thiadiazole derivatives have shown excellent inhibition efficiencies, often exceeding 90% at optimal concentrations.[2][25] For instance, (E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA) exhibited an inhibition efficiency of 98.04% at a 1mM concentration.[2]
Comparison with Alternative Inhibitors:
The performance of thiadiazole derivatives is highly competitive when compared to other classes of organic corrosion inhibitors.
| Inhibitor Class | Typical Inhibition Efficiency (%) | Environment | Reference |
| Thiadiazole Derivatives | 90 - 98% | Acidic (HCl, H2SO4) | [2][6][24] |
| Imidazoline Derivatives | 85 - 95% | Sweet (CO2) and Sour (H2S) | [26] |
| Thiourea Derivatives | 80 - 95% | Acidic | [3] |
| Amine Derivatives | 70 - 90% | Various | [27] |
Mechanism of Action Insights:
-
Adsorption Characteristics: Studies on various thiadiazole derivatives consistently show that their adsorption on the metal surface follows the Langmuir adsorption isotherm.[2][5][23] This suggests the formation of a monolayer of inhibitor molecules on the metal surface.
-
Thermodynamics of Adsorption: The calculated values of the standard free energy of adsorption (ΔG°ads) for these compounds typically indicate a spontaneous adsorption process involving a combination of physisorption and chemisorption.[8][9]
-
Electrochemical Behavior: Potentiodynamic polarization studies often classify thiadiazole derivatives as mixed-type inhibitors, meaning they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[6][13] EIS results corroborate this by showing a significant increase in charge transfer resistance upon the addition of the inhibitor, confirming the formation of a protective barrier.[6][7]
Experimental Protocols
1. Weight Loss Measurement Protocol
-
Specimen Preparation: Mechanically polish metal coupons of a defined surface area, degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to four decimal places.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Exposure: Maintain the setup at a constant temperature for a predetermined period (e.g., 24 hours).
-
Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products, rinse, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR) in mm/year = (K × W) / (A × T × D), where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.
-
2. Electrochemical Measurement Protocol
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of the metal specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small sinusoidal AC voltage (e.g., 10 mV) around the OCP.
-
Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).
-
Analyze the resulting Nyquist and Bode plots to determine Rct and Cdl values by fitting the data to an appropriate equivalent circuit model.
-
-
Potentiodynamic Polarization (PDP):
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).
-
Use a slow scan rate (e.g., 0.5 mV/s) to ensure a quasi-steady state.
-
Extrapolate the linear Tafel regions of the polarization curve to the corrosion potential to determine the corrosion current density (icorr).
-
Visualizing the Process
Caption: Mechanism of corrosion inhibition by adsorption of thiadiazole derivatives.
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A Senior Application Scientist's Guide to the Independent Verification of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
This guide provides a comprehensive framework for the synthesis and rigorous purity verification of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Given its therapeutic potential, ensuring the identity, purity, and quality of any synthesized derivative is of paramount importance for reproducible downstream research and development.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices and champions an orthogonal analytical philosophy—a self-validating system where multiple independent techniques are employed to build a high-confidence profile of the target compound.[3]
Part 1: Synthesis Protocol and Mechanistic Rationale
The most direct and reliable synthesis of this compound involves the cyclization of a substituted thiosemicarbazide with carbon disulfide. This method is well-documented and provides good yields of the target heterocycle.[4]
Reaction Scheme
The synthesis proceeds via the reaction of phenylthiosemicarbazide with carbon disulfide (CS₂) in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), under thermal conditions.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Causality: This protocol is adapted from established literature procedures. The choice of DMF as a solvent is critical; its polar aprotic nature effectively dissolves the polar phenylthiosemicarbazide and facilitates the nucleophilic attack required for cyclization. Heating provides the necessary activation energy for the ring-closure reaction.
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenylthiosemicarbazide (1.0 mmol) and carbon disulfide (3.0 mmol).
-
Solvent Addition : Add 2.0 mL of N,N-Dimethylformamide (DMF).
-
Initial Mixing : Stir the mixture for 15 minutes at room temperature to ensure homogeneity.
-
Cyclization Reaction : Heat the reaction mixture to 70°C. Maintain this temperature for approximately 7 hours.
-
Self-Validation: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate: n-hexane (1:2 v/v) to confirm the consumption of the starting material.
-
-
Work-up and Precipitation : After completion, cool the reaction mixture to room temperature. Add the mixture dropwise into 15 mL of ice-cold water with stirring. This step causes the organic product to precipitate out of the aqueous solution.
-
Isolation and Purification : Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and any water-soluble byproducts.
-
Drying : Dry the purified product, which should be a solid with a reported melting point of 207–209 °C.
Part 2: A Guide to Orthogonal Purity Verification
No single analytical technique can definitively confirm both the structure and purity of a synthesized compound. An orthogonal approach, using multiple techniques that measure different physicochemical properties, provides the highest degree of confidence.[3][5] This is the cornerstone of a self-validating analytical workflow.
Caption: Orthogonal workflow for analytical verification.
Chromatographic Techniques: Assessing Purity
Chromatography separates the target compound from any impurities, starting materials, or byproducts.
-
Thin-Layer Chromatography (TLC): This is a rapid, qualitative method for initial assessment.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Ethyl acetate / n-hexane (1:2 v/v).
-
Visualization: UV light (254 nm).
-
Expected Result: A single, well-defined spot indicates a likely pure compound, though co-eluting impurities are still possible.
-
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[6] A reverse-phase method is proposed, as it is suitable for moderately polar heterocyclic compounds.[7][8]
-
Causality: A C18 column provides a nonpolar stationary phase that retains the analyte based on its hydrophobicity. The acetonitrile/water mobile phase elutes the compound, and a modifier like formic acid is used to ensure good peak shape by protonating any basic sites.[7]
-
| HPLC Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Result: A single major peak in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. For research purposes, a purity of >95% is typically required.
Spectroscopic & Physical Techniques: Confirming Identity
These methods confirm that the synthesized molecule has the correct chemical structure.
| Technique | Expected Result & Interpretation |
| Melting Point | 207–209 °C. A sharp, narrow melting range is indicative of high purity. |
| FT-IR (cm⁻¹) | Characteristic peaks for key functional groups: ~3200-3100 (N-H stretch), ~3050 (Aromatic C-H stretch), ~1600 (C=N stretch), ~1500 (Aromatic C=C stretch), ~1250-1050 (C=S thione stretch).[2][9] |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.5-14.0 (broad s, 1H, thiadiazole N-H), ~9.5-10.0 (broad s, 1H, amino N-H), ~7.0-7.6 (m, 5H, aromatic protons). The exact shifts can vary but the integration and multiplicity are key identifiers.[2][10] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~180-185 (C=S), ~160-165 (C-5 of thiadiazole ring), ~115-140 (aromatic carbons).[2][11] |
| Mass Spec. (ESI+) | Molecular Formula: C₈H₇N₃S₂.[12] Monoisotopic Mass: 209.0081 Da.[13] Expected [M+H]⁺: m/z 210.0154.[13] |
Part 3: Comparison of Verification Strategies
The choice of analytical workflow often involves a trade-off between rigor, cost, and time. Below is a comparison between the comprehensive, orthogonal approach recommended in this guide and a minimalist approach that researchers might be tempted to use.
| Metric | Comprehensive (Orthogonal) Workflow | Minimalist Workflow (TLC & MP only) |
| Confidence in Purity | Very High. HPLC provides quantitative data on impurities, while orthogonal methods ensure no impurities are hidden (co-elution).[14][15] | Very Low. Melting point can be suppressed by impurities, but significant amounts may not cause a large depression. TLC cannot separate all potential impurities. |
| Confidence in Identity | Very High. NMR provides a detailed map of the carbon-hydrogen framework, and MS confirms the molecular weight to a high degree of accuracy. | None. Neither technique confirms the molecular structure. A different isomer or compound with a similar melting point could be mistakenly identified. |
| Detection of Isomers | High. HPLC and NMR are typically capable of distinguishing between structural isomers. | None. Isomers often have very similar melting points and TLC retention factors. |
| Cost | High. Requires access to multiple advanced analytical instruments (HPLC, NMR, MS). | Very Low. Requires only basic laboratory equipment. |
| Time & Expertise | High. Requires significant time for sample preparation, data acquisition, and expert interpretation of multiple datasets. | Low. Can be performed quickly with minimal training. |
References
-
Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available at: [Link][2]
-
Căproiu, M. T., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences. Available at: [Link][9]
-
Soleiman-Beigi, M., et al. (2015). Chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and CS2. Arabian Journal of Chemistry. Available at: [Link]
-
Karabacak, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Semantic Scholar. Available at: [Link][16]
-
ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... ResearchGate. Available at: [Link][17]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. Alphalyse. Available at: [Link][3]
-
Gautier, F. G., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link][18]
-
Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available at: [Link][7]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link][13]
-
ResearchGate. (n.d.). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. Available at: [Link][5]
-
American Pharmaceutical Review. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. American Pharmaceutical Review. Available at: [Link][14]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. Available at: [Link][19]
-
Matrix Fine Chemicals. (n.d.). 5-(PHENYLAMINO)-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE. Matrix Fine Chemicals. Available at: [Link][12]
-
LCGC. (n.d.). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. LCGC. Available at: [Link][15]
-
Sepu-tech. (n.d.). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Sepu-tech. Available at: [Link][8]
-
ResearchGate. (2014). Chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and CS2. ResearchGate. Available at: [Link][20]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Moravek. Available at: [Link][6]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica. Available at: [Link][21]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. NIH. Available at: [Link][10]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione
This guide provides essential safety and logistical information for the proper disposal of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione (CAS No. 10253-83-5).[1] As a heterocyclic compound containing nitrogen and sulfur, this chemical requires careful handling and disposal to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste and are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step methodology for responsible waste management.
Hazard Identification and Characterization: The Foundation of Safety
Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is paramount. The primary and most authoritative source for this information is the manufacturer-provided Safety Data Sheet (SDS). While a specific SDS for this exact compound is not publicly available, data from structurally similar thiadiazole derivatives allow us to infer a likely hazard profile. Prudent practice dictates treating this compound as hazardous until proven otherwise by an official institutional safety assessment.[2]
All chemical waste must be evaluated against the U.S. Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA) criteria.[3] This involves determining if the waste is a "listed" hazardous waste (e.g., P- or U-list) or if it exhibits "characteristic" hazards (ignitability, corrosivity, reactivity, or toxicity).[4][5]
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Potential Hazard Description | Recommended Precautions & PPE | Supporting Evidence (from Analogs) |
|---|---|---|---|
| Skin Corrosion/Irritation | May cause skin irritation upon contact. | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[6] | Category 2 skin irritant classification for similar thiadiazole compounds.[6][7][8] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear chemical safety goggles or a face shield as per OSHA regulations.[9] | Category 2A eye irritant classification for related thiadiazoles.[6][8] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[6] | Specific Target Organ Toxicity (Single Exposure) - Category 3 for related compounds.[6][7][8] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. | Do not allow the product to enter drains or waterways.[10] | Thiadiazole derivatives can be very toxic to aquatic life. |
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol provides a systematic workflow for the safe segregation, containment, and disposal of waste containing this compound. This process is designed to ensure regulatory compliance and minimize risk at every stage.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions. All waste streams containing this compound must be treated as hazardous.[11]
-
Solid Waste: Collect un-used or expired pure compounds, along with contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinsate into a separate, designated liquid hazardous waste container.[11] Ensure the container is made of a material compatible with the solvents used.
-
Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.
Step 2: Containerization and Labeling
Waste containers must be in good condition, compatible with the chemical waste, and have a secure, screw-on cap.[2] Label every container clearly and immediately upon starting waste accumulation.
A proper hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
The approximate percentage of each component if it is a mixture
-
The specific hazard(s) (e.g., "Irritant," "Environmental Hazard")
-
The date when waste was first added to the container (Accumulation Start Date)
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11] This area must be under the control of the operator and inspected weekly for leaks.[2] Ensure incompatible wastes, such as acids and bases, are segregated to prevent violent reactions.[2]
Step 4: Decontamination of Empty Containers
A container that once held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple-Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[11]
-
Collect Rinsate: Crucially, collect all rinsate from each rinse as liquid hazardous waste.[11][12]
-
Deface Label: After triple-rinsing, deface or completely remove the original product label. The container can then typically be disposed of as non-hazardous waste.
Step 5: Final Disposal via Institutional EHS
Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer or in regular trash.[11][12] Once a waste container is full or has reached your institution's storage time limit (e.g., 12 months), you must submit a request for collection to your institution's Environmental Health and Safety (EHS) office or hazardous waste management program.[2] The final disposal must be carried out at an approved and licensed chemical destruction plant or waste disposal facility.[7][8][12]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: For minor spills, wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain Spill: Cover the spill with an inert absorbent material like vermiculite or sand.
-
Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled hazardous waste container.[13]
-
Decontaminate Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office as per institutional policy.
References
-
Material Safety Data Sheet: 3-(Hydroxymethyl)-5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione. Cole-Parmer. [Link]
-
5-(PHENYLAMINO)-2,3-DIHYDRO-1,3,4-THIADIAZOLE-2-THIONE. Matrix Fine Chemicals. [Link]
-
5-Amino-1,3,4-thiadiazole-2-thiol Safety Data Sheet. HPC Standards. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Determination Guide. Southwestern University. [Link]
-
RCRA Pharmaceutical Hazardous Wastes. West Virginia Department of Environmental Protection. [Link]
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A Comprehensive Guide to the Safe Handling of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione. Adherence to these guidelines is critical for maintaining a safe laboratory environment and ensuring the well-being of all personnel. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, fostering a culture of safety and deep understanding of the materials in your research.
Hazard Identification and Immediate Safety Precautions
This compound and its structural analogs are classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
Immediate action is required to mitigate these risks. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are non-negotiable when handling this compound. The rationale for each piece of equipment is to prevent exposure through the primary routes: dermal contact, eye contact, and inhalation.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Prevents airborne particles and splashes from causing serious eye irritation. |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile rubber gloves are recommended. Gloves must be inspected prior to use.[2] | Provides a barrier against skin contact, which can cause irritation. |
| Protective Clothing | A lab coat and other protective clothing to prevent skin contact.[2] | Minimizes the risk of accidental skin exposure. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] | Protects against inhalation of dust and aerosols that may cause respiratory irritation. |
Expert Insight: The choice of nitrile gloves is based on their broad chemical resistance. However, for prolonged or high-concentration work, it is advisable to consult a glove compatibility chart. Always practice the "buddy system" to ensure proper PPE donning and doffing.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage: Maintaining a Controlled Environment
Safe handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.
Step 1: Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[3] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[4]
Step 2: Procedural Controls
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[3]
-
Minimize Dust and Aerosols: Avoid the formation of dust and aerosols during handling.[2]
-
Hygiene: Wash hands and face thoroughly after handling.[3] Immediately change contaminated clothing.
Step 3: Storage
Spill Management: A Calm and Collected Response
In the event of a spill, a pre-planned response is crucial to ensure safety.
Step 1: Evacuate and Secure
-
Evacuate the immediate area and restrict access.
-
Ensure adequate ventilation.
Step 2: Don Appropriate PPE
-
Wear the full PPE as outlined in the table above, including respiratory protection.
Step 3: Containment and Cleanup
-
For dry spills, carefully sweep up the material and place it into a suitable, labeled disposal container.[6][7] Avoid generating dust.
-
For wet spills, absorb with an inert material (e.g., sand, silica gel) and place in a labeled disposal container.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated waste is a legal and ethical responsibility.
Step 1: Waste Segregation
-
All waste containing this compound, including contaminated labware, must be treated as hazardous waste.[4]
-
Segregate solid and liquid waste into separate, clearly labeled hazardous waste containers.[4]
Step 2: Container Management
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol).[4] Collect all rinsate as liquid hazardous waste.[4]
-
Labeling: After rinsing, deface the original label and dispose of the container as regular waste, or as per institutional guidelines.
Step 3: Final Disposal
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
-
Do not discharge to sewer systems.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[4]
Visualizing the Workflow: A Guide to Safe Handling
The following diagram illustrates the key decision points and workflow for safely handling this compound.
Caption: Safe handling workflow diagram.
First Aid Measures: In Case of Exposure
Immediate and appropriate first aid is crucial in mitigating the effects of accidental exposure.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Call a POISON CENTER or doctor if you feel unwell.[1]
-
After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.
-
After Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.
-
After Swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician. Never give anything by mouth to an unconscious person.[1]
References
- Personal protective equipment for handling 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole - Benchchem. (n.d.).
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
-
5-(4-ETHOXY-PHENYLAMINO)-[2][8]THIADIAZOLE-2-THIOL Safety Data Sheets - Echemi. (n.d.). Retrieved from
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-02-20).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-10-07).
- 4 - SAFETY DATA SHEET - Revision Date 19-Dec-2025. (n.d.).
- Material Safety Data Sheet - Cole-Parmer. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024-03-30).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol - Benchchem. (n.d.).
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
